molecular formula C7H5BrClNO2 B1291807 2-Bromo-4-chloro-6-nitrotoluene CAS No. 885518-95-6

2-Bromo-4-chloro-6-nitrotoluene

Cat. No.: B1291807
CAS No.: 885518-95-6
M. Wt: 250.48 g/mol
InChI Key: PONMYPMRWXBYEV-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-nitrotoluene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-5-chloro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONMYPMRWXBYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646161
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-95-6
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of analytical chemistry.

Chemical and Physical Properties

PropertyValueReference
CAS Number 885518-95-6[1][2]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
IUPAC Name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene[2]
Canonical SMILES CC1=C(C=C(C=C1Br)Cl)--INVALID-LINK--[O-][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and standard spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0s1HAr-H
~ 7.8s1HAr-H
~ 2.5s3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 148C-NO₂
~ 140C-CH₃
~ 135C-Cl
~ 132Ar-CH
~ 128Ar-CH
~ 120C-Br
~ 20-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000C-H (aromatic)
2950-2850C-H (methyl)
1550-1500, 1350-1300N-O (nitro group, asymmetric and symmetric stretching)
1100-1000C-Cl (stretching)
600-500C-Br (stretching)
Mass Spectrometry (MS)
m/zAssignment
249/251/253[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)

Experimental Protocols

While specific experimental data for the synthesis of this compound is not widely published, a plausible synthetic route involves the nitration of a di-substituted toluene precursor. The following is a generalized protocol based on established methods for the nitration of aromatic compounds.

Synthesis of this compound

Materials:

  • 4-Bromo-2-chlorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Reaction: Dissolve 4-Bromo-2-chlorotoluene in dichloromethane in a separate flask. Slowly add the pre-cooled nitrating mixture to this solution dropwise, ensuring the reaction temperature is kept low.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and separate the organic layer.

  • Extraction and Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer.

Synthetic Workflow

The following diagram illustrates the plausible synthetic pathway for this compound.

Synthesis_Workflow Precursor 4-Bromo-2-chlorotoluene Nitration Nitration (HNO₃, H₂SO₄) Precursor->Nitration Product This compound Nitration->Product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-4-chloro-6-nitrotoluene, a key intermediate in the synthesis of various agrochemicals and dyes.[1] A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation in research and development. This document outlines the predicted ¹H and ¹³C NMR spectral data, provides a general experimental protocol for acquiring such spectra, and presents a logical workflow for spectral interpretation.

Predicted NMR Spectral Data

Due to the limited availability of specific experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of substituent effects on the toluene scaffold. The chemical shifts are influenced by the electronic effects of the bromo, chloro, and nitro substituents.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.0 - 8.2DoubletJH3-H5 = ~2.5 Hz (meta coupling)
H-57.8 - 8.0DoubletJH5-H3 = ~2.5 Hz (meta coupling)
-CH₃2.5 - 2.7SingletN/A

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and are based on the additive effects of the substituents on the aromatic ring. The actual experimental values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1138 - 142
C-2120 - 124
C-3135 - 139
C-4130 - 134
C-5125 - 129
C-6148 - 152
-CH₃20 - 23

Note: The predicted chemical shifts are based on the analysis of similar substituted nitrotoluenes.[2][3][4] The electron-withdrawing nature of the nitro, bromo, and chloro groups significantly influences the chemical shifts of the aromatic carbons.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[5]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Spectral Analysis and Interpretation

The structural elucidation of this compound from its NMR spectra involves a systematic analysis of chemical shifts, integration, and coupling patterns.

¹H NMR Spectrum Analysis
  • Aromatic Protons: The two aromatic protons (H-3 and H-5) are expected to appear as doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the strong deshielding effect of the electron-withdrawing nitro, bromo, and chloro groups. The coupling between them will be a meta-coupling with a small coupling constant (J ≈ 2-3 Hz).

  • Methyl Protons: The methyl (-CH₃) group protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm) as there are no adjacent protons to couple with. The chemical shift will be slightly downfield compared to toluene due to the overall electron-withdrawing nature of the substituents on the ring.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as they are all in chemically non-equivalent environments. The carbons directly attached to the electron-withdrawing groups (C-2, C-4, C-6) will be significantly deshielded and appear at lower field. The carbon bearing the nitro group (C-6) is expected to be the most downfield.

  • Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum (typically δ 15-25 ppm).

Visualizations

Molecular Structure and Proton Designations

molecular_structure cluster_ring C1 C2 C1->C2 C1_label C1-CH₃ C1->C1_label C3 C2->C3 C2_label C2-Br C2->C2_label C4 C3->C4 C3_label C3-H C3->C3_label C5 C4->C5 C4_label C4-Cl C4->C4_label C6 C5->C6 C5_label C5-H C5->C5_label C6->C1 C6_label C6-NO₂ C6->C6_label

Caption: Molecular structure of this compound with proton numbering.

NMR Spectral Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Structure Elucidation dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune and Shim transfer->tune_shim acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_shim->acquire_13c chem_shift Analyze Chemical Shifts acquire_1h->chem_shift acquire_13c->chem_shift integration Analyze Integration chem_shift->integration assign_carbons Assign Carbon Signals chem_shift->assign_carbons coupling Analyze Coupling Patterns integration->coupling assign_protons Assign Proton Signals coupling->assign_protons confirm_structure Confirm Structure assign_protons->confirm_structure assign_carbons->confirm_structure

Caption: Logical workflow for NMR spectral analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound with applications in organic synthesis. While an experimental spectrum for this specific molecule (CAS Number: 885518-95-6) is not publicly available, this document offers a comprehensive prediction and interpretation of its key spectral features based on the vibrational frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying and characterizing this molecule and similar halogenated nitroaromatic compounds.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is expected to be complex, with characteristic absorption bands arising from the vibrations of its various functional groups. The analysis of the spectrum can be approached by considering the contributions from the aromatic ring, the nitro group, the methyl group, and the carbon-halogen bonds.

Aromatic Ring Vibrations: The presence of the benzene ring will give rise to several distinct absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹.[1] Carbon-carbon stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2][3] Additionally, weak overtone and combination bands may be observed between 2000-1665 cm⁻¹, and out-of-plane (oop) C-H bending bands can be found in the 900-675 cm⁻¹ range; the pattern of these can sometimes provide information on the substitution pattern of the ring.[1][2]

Nitro Group Vibrations: The nitro group (NO₂) is a strong infrared absorber and provides two of the most characteristic peaks in the spectrum. For aromatic nitro compounds, the asymmetric N-O stretching vibration typically appears as a strong band in the 1550-1475 cm⁻¹ range.[4][5] The symmetric N-O stretching vibration is also strong and is expected to be found between 1360-1290 cm⁻¹.[4][5] The presence of these two distinct, strong absorptions is a reliable indicator of a nitro group.

Methyl Group Vibrations: The toluene moiety includes a methyl group (-CH₃). The C-H stretching vibrations of this alkyl group are expected to occur in the 3000-2850 cm⁻¹ range, at a slightly lower wavenumber than the aromatic C-H stretches.

Carbon-Halogen Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds will also produce characteristic stretching vibrations. The C-Cl stretching absorption for aromatic chlorides is typically found in the 1100-850 cm⁻¹ region, while the C-Br stretch for aromatic bromides is expected in the 1070-1030 cm⁻¹ range. However, it is important to note that C-X stretching frequencies for alkyl halides are generally found at lower wavenumbers (850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br), and the precise position for aryl halides can vary.[6]

Data Presentation

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Medium to Weak
Methyl C-H Stretch-CH₃3000 - 2850Medium
Asymmetric N-O Stretch-NO₂1550 - 1475Strong
Symmetric N-O Stretch-NO₂1360 - 1290Strong
Aromatic C=C Stretch (in-ring)Aromatic Ring1600 - 1585Medium
Aromatic C=C Stretch (in-ring)Aromatic Ring1500 - 1400Medium
C-Cl StretchAryl-Cl1100 - 850Medium to Strong
C-Br StretchAryl-Br1070 - 1030Medium to Strong
Aromatic C-H Out-of-Plane BendAromatic Ring900 - 675Strong

Experimental Protocols

Acquiring a high-quality infrared spectrum of a solid sample like this compound requires proper sample preparation. The following are standard methodologies.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: This is a common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., ZnSe or diamond) and pressure is applied to ensure good contact.[4] This technique requires minimal sample preparation.

Potassium Bromide (KBr) Pellet Method:

  • Grinding: A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to reduce light scattering.

  • Pressing: The ground mixture is transferred to a pellet press. A hydraulic press is used to apply several tons of pressure to the mixture, forming a thin, transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in a sample holder in the IR spectrometer for analysis.

Nujol Mull Method:

  • Mulling: A small amount of the solid sample is ground to a fine powder in an agate mortar and pestle. A few drops of Nujol (a mineral oil) are added, and the mixture is ground further to create a smooth, thick paste (mull).[7]

  • Sample Application: The mull is spread evenly between two infrared-transparent salt plates (e.g., KBr or NaCl).[7]

  • Analysis: The sandwiched plates are placed in a sample holder in the IR spectrometer. It is important to note that the Nujol itself will show strong C-H absorption bands, which may obscure signals from the sample in those regions.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Obtain Solid Sample of This compound prep_choice Choose Preparation Method start->prep_choice atr ATR Method prep_choice->atr Direct kbr KBr Pellet Method prep_choice->kbr Grind & Press nujol Nujol Mull Method prep_choice->nujol Grind & Mull spectrometer Place Sample in FT-IR Spectrometer atr->spectrometer kbr->spectrometer nujol->spectrometer acquire Acquire Spectrum spectrometer->acquire process Process Data (Baseline Correction, etc.) acquire->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Spectral_Analysis_Logic cluster_regions Spectral Regions of Interest cluster_assignments Functional Group Assignments start Analyze IR Spectrum of This compound region1 ~3100-2850 cm⁻¹ start->region1 region2 ~1600-1290 cm⁻¹ start->region2 region3 < 1100 cm⁻¹ start->region3 assign1 Aromatic C-H Stretch (~3100-3000 cm⁻¹) Methyl C-H Stretch (~3000-2850 cm⁻¹) region1->assign1 assign2 Aromatic C=C Stretches (~1600-1400 cm⁻¹) Asymmetric NO₂ Stretch (~1550-1475 cm⁻¹) Symmetric NO₂ Stretch (~1360-1290 cm⁻¹) region2->assign2 assign3 C-Cl Stretch (~1100-850 cm⁻¹) C-Br Stretch (~1070-1030 cm⁻¹) Aromatic C-H Bends (~900-675 cm⁻¹) region3->assign3 conclusion Confirm Presence of Aromatic, Nitro, Methyl, Bromo, and Chloro Functional Groups assign1->conclusion assign2->conclusion assign3->conclusion

Caption: Logical flow for the analysis of the predicted IR spectrum.

References

Mass Spectrometry of 2-Bromo-4-chloro-6-nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental mass spectral data for this specific molecule in public databases, this guide leverages established principles of mass spectrometry and data from closely related analogs to present a predictive yet scientifically grounded analysis. The methodologies and expected fragmentation patterns detailed herein offer a robust framework for researchers engaged in the identification, characterization, and quantification of this compound.

Predicted Mass Spectral Data

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups. Electron Ionization (EI) is a common technique for the analysis of such compounds, typically employing high-energy electrons (70 eV) that induce significant fragmentation, providing valuable structural information.[1][2][3] The molecular weight of this compound is 250.48 g/mol .[4]

The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens, aiding in their identification.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Proposed)Ion StructureProposed Fragmentation
251/249/253[C7H5BrClNO2]+•Molecular Ion (M+•)
234/232/236[C7H5BrClO]+•Loss of -OH
221/219/223[C7H5BrCl]+•Loss of -NO
205/203/207[C7H5BrCl]+•Loss of -NO2
170/172[C7H5Cl]+•Loss of -NO2 and -Br
126[C6H3Cl]+•Loss of -NO2, -Br, and -CH3
90[C6H3]+Loss of -NO2, -Br, -Cl, and -CH3

Note: The m/z values are presented as proposed nominal masses. The presence of isotopes will lead to a cluster of peaks for ions containing Br and Cl.

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of volatile and thermally stable organic compounds.[3]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be dissolved in the same solvent used for the standard solutions.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is recommended.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

    • Ionization Mode: Electron Ionization (EI).[2][3]

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

    • Scan Rate: 2 scans/second.

Data Analysis
  • Identification: The retention time of the analyte in the sample is compared to that of the authentic standard. The acquired mass spectrum of the sample is compared with the reference spectrum (or the predicted spectrum in this case) and known fragmentation patterns of similar compounds.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the prepared standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation will be dictated by the relative stabilities of the resulting ions and neutral losses. Nitroaromatic compounds commonly exhibit characteristic losses of the nitro group and related fragments.[5]

Fragmentation_Pathway M [C7H5BrClNO2]+• m/z 249/251/253 (Molecular Ion) F1 [C7H5BrClO]+• m/z 232/234/236 M->F1 -OH F2 [C7H5BrCl]+• m/z 203/205/207 M->F2 -NO2 F3 [C6H2BrCl]+• m/z 189/191/193 F2->F3 -CH3 F4 [C7H5Cl]+• m/z 124/126 F2->F4 -Br F5 [C6H3Cl]+• m/z 110/112 F4->F5 -CH3 Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing SP1 Standard Solution Preparation SP2 Sample Extraction (if necessary) GC Gas Chromatography (Separation) SP2->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS DP1 Spectral Interpretation MS->DP1 Data Acquisition DP2 Database Comparison DP1->DP2 DP3 Quantification DP2->DP3 Result Compound Identification & Quantification DP3->Result

References

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrotoluene (CAS Number 885518-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-4-chloro-6-nitrotoluene. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and the broader class of nitroaromatic compounds is included to provide a thorough understanding.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name 1-Bromo-5-chloro-2-methyl-3-nitrobenzene[1]
Synonyms This compound
CAS Number 885518-95-6[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Expected to be a solid[2]
Solubility Expected to be soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water.
Predicted Boiling Point 282.6 ± 35.0 °C
Predicted Density 1.719 ± 0.06 g/cm³

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the electrophilic nitration of a di-substituted toluene precursor. The following protocol is adapted from the synthesis of a closely related isomer, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, and is expected to be applicable.

Synthesis Workflow

The synthesis proceeds via the nitration of 3-Bromo-5-chlorotoluene. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Synthesis_Workflow 3-Bromo-5-chlorotoluene 3-Bromo-5-chlorotoluene Nitration Nitration 3-Bromo-5-chlorotoluene->Nitration HNO3, H2SO4 This compound This compound Nitration->this compound Workup & Purification Antimicrobial_Mechanism cluster_cell Bacterial Cell Nitroaromatic Compound Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic Compound->Nitroreductase Uptake Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Reduction DNA Damage DNA Damage Reactive Intermediates->DNA Damage Cell Death Cell Death DNA Damage->Cell Death Anticancer_Mechanism cluster_cancer_cell Cancer Cell Nitroaromatic Compound Nitroaromatic Compound Biomolecules (DNA, Proteins) Biomolecules (DNA, Proteins) Nitroaromatic Compound->Biomolecules (DNA, Proteins) Cellular Uptake Alkylation Alkylation Biomolecules (DNA, Proteins)->Alkylation Covalent Bonding Cellular Dysfunction Cellular Dysfunction Alkylation->Cellular Dysfunction Apoptosis Apoptosis Cellular Dysfunction->Apoptosis

References

physical and chemical properties of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound of interest in various fields of chemical research. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines available information from commercial suppliers with predicted data to offer a foundational understanding of this molecule.

Core Physical and Chemical Properties

This compound, with the CAS Number 885518-95-6, is a halogenated and nitrated toluene derivative. Its molecular structure consists of a toluene backbone substituted with a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 6.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-Bromo-5-chloro-2-methyl-3-nitrobenzenePubChem[1]
CAS Number 885518-95-6ChemicalBook[2], PubChem[1]
Molecular Formula C₇H₅BrClNO₂ChemicalBook[2], PubChem[1]
Molecular Weight 250.48 g/mol ChemicalBook[2], PubChem[1]
Appearance White to Off-white to Yellow SolidMySkinRecipes[3]
Boiling Point 282.6 ± 35.0 °C (Predicted)ChemicalBook[4]
Density 1.719 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
Melting Point Not available
Solubility Not available
Storage Sealed in dry, Room TemperatureChemicalBook[4]

Spectroscopic Data

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the bromine atom, the chlorine atom, and the nitro group, all attached to a toluene ring. The presence of both bromine and chlorine atoms offers potential for various cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms by a suitable nucleophile. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for derivatization and the synthesis of a variety of compounds with potential biological activities.

Some sources suggest that this compound may possess antimicrobial and anticancer properties, though no specific studies or data are currently available to substantiate these claims. This suggests that the compound could be a scaffold or intermediate for the development of new therapeutic agents. Its utility is also noted in the synthesis of agrochemicals and dyes[3].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not currently available in the public domain. However, a general synthetic strategy can be inferred from procedures for analogous compounds. For instance, the synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene involves the nitration of a halogenated toluene derivative. A plausible synthetic route for this compound could involve the bromination and nitration of 4-chlorotoluene, or the chlorination and nitration of 2-bromotoluene. The precise order and conditions of these reactions would need to be optimized to achieve the desired regioselectivity and yield.

A synthesis of a related compound, 2-bromo-6-nitrotoluene, involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction with cuprous bromide[4]. This highlights a potential strategy that could be adapted for the synthesis of this compound, starting from an appropriately substituted aniline precursor.

General Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 4-Chlorotoluene) reaction Halogenation & Nitration Reactions start->reaction crude Crude Product reaction->crude purify Chromatography or Recrystallization crude->purify pure Pure Product purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be irritants and potentially toxic. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's documentation upon purchase.

Conclusion

This compound is a chemical compound with potential for a range of applications in synthetic chemistry, drug discovery, and materials science. This guide has compiled the currently available information on its physical and chemical properties. However, the scarcity of experimental data highlights the need for further research to fully characterize this molecule and explore its potential. Researchers are encouraged to perform thorough in-house analysis upon acquiring this compound.

References

Mechanistic Insights into the Reactions of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-nitrotoluene, with the CAS number 885518-95-6 and molecular formula C₇H₅BrClNO₂, is a versatile intermediate in organic synthesis.[1] Its utility is prominent in the preparation of agrochemicals and dyes.[1] The strategic placement of bromo, chloro, and nitro functional groups on the toluene ring imparts a unique reactivity profile, making it a valuable substrate for a variety of chemical transformations. This guide provides an in-depth analysis of the mechanistic pathways governing the reactions of this compound, supported by available experimental data and detailed protocols for key transformations.

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the bromine and chlorine atoms, the electron-withdrawing nitro group, and the methyl group. These substituents control the regioselectivity and feasibility of various reactions, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions.

Core Reaction Mechanisms

The chemical behavior of this compound is dominated by three principal reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group at the ortho position (position 6) to the bromine atom and para to the chlorine atom significantly activates the aromatic ring for nucleophilic attack. This makes the bromine atom, and to a lesser extent the chlorine atom, susceptible to displacement by nucleophiles.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, opening up a wide array of subsequent functionalization possibilities, such as diazotization and further substitution reactions.

  • Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-chlorine bond is less reactive, enabling selective functionalization of the C-Br bond.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution. The nitro group at position 6 stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the bromine-bearing carbon (position 2).

Mechanistic Pathway of SNAr

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process.

Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol: Reaction with Sodium Metal

A patented process describes the reaction of 2-chloro-4-bromo-6-nitrotoluene with metallic sodium in a solvent such as benzene, tetrahydrofuran, or 1,4-dioxane.[3] This reaction leads to the formation of a sodium cresyl intermediate, which subsequently rearranges and, after carboxylation and acidification, yields 4-bromo-2-nitrophenylacetic acid.

ParameterValueReference
Reactants 2-chloro-4-bromo-6-nitrotoluene, Sodium metal[3]
Solvent Benzene[3]
Temperature Initial reaction at 20°C, followed by heating to 80°C[3]
Reaction Time 30 minutes for initial reaction, 5 hours for rearrangement[3]
Subsequent Steps Carboxylation with CO₂, acidification with HCl[3]
Final Product Yield 93.4% (for 4-bromo-2-nitrophenylacetic acid)[3]

Detailed Methodology:

  • In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add 50 mL of benzene and 5.4 g of metallic sodium.[3]

  • Gradually add 25.1 g of 2-chloro-4-bromo-6-nitrotoluene over 30 minutes, maintaining the reaction temperature at 20°C.[3]

  • After the addition is complete, continue stirring at 30°C for 30 minutes.[3]

  • Heat the reaction mixture to 80°C and stir for 5 hours to facilitate the rearrangement to 4-bromo-2-nitrobenzyl sodium.[3]

  • Cool the reaction mixture to room temperature and introduce carbon dioxide gas at a flow rate of 0.9 L/min for 3 hours.[3]

  • Quench the excess sodium by adding 50 g of methanol.[3]

  • Extract the aqueous layer twice with 50 mL of distilled water, combine the aqueous layers, and acidify with 100 mL of 1 mol/L hydrochloric acid.[3]

  • Extract the acidified aqueous solution three times with 50 mL of diethyl ether.[3]

  • Combine the ether layers, wash twice with distilled water, and remove the ether by distillation under reduced pressure to obtain 4-bromo-2-nitrophenylacetic acid.[3]

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a key transformation, providing access to anilines which are important precursors for many pharmaceuticals and dyes.

General Reduction Methods

Common methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) with hydrogen gas.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective for this transformation.

Experimental Protocol for a Related Compound (2-Chloro-6-nitrotoluene)
ParameterValueReference
Substrate 2-Chloro-6-nitrotoluene (2-CNT)[4]
Catalyst Palladium on activated carbon (Pd/C)[4]
Solvent Solvent-free conditions[4]
Temperature 353 K (80°C)[4]
Hydrogen Pressure 1 MPa[4]
Stirring Speed 1200 rpm[4]
Selectivity High, with dehalogenation side product yield < 1.2%[4]
Reaction Order Zero order with respect to hydrogen, first order with respect to 2-CNT[4]
Apparent Activation Energy 60.58 kJ/mol[4]

Workflow for Nitro Group Reduction:

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Charge reactor with This compound and catalyst (e.g., Pd/C) B Introduce reducing agent (e.g., H₂ gas or chemical reductant) A->B C Heat and stir under controlled conditions B->C D Filter catalyst C->D E Extract product D->E F Purify by crystallization or chromatography E->F

Caption: A typical experimental workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for selective functionalization at the bromine-substituted position.

Chemoselectivity in Cross-Coupling

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[5] This chemoselectivity is crucial for the sequential functionalization of dihalogenated aromatic compounds. By carefully selecting the catalyst, ligands, and reaction conditions, the C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.

Representative Cross-Coupling Reactions

Common cross-coupling reactions that can be applied to this compound include:

  • Suzuki-Miyaura Coupling: For the formation of a new C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a new C-N bond with an amine.

  • Sonogashira Coupling: For the formation of a new C-C bond with a terminal alkyne.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Chloro Substrate

The following is a general procedure adapted for the selective Suzuki-Miyaura coupling at the C-Br bond.[2]

ParameterDescription
Aryl Halide This compound (1.0 mmol)
Boronic Acid Aryl- or vinyl-boronic acid (1.2 mmol)
Catalyst Pd(PPh₃)₄ (0.05 mmol)
Base Na₂CO₃ (2.0 mmol)
Solvent Degassed mixture of toluene, ethanol, and water
Temperature 100 °C
Reaction Time 12 hours

Detailed Methodology:

  • To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).[2]

  • Heat the reaction mixture to 100 °C and stir for 12 hours.[2]

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Logical Relationship for Selective Cross-Coupling:

CrossCoupling_Logic sub This compound catalyst Pd Catalyst + Ligand + Base sub->catalyst reagent1 R-B(OH)₂ (Suzuki) reagent1->catalyst reagent2 R₂NH (Buchwald-Hartwig) reagent2->catalyst reagent3 R-C≡CH (Sonogashira) reagent3->catalyst product1 2-Aryl-4-chloro-6-nitrotoluene catalyst->product1 Suzuki product2 2-(Dialkylamino)-4-chloro-6-nitrotoluene catalyst->product2 Buchwald-Hartwig product3 2-(Alkynyl)-4-chloro-6-nitrotoluene catalyst->product3 Sonogashira

Caption: Selective cross-coupling reactions at the C-Br position of this compound.

Conclusion

This compound is a highly functionalized aromatic compound with a predictable and exploitable reactivity pattern. The electron-withdrawing nitro group plays a pivotal role in activating the molecule for nucleophilic aromatic substitution, primarily at the C-Br bond. The differential reactivity of the C-Br and C-Cl bonds provides a handle for selective palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily transformed into an amino group, significantly broadening the synthetic utility of the molecule. While specific mechanistic studies on this exact molecule are limited in publicly accessible literature, the principles of physical organic chemistry and data from closely related compounds provide a robust framework for understanding and predicting its chemical behavior. The experimental protocols provided herein, adapted from related systems, offer a solid starting point for the synthesis and functionalization of this compound in various research and development settings.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, nitro, and methyl substituents on the aromatic ring of 2-Bromo-4-chloro-6-nitrotoluene. Understanding these effects is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential applications in organic synthesis and drug development.

Fundamental Electronic and Steric Effects of Substituents

The reactivity and properties of a substituted benzene ring are primarily governed by the interplay of inductive and resonance effects of its substituents. Additionally, steric effects, particularly from ortho substituents, can significantly influence reaction rates and molecular conformation.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density into the ring.

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs or π bonds can donate electron density to the ring (+R) or withdraw electron density from the ring (-R) through resonance.

  • Steric Effects: These arise from the spatial arrangement of atoms. Bulky substituents, especially in the ortho position, can hinder the approach of reagents to an adjacent reaction center, thereby decreasing reaction rates. The Taft equation is often employed to quantify these steric effects in addition to polar effects.[1][2]

Analysis of Individual Substituents in this compound

The substituents in this compound each exert distinct electronic and steric influences on the toluene ring.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group. It exhibits a weak +I effect and a +R effect through hyperconjugation.[3] Consequently, it is an activating group and directs incoming electrophiles to the ortho and para positions.

  • Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating overall due to their strong -I effect, which outweighs their +R effect (donation of a lone pair).[3] Despite being deactivating, they are ortho, para-directing because the resonance stabilization of the intermediate carbocation is most effective at these positions.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts both a strong -I and a strong -R effect.[3] This makes it a strong deactivating group and a meta-director for electrophilic aromatic substitution.

Quantitative Data: Hammett and Taft Substituent Constants

The electronic effects of these substituents can be quantified using Hammett (σ) and Taft (σ, Eₛ) constants. Hammett constants are derived from the ionization of substituted benzoic acids and are widely used for meta and para substituents.[4] The Taft equation extends this to ortho-substituted systems by separating polar (σ) and steric (Eₛ) effects.[1][2]

SubstituentHammett Constant (σp)Hammett Constant (σm)Taft Polar Constant (σ*)Taft Steric Constant (Eₛ)
-CH₃-0.17-0.070.000.00
-Br+0.23+0.39+0.49-0.38
-Cl+0.23+0.37+0.49-0.38
-NO₂+0.78+0.71+0.65-2.52

Combined Substituent Effects in this compound

The overall electronic landscape of this compound is a complex interplay of the individual substituent effects. The additivity of these effects can be used to predict the overall reactivity and regioselectivity of the molecule.[5][6]

  • Reactivity: The presence of three deactivating groups (bromo, chloro, and nitro) and only one activating group (methyl) renders the aromatic ring significantly deactivated towards electrophilic aromatic substitution.

  • Directing Effects: The directing effects of the substituents are as follows:

    • -CH₃ (at C1): ortho, para-director.

    • -Br (at C2): ortho, para-director.

    • -Cl (at C4): ortho, para-director.

    • -NO₂ (at C6): meta-director.

In electrophilic aromatic substitution reactions, the positions of attack will be determined by a consensus of these directing effects, with the most activating groups typically having the strongest influence. However, steric hindrance from the bulky ortho bromo and nitro groups will also play a significant role.

G cluster_0 Electronic Effects on Aromatic Ring cluster_1 Substituent Effects Ring Aromatic Ring (this compound) Reactivity Overall Deactivated Ring Ring->Reactivity Directing Complex Regioselectivity Ring->Directing CH3 Methyl (-CH₃) (+I, +R) CH3->Ring Activating (ortho, para-directing) Br Bromo (-Br) (-I, +R) Br->Ring Deactivating (ortho, para-directing) Cl Chloro (-Cl) (-I, +R) Cl->Ring Deactivating (ortho, para-directing) NO2 Nitro (-NO₂) (-I, -R) NO2->Ring Strongly Deactivating (meta-directing)

Caption: Interplay of substituent electronic effects in this compound.

Experimental Protocols for Determining Electronic Effects

The electronic effects of substituents can be experimentally probed using various techniques. Below are detailed protocols for two common methods: ¹³C NMR spectroscopy and dipole moment measurement.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for investigating the electron density at different carbon atoms in a molecule. The chemical shift (δ) of a carbon atom is sensitive to its electronic environment. Electron-withdrawing groups deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the ¹³C probe.

    • Set the temperature to a constant value (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: ~250 ppm

      • Pulse angle: 30-45°

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

    • For unambiguous assignment of quaternary, CH, CH₂, and CH₃ carbons, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Assign the chemical shifts of the aromatic carbons. The expected chemical shifts can be estimated using additivity rules and compared to known data for similar compounds. For instance, the ¹³C NMR spectrum of the related compound 2-bromo-4-nitrotoluene has been reported.[7]

G cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (High-field NMR, Probe tuning) A->B C Data Acquisition (¹³C and DEPT spectra) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Chemical shift assignment) D->E

Caption: Workflow for ¹³C NMR analysis of electronic effects.

Dipole Moment Measurement

The dipole moment of a molecule is a measure of its overall polarity and is influenced by the vector sum of the individual bond moments. Substituents with different electronegativities and resonance capabilities will alter the dipole moment of the parent molecule.

Experimental Protocol (Solution Method):

  • Materials and Solution Preparation:

    • Use a non-polar solvent with a known dielectric constant (e.g., benzene or cyclohexane).

    • Prepare a series of dilute solutions of this compound in the chosen solvent with accurately known concentrations (mole fractions).[8]

  • Dielectric Constant Measurement:

    • Use a capacitance meter or a heterodyne beat apparatus to measure the capacitance of the pure solvent and each of the prepared solutions.[8]

    • The measurements should be carried out in a thermostatted cell at a constant temperature (e.g., 25 °C).

    • Calculate the dielectric constant (ε) of each solution from the measured capacitance.

  • Density and Refractive Index Measurement:

    • Measure the density (ρ) of the pure solvent and each solution using a pycnometer or a digital density meter.

    • Measure the refractive index (n) of the pure solvent and each solution using an Abbe refractometer.

  • Calculation of Molar Polarization:

    • Calculate the molar polarization at infinite dilution (P₂∞) using the Hedestrand or Guggenheim-Smith equation.

  • Calculation of Dipole Moment:

    • The total molar polarization (P₂∞) is the sum of the orientation polarization (Pₒ) and the distortion polarization (Pₑ + Pₐ).

    • The distortion polarization can be approximated by the molar refraction (Rₘ), which is calculated from the refractive index data.

    • The orientation polarization is related to the dipole moment (μ) by the Debye equation: Pₒ = (4πNₐμ²)/(9kT) where Nₐ is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

    • The dipole moment (μ) can then be calculated.

G cluster_workflow Dipole Moment Measurement Workflow A Prepare Dilute Solutions (in non-polar solvent) B Measure Dielectric Constant, Density, and Refractive Index A->B C Calculate Molar Polarization at Infinite Dilution B->C D Calculate Molar Refraction B->D E Calculate Dipole Moment (using Debye equation) C->E D->E

Caption: Workflow for determining the dipole moment of a molecule in solution.

Conclusion

The electronic profile of this compound is characterized by a deactivated aromatic ring due to the cumulative electron-withdrawing effects of the bromo, chloro, and nitro substituents, which overpower the activating effect of the methyl group. The interplay of these substituents also leads to a complex pattern of regioselectivity in chemical reactions. A thorough understanding of these electronic and steric effects, quantified through parameters like Hammett and Taft constants and probed experimentally by techniques such as ¹³C NMR and dipole moment measurements, is essential for the rational design of synthetic pathways and the development of new molecules with desired properties in the fields of materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of halogenated nitrotoluenes. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds are of interest. The guide details the initial discoveries, key scientific contributors, and the evolution of synthetic methodologies. It also presents quantitative data in a structured format, provides detailed experimental protocols for historical syntheses, and visualizes key reaction pathways and experimental workflows.

Introduction

Halogenated nitrotoluenes are a class of organic compounds characterized by a toluene core substituted with one or more nitro groups and one or more halogen atoms. The introduction of these functional groups significantly modifies the chemical and physical properties of the parent toluene molecule, leading to a wide range of applications, from intermediates in the synthesis of dyes and explosives to their use in pharmaceuticals and agrochemicals. This guide explores the historical journey of their discovery and the development of their synthesis, providing a foundational understanding for contemporary research and development.

Discovery and History

The history of halogenated nitrotoluenes is intrinsically linked to the development of organic chemistry in the 19th and early 20th centuries, a period marked by the exploration of aromatic substitution reactions.

Nitrotoluenes: The Precursors

The story begins with the nitration of toluene. The explosive compound trinitrotoluene (TNT) was first synthesized in 1863 by the German chemist Joseph Wilbrand, who was initially seeking to create a yellow dye.[1][2][3] For three decades, the explosive potential of TNT was not fully recognized.[4] The discovery of toluene itself by Pierre-Joseph Pelletier and Philippe Walter in 1837 was a necessary precursor to the synthesis of nitrotoluenes.[1]

Chlorinated Nitrotoluenes: The First Halogenated Derivatives

The first halogenated nitrotoluenes to be synthesized were the chlorinated derivatives. In the late 19th century, several chemists made significant contributions to their preparation. Beilstein and Kuhlberg, for instance, prepared 4-chloro-2-nitrotoluene by replacing the amino group of 2-nitro-4-aminotoluene with chlorine via diazotization.[5] Around the same time, Gatterman and Kaiser synthesized 4-chloro-3-nitrotoluene using a similar approach, reacting 3-nitro-4-aminotoluene with sodium nitrite in the presence of cuprous chloride and hydrochloric acid.[5] Goldschmidt and Honig reported the direct nitration of p-chlorotoluene in 1886, yielding a mixture of 4-chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene.[5]

Brominated Nitrotoluenes

The synthesis of brominated nitrotoluenes followed in the early 20th century, driven by systematic studies on substituted aromatic compounds for use in dye chemistry and as pharmaceutical intermediates.[1] For example, 2-bromo-4-nitrotoluene was first reported in this period.[1] The primary method for their synthesis was the direct bromination of nitrotoluenes using bromine in the presence of a catalyst like iron(III) bromide.[1]

Fluorinated Nitrotoluenes and the Balz-Schiemann Reaction

The introduction of fluorine into the nitrotoluene structure was made possible by the development of the Balz-Schiemann reaction in 1927 by the German chemists Günther Balz and Günther Schiemann.[2] This reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aromatic diazonium tetrafluoroborate salt.[2] This breakthrough opened the door to the synthesis of a wide variety of fluoroaromatic compounds, including fluoronitrotoluenes.

Iodinated Nitrotoluenes

The historical details surrounding the first synthesis of iodonitrotoluenes are less documented in readily available literature. However, their synthesis can be achieved through methods analogous to those used for other halogenated nitrotoluenes, such as the Sandmeyer reaction, which was discovered by Traugott Sandmeyer in 1884.[6] This reaction allows for the synthesis of aryl halides, including aryl iodides, from aryl diazonium salts.[6] Direct iodination of nitrotoluenes is also possible using an oxidizing agent.

Key Synthetic Methodologies: An Overview

The synthesis of halogenated nitrotoluenes generally involves two primary strategies: the halogenation of a nitrotoluene or the nitration of a halotoluene. The choice of route depends on the desired isomer and the directing effects of the substituents.

A general workflow for the synthesis of a monohalogenated mononitrotoluene can be visualized as follows:

experimental_workflow cluster_start Starting Material cluster_path1 Pathway 1: Nitration First cluster_path2 Pathway 2: Halogenation First cluster_end Final Product Toluene Toluene Nitration Nitration (HNO3/H2SO4) Toluene->Nitration Halogenation2 Halogenation (X2/FeX3) Toluene->Halogenation2 Nitrotoluene Nitrotoluene (o-, m-, p- mixture) Nitration->Nitrotoluene Separation1 Isomer Separation Nitrotoluene->Separation1 Halogenation1 Halogenation (X2/FeX3) Separation1->Halogenation1 FinalProduct Halogenated Nitrotoluene Isomer Halogenation1->FinalProduct Halotoluene Halotoluene (o-, p- mixture) Halogenation2->Halotoluene Separation2 Isomer Separation Halotoluene->Separation2 Nitration2 Nitration (HNO3/H2SO4) Separation2->Nitration2 Nitration2->FinalProduct

General synthetic pathways to halogenated nitrotoluenes.

Quantitative Data Summary

The following tables summarize key quantitative data for representative halogenated nitrotoluenes. It is important to note that reported values, especially from early literature, may vary.

Table 1: Physical Properties of Selected Monochloronitrotoluenes

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloro-3-nitrotolueneC₇H₆ClNO₂171.5822-23237
2-Chloro-4-nitrotolueneC₇H₆ClNO₂171.5838-40243
4-Chloro-2-nitrotolueneC₇H₆ClNO₂171.5836-38238
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.5828-30244

Table 2: Physical Properties of Selected Monobromonitrotoluenes

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-4-nitrotolueneC₇H₆BrNO₂216.0375-77256
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.0345-47256

Experimental Protocols

The following are representative experimental protocols adapted from historical and modern sources to illustrate the synthesis of halogenated nitrotoluenes.

Synthesis of a Mixture of o- and p-Nitrotoluene (Adapted from early 20th-century methods)

Objective: To synthesize mononitrotoluenes by the direct nitration of toluene.

Materials:

  • Toluene (1.0 mol)

  • Concentrated Nitric Acid (1.1 mol)

  • Concentrated Sulfuric Acid (1.1 mol)

  • Ice-salt bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid in a flask cooled in an ice-salt bath.

  • Toluene is then added dropwise to the cooled, stirred acid mixture, maintaining the temperature below 30°C.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is poured onto crushed ice, and the organic layer is separated.

  • The organic layer is washed with water, then with a dilute sodium carbonate solution, and finally with water again.

  • The crude product is dried over anhydrous calcium chloride.

  • The mixture of isomers is then separated by fractional distillation under reduced pressure.

Expected Yield: The reaction typically yields a mixture of approximately 60-65% o-nitrotoluene, 30-35% p-nitrotoluene, and 3-5% m-nitrotoluene.

Synthesis of 2-Bromo-4-nitrotoluene by Bromination of p-Nitrotoluene

Objective: To synthesize 2-bromo-4-nitrotoluene by the direct bromination of p-nitrotoluene.

Materials:

  • p-Nitrotoluene (1.0 mol)

  • Bromine (1.0 mol)

  • Iron filings (catalyst)

  • Carbon disulfide (solvent)

  • Reflux condenser

Procedure:

  • p-Nitrotoluene is dissolved in carbon disulfide in a flask equipped with a reflux condenser.

  • A small amount of iron filings is added to the flask.

  • Bromine is added dropwise to the mixture at room temperature. The reaction is exothermic, and the flask may need to be cooled to maintain a moderate temperature.

  • After the addition is complete, the mixture is gently refluxed for several hours until the evolution of hydrogen bromide gas ceases.

  • The solvent is removed by distillation.

  • The residue is washed with a dilute sodium bisulfite solution to remove any unreacted bromine, then with water.

  • The crude product is purified by recrystallization from ethanol.

Expected Yield: Moderate to good yields of the desired product are typically obtained.

Synthesis of a Fluoronitrotoluene via the Balz-Schiemann Reaction

Objective: To synthesize a fluoronitrotoluene from the corresponding aminonitrotoluene.

Materials:

  • Aminonitrotoluene (e.g., 2-methyl-5-nitroaniline) (1.0 mol)

  • Sodium nitrite (1.1 mol)

  • Hydrochloric acid

  • Fluoroboric acid (HBF₄)

  • Ice bath

Procedure:

  • The aminonitrotoluene is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added slowly to the cooled solution to form the diazonium salt.

  • Fluoroboric acid is then added to the diazonium salt solution, which precipitates the diazonium tetrafluoroborate salt.

  • The salt is filtered, washed with cold water, and dried.

  • The dry diazonium tetrafluoroborate salt is gently heated, leading to its decomposition and the formation of the corresponding fluoronitrotoluene, nitrogen gas, and boron trifluoride.

  • The crude fluoronitrotoluene is then purified by distillation or recrystallization.

Biological Pathways and Toxicological Considerations

Halogenated nitrotoluenes, like many nitroaromatic compounds, can undergo metabolic activation to reactive intermediates that can exert toxic and genotoxic effects. A key pathway involves the reduction of the nitro group.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_activation Bioactivation cluster_phase2 Phase II Conjugation Parent Halogenated Nitrotoluene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductases (e.g., Cytochrome P450) Conjugate Glucuronide or Sulfate Conjugates Parent->Conjugate UGTs, SULTs Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductases Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine Reactive Reactive Electrophiles (e.g., Nitrenium Ion) Hydroxylamine->Reactive Further Oxidation/Activation Amine->Conjugate UGTs, SULTs DNA_Adducts DNA Adducts Reactive->DNA_Adducts Excretion Excretion Conjugate->Excretion

Metabolic activation pathway of halogenated nitrotoluenes.

The metabolism of halogenated nitrotoluenes can also involve oxidation of the methyl group and conjugation reactions. For example, 4-nitrotoluene can be metabolized by cytochrome P450 enzymes to 4-nitrobenzyl alcohol, which can then be further oxidized or conjugated with glutathione.[5][7]

Bacterial degradation pathways for nitrotoluenes have also been elucidated, which are of interest for bioremediation. For instance, some Pseudomonas and Mycobacterium species can utilize nitrotoluenes as a carbon and nitrogen source through a series of oxidative reactions.[1][8]

Conclusion

The discovery and synthesis of halogenated nitrotoluenes represent a significant chapter in the history of organic chemistry. From their origins in the burgeoning dye industry of the 19th century to their diverse applications today, these compounds continue to be of great interest to the scientific community. Understanding their historical development and the evolution of their synthesis provides a valuable context for current research and the development of new applications, particularly in the fields of pharmaceuticals and materials science. This guide has provided a foundational overview to aid researchers and professionals in their work with this important class of chemical compounds.

References

Computational Analysis of 2-Bromo-4-chloro-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 2-Bromo-4-chloro-6-nitrotoluene, a halogenated and nitrated aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper outlines a robust theoretical framework based on established computational practices for analogous nitrotoluene derivatives.[3][4][5][6] The guide details quantum chemical calculation protocols, predicted molecular and electronic properties, and spectroscopic analyses, offering a virtual roadmap for future in-silico and experimental investigations. All quantitative data presented are derived from computational models of closely related compounds and should be considered predictive.

Introduction

This compound (C₇H₅BrClNO₂) is a substituted toluene derivative featuring bromine, chlorine, and nitro functional groups on the aromatic ring.[1] These substituents significantly influence the molecule's steric and electronic properties, making it a versatile building block in organic synthesis.[2] Computational chemistry provides a powerful, non-destructive, and cost-effective means to elucidate the molecular structure, vibrational modes, electronic characteristics, and reactivity of such compounds before undertaking extensive laboratory work. This guide will focus on the application of Density Functional Theory (DFT), a widely used quantum chemical method, to predict the properties of this compound.

Computational Methodology

The computational investigation of this compound would logically proceed through a series of steps, from initial structure optimization to the calculation of various molecular properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT calculations with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a reasonably large basis set, for instance, 6-311++G(d,p).[3][4] This level of theory has been shown to provide reliable geometric parameters for a range of nitrotoluene derivatives.[4][5] The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-N stretching, and torsions of the methyl and nitro groups.[7]

Electronic Property Calculations

Several key electronic properties can be computed to understand the molecule's reactivity and charge distribution:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on each atom, intramolecular charge transfer, and hyperconjugative interactions.

  • Molecular Electrostatic Potential (MEP): The MEP surface visually represents the regions of positive and negative electrostatic potential on the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties

While specific data for this compound is not available, the following tables summarize expected ranges for key quantitative data based on computational studies of similar compounds like 2-chloro-5-nitrotoluene and 2-amino-4-nitrotoluene.[4][5]

Parameter Predicted Value Basis of Prediction
Molecular Weight ( g/mol ) 250.48Calculation from atomic masses[1]
Dipole Moment (Debye) 3.0 - 5.0DFT calculations on similar molecules
HOMO Energy (eV) -8.5 to -9.5DFT calculations on nitrotoluene derivatives[5]
LUMO Energy (eV) -3.0 to -4.0DFT calculations on nitrotoluene derivatives[5]
HOMO-LUMO Gap (eV) 5.0 - 6.0DFT calculations on nitrotoluene derivatives[5]

Table 1: Predicted Electronic and Physical Properties

Bond Predicted Bond Length (Å) Basis of Prediction
C-C (aromatic)1.38 - 1.40DFT calculations on halogenated toluenes[4]
C-CH₃1.50 - 1.52DFT calculations on nitrotoluenes[5]
C-Br1.88 - 1.92Standard bond lengths and DFT calculations
C-Cl1.72 - 1.76Standard bond lengths and DFT calculations
C-N1.47 - 1.50DFT calculations on nitrotoluenes[4][5]
N-O1.21 - 1.23DFT calculations on nitrotoluenes[4][5]

Table 2: Predicted Molecular Geometry

Vibrational Mode Predicted Wavenumber (cm⁻¹) Basis of Prediction
C-H stretch (aromatic)3050 - 3150General IR spectroscopy principles
C-H stretch (methyl)2900 - 3000General IR spectroscopy principles
C=C stretch (aromatic)1450 - 1600General IR spectroscopy principles
NO₂ asymmetric stretch1520 - 1560DFT calculations on nitrotoluenes[7]
NO₂ symmetric stretch1340 - 1375DFT calculations on nitrotoluenes[7]
C-N stretch1200 - 1300DFT calculations on similar compounds[6]
C-Cl stretch650 - 850General IR spectroscopy principles
C-Br stretch500 - 650General IR spectroscopy principles

Table 3: Predicted Vibrational Frequencies

Experimental Protocols for Validation

The computational predictions should be validated through experimental measurements. The following protocols for spectroscopic analysis are recommended.

Synthesis

A plausible synthesis of this compound would involve the nitration of 2-bromo-4-chlorotoluene. The starting material can be prepared through standard halogenation reactions of toluene. The nitration would likely be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the desired isomer. Purification would be achieved through recrystallization or column chromatography.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the purified compound should be recorded in the solid phase (e.g., using a KBr pellet) over the range of 400-4000 cm⁻¹. The experimental vibrational frequencies should be compared with the scaled theoretical frequencies obtained from the DFT calculations.

  • Fourier-Transform (FT) Raman Spectroscopy: An FT-Raman spectrum should be recorded to complement the FTIR data, as some vibrational modes may be more active in Raman scattering.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the molecular structure. The chemical shifts can also be predicted computationally and compared with the experimental data.

Visualizations

Computational Workflow

The logical flow of a combined computational and experimental study on this compound can be visualized as follows:

computational_workflow start Define Research Question mol_prep Prepare Input Structure of This compound start->mol_prep synthesis Synthesize and Purify Compound start->synthesis dft_calc Perform DFT Calculations (Geometry Optimization, Frequencies) mol_prep->dft_calc prop_calc Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) dft_calc->prop_calc comparison Compare Theoretical and Experimental Data prop_calc->comparison exp_analysis Experimental Spectroscopic Analysis (FTIR, Raman, NMR) synthesis->exp_analysis exp_analysis->comparison validation Validate Computational Model comparison->validation conclusion Draw Conclusions and Report Findings validation->conclusion

Caption: A logical workflow for the computational and experimental study of this compound.

Conclusion

This technical guide has outlined a comprehensive computational and experimental approach for the characterization of this compound. By leveraging established DFT methodologies that have been successfully applied to similar halogenated nitrotoluenes, researchers can gain significant insights into the molecule's geometric, vibrational, and electronic properties. The predictive data and proposed workflows presented herein serve as a valuable starting point for future research into this and related compounds, facilitating their potential application in various fields of chemical synthesis. The synergy between computational prediction and experimental validation is crucial for a thorough understanding of the molecular characteristics of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for 2-Bromo-4-chloro-6-nitrotoluene has been found in the public domain. This guide is compiled from safety information for structurally similar compounds, including nitrotoluenes, halogenated toluenes, and other hazardous chemical powders. The recommendations provided herein are based on established best practices for handling hazardous materials in a laboratory setting. It is imperative that users of this compound conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

This technical guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides a detailed overview of the potential hazards and outlines protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

Based on the known hazards of analogous compounds such as nitrotoluenes and halogenated aromatic compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

The following table summarizes available physical, chemical, and toxicological data for this compound and related compounds. Data for analogous compounds are provided for reference and should be interpreted with caution.

PropertyThis compound2-Bromo-6-nitrotoluene (Analogue)[1]4-Nitrotoluene (Analogue)[2]
Molecular Formula C₇H₅BrClNO₂C₇H₆BrNO₂C₇H₇NO₂
Molecular Weight 250.48 g/mol [3]216.03 g/mol 137.14 g/mol
Appearance Assumed to be a solid at room temperature.Yellowish crystalline powder or liquidPale yellow solid
Melting Point Data not available38-40 °C51.6 °C
Boiling Point Data not available~259.6 °C at 760 mmHg238.3 °C
Density Data not available1.6 ± 0.1 g/cm³1.104 g/cm³
Oral LD₅₀ (rat) Data not availableData not available1330 mg/kg
Oral LD₅₀ (mouse) Data not availableData not available1231 mg/kg
Permissible Exposure Limits (PEL) Not established.Not established.TWA 2 ppm (11 mg/m³) [skin] (NIOSH REL)

Experimental Protocol: Safe Handling of a Hazardous Chemical Powder

This protocol provides a general framework for the safe handling of potent solid compounds like this compound in a laboratory setting.

3.1. Pre-Experiment Planning

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of material to be used, potential for aerosolization, and emergency procedures.

  • SOP Development: Prepare a detailed Standard Operating Procedure (SOP) specific to the experiment, outlining all steps, safety precautions, and waste disposal procedures.[4]

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, with restricted access.[4]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials available.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator is necessary.

3.3. Weighing and Dispensing

  • Weighing of the powder must be performed inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Transfer the powder using a spatula or scoop. Avoid pouring directly from the container to prevent spills.

  • Close the container immediately after dispensing the required amount.

3.4. Handling in Solution

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • All manipulations of solutions should be carried out in a chemical fume hood.

  • Use secondary containment (e.g., a tray) to contain any potential spills.[4]

3.5. Post-Experiment Decontamination and Disposal

  • Decontamination: Wipe down all surfaces in the designated work area with an appropriate deactivating solution or solvent.

  • Waste Disposal: this compound is a halogenated organic compound and should be disposed of as hazardous waste.[5]

    • Collect all solid waste and contaminated materials (gloves, weigh paper, etc.) in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, labeled container for halogenated organic waste.[5]

    • Follow your institution's guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow start Start: Receive Chemical receive 1. Receive & Log Chemical start->receive end End: Documentation storage 2. Secure Storage (Ventilated, Segregated) receive->storage planning 3. Pre-Experiment Planning (Risk Assessment, SOP) storage->planning ppe 4. Don Appropriate PPE planning->ppe handling 5. Weigh & Handle in Designated Area (Fume Hood) ppe->handling experiment 6. Conduct Experiment handling->experiment decontamination 7. Decontaminate Work Area & Equipment experiment->decontamination waste_disposal 8. Segregate & Dispose of Hazardous Waste decontamination->waste_disposal remove_ppe 9. Doff PPE Correctly waste_disposal->remove_ppe remove_ppe->end

Safe handling workflow for hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-4-chloro-6-nitrotoluene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-chloro-6-nitrotoluene, a versatile intermediate in the preparation of a wide range of organic molecules. This document details key chemical transformations, including nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to effectively utilize this building block in their synthetic endeavors.

Overview of this compound

This compound is a substituted aromatic compound that serves as a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its trifunctional nature, featuring bromo, chloro, and nitro groups on a toluene scaffold, allows for a variety of selective chemical modifications. The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic substitution reactions, while the bromine atom provides a handle for cross-coupling reactions. The nitro group itself can be readily reduced to an amino group, opening pathways to a diverse array of aniline derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 885518-95-6
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance White to off-white or yellow solid
Purity ≥97%

Key Synthetic Transformations and Protocols

This section outlines detailed experimental protocols for three major classes of reactions involving this compound: nitro group reduction, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling.

Nitro Group Reduction to 2-Bromo-4-chloro-6-aminotoluene

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast number of subsequent synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems like benzimidazoles.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard method for the reduction of the nitro group using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5 mol%)

  • Ethanol or Ethyl Acetate (reaction solvent)

  • Parr Hydrogenator or similar pressure-rated reaction vessel

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite™ or other filtration aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a suitable pressure-rated reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (5 mol%).

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-chloro-6-aminotoluene. The product can be further purified by column chromatography or recrystallization if necessary.

Table 2: Representative Data for Nitro Group Reduction

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂, Pd/CMethanol25398[1]
Fe, NH₄ClEthanol/Water80388General Protocol
SnCl₂·2H₂OEthanol78295General Protocol

Note: Yields are representative for analogous substrates and may vary for this compound.

nitro_reduction_workflow Workflow for Nitro Group Reduction start Start: this compound dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Pd/C Catalyst (under inert atmosphere) dissolve->add_catalyst hydrogenation Hydrogenation (H2 gas, pressure) add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor filter Filter through Celite™ monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate product Product: 2-Bromo-4-chloro-6-aminotoluene concentrate->product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic aromatic substitution. In this compound, both the bromo and chloro substituents are activated. The relative reactivity depends on the nature of the nucleophile and reaction conditions, offering opportunities for selective functionalization.

Experimental Protocol: Amination with Anilines

This protocol describes a general procedure for the reaction of this compound with substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., p-toluidine) (1.2 equivalents)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (1.5 equivalents)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF (to achieve a concentration of approximately 0.2 M).

  • Reagent Addition: Add the substituted aniline (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 3: Representative Data for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilineK₂CO₃DMF120122-Anilino-4-chloro-6-nitrotoluene85General Protocol
PiperidineCs₂CO₃DMSO10082-(Piperidin-1-yl)-4-chloro-6-nitrotoluene90[3]
Sodium Methoxide-Methanol6542-Methoxy-4-chloro-6-nitrotoluene>95General Protocol

Note: Yields are representative for analogous substrates and may vary for this compound.

snar_pathway Nucleophilic Aromatic Substitution Pathway substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate + Nu-H nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->intermediate product Substituted Product intermediate->product - H+ leaving_group Leaving Group (Br- or Cl-) intermediate->leaving_group - X- suzuki_cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_steps pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex transmetalation Transmetalation r1_pd_r2 R1-Pd(II)L2-R2 pd2_complex->r1_pd_r2 transmetalation->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R1-R2 r1_pd_r2->product r1x R1-X (this compound) r1x->pd2_complex r2by2 R2-B(OH)2 (Arylboronic Acid) r2by2->transmetalation base Base base->transmetalation benzimidazole_synthesis Synthesis of Benzimidazoles start 2-Bromo-4-chloro-6-aminotoluene condensation Condensation (with acid catalyst or dehydrating agent) start->condensation reagent Carboxylic Acid (R-COOH) reagent->condensation product Substituted Benzimidazole condensation->product

References

Application of 2-Bromo-4-chloro-6-nitrotoluene in the Synthesis of a Key Intermediate for Ziprasidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-chloro-6-nitrotoluene is a substituted aromatic compound with multiple reactive sites, making it a versatile building block in organic synthesis. Its bromine, chlorine, and nitro functionalities allow for a range of chemical transformations, positioning it as a valuable starting material for the synthesis of complex molecules, including pharmaceutical intermediates. This document outlines the application of this compound in the synthesis of a key intermediate for Ziprasidone, an atypical antipsychotic medication.

Core Application: Synthesis of 6-Chlorooxindole, a Ziprasidone Intermediate

While direct synthesis pathways for Ziprasidone from this compound are not extensively documented, a structurally analogous compound, 4-chloro-2-nitrotoluene, is a known precursor for the synthesis of 6-chlorooxindole, a crucial intermediate in the production of Ziprasidone.[1] The synthetic strategy involves the conversion of the methyl group to a carboxylic acid, followed by reductive cyclization. A similar synthetic approach can be envisaged for this compound to generate a halogenated oxindole derivative, which could then be further elaborated to novel pharmaceutical candidates.

The overall transformation involves two key steps:

  • Oxidation of the Methyl Group: The methyl group of the nitrotoluene is oxidized to a carboxylic acid.

  • Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent carboxylic acid to form the oxindole ring system.

Experimental Protocols

The following are representative protocols for the key transformations involved in the synthesis of a halogenated oxindole intermediate from a substituted nitrotoluene.

Protocol 1: Oxidation of the Aromatic Methyl Group to a Carboxylic Acid

This protocol describes a general method for the oxidation of a methyl group on an electron-deficient aromatic ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate or a dichromate solution.[2][3][4]

Materials:

  • Substituted Nitrotoluene (e.g., p-Nitrotoluene as a model)

  • Sodium Dichromate (Na₂Cr₂O₇) or Potassium Permanganate (KMnO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sulfuric Acid (H₂SO₄) solution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine the substituted nitrotoluene (1.0 eq) and a solution of sodium dichromate (2.3 eq) in water.

  • With vigorous stirring, slowly add concentrated sulfuric acid. The addition is exothermic, and the temperature should be controlled.

  • After the initial exotherm subsides, heat the reaction mixture to a gentle reflux for 30 minutes to ensure complete oxidation.[2]

  • Cool the reaction mixture and dilute it with water.

  • Filter the crude product and wash it with water.

  • To remove chromium salts, the crude product is warmed with a 5% sulfuric acid solution, cooled, and filtered again.[2]

  • The purified product is then dissolved in a 5% sodium hydroxide solution and filtered to remove any unreacted starting material.

  • The filtrate is acidified with dilute sulfuric acid to precipitate the carboxylic acid product.

  • The final product is collected by filtration, washed thoroughly with water, and dried.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
p-Nitrotoluene137.141.0>9882-86
Sodium Dichromate261.972.3>99-
p-Nitrobenzoic Acid167.12->98-

Protocol 2: Reductive Cyclization of a 2-Nitro-phenylacetic Acid Derivative

This protocol outlines the conversion of a 2-nitrophenylacetic acid derivative to the corresponding oxindole via reductive cyclization. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[5]

Materials:

  • 4-Chloro-2-nitrophenylacetic acid (as a model substrate)

  • Iron Powder (Fe)

  • Acetic Acid

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a three-neck flask, dissolve the 4-chloro-2-nitrophenylacetic acid (1.0 eq) in a mixture of acetic acid and methanol.[5]

  • Heat the solution to 50-55°C.

  • Add iron powder (in portions) to the heated solution. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.[5]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to below 30°C and pour it into cold water.

  • Add concentrated hydrochloric acid and stir for several hours.[5]

  • Filter the resulting solid and wash it with water until the filtrate is neutral.

  • Dry the solid product to obtain the 6-chlorooxindole.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
4-Chloro-2-nitrophenylacetic acid215.581.0>9893.1
Iron Powder55.85~4.4>98-
6-Chlorooxindole167.59-98.68-

Logical Workflow for Synthesis of a Halogenated Oxindole

G A This compound B Oxidation of Methyl Group (e.g., KMnO4 or Na2Cr2O7/H2SO4) A->B C 3-Bromo-5-chloro-2-nitrophenylacetic Acid B->C D Reductive Cyclization (e.g., Fe/Acetic Acid) C->D E 4-Bromo-6-chlorooxindole D->E F Further Elaboration to Pharmaceutical Candidates E->F

Synthetic route to a halogenated oxindole.

Application in the Synthesis of Ziprasidone

The synthesized 6-chlorooxindole is a key intermediate in the multi-step synthesis of Ziprasidone.[1] The synthesis proceeds by Friedel-Crafts acylation of 6-chlorooxindole, followed by reduction and subsequent condensation with 3-(1-piperazinyl)-1,2-benzisothiazole to yield the final drug substance.

Mechanism of Action of Ziprasidone: A Signaling Pathway Perspective

Ziprasidone is an atypical antipsychotic that exhibits its therapeutic effects through a combination of dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptor antagonism.[6][7][8] It also has a high affinity for 5-HT₂C, 5-HT₁D, and α₁-adrenergic receptors and functions as an agonist at the 5-HT₁ₐ receptor. Its mechanism of action is complex and contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as manic episodes in bipolar disorder.[7][9]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds Therapeutic_Effect Therapeutic Effect (Antipsychotic/Mood Stabilizing) D2R->Therapeutic_Effect Modulates Dopaminergic Signaling HT2AR->Therapeutic_Effect Modulates Serotonergic Signaling HT1AR->Therapeutic_Effect Modulates Serotonergic Signaling Ziprasidone Ziprasidone Ziprasidone->D2R Antagonist Ziprasidone->HT2AR Antagonist Ziprasidone->HT1AR Agonist

Mechanism of action of Ziprasidone.

This compound represents a valuable starting material for the synthesis of complex heterocyclic compounds relevant to the pharmaceutical industry. Through a series of well-established chemical transformations, it can be converted into halogenated oxindole derivatives, which are key intermediates in the synthesis of drugs such as Ziprasidone. The versatility of this starting material, coupled with the importance of the target pharmaceutical, underscores its significance in medicinal chemistry and drug development.

References

Application Notes and Protocols: 2-Bromo-4-chloro-6-nitrotoluene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-chloro-6-nitrotoluene as a key intermediate in the development of novel agrochemicals. The protocols outlined below are based on established chemical transformations for structurally related compounds and are intended to serve as a foundational guide for the synthesis and evaluation of new fungicidal and herbicidal agents.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrClNO₂.[1] Its unique arrangement of bromo, chloro, and nitro functional groups on the toluene ring makes it a versatile precursor for the synthesis of a variety of agrochemicals.[1] The reactivity of the bromine and chlorine atoms allows for nucleophilic substitution and cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration. This document outlines potential synthetic pathways to generate novel fungicides and herbicides, along with protocols for their synthesis and biological evaluation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and use in synthesis.

PropertyValueReference
CAS Number 885518-95-6[1]
Molecular Weight 250.48 g/mol [1]
Appearance White to Off-white to Yellow Solid[1]
Purity ≥97%[1]

Synthetic Applications in Agrochemical Development

The strategic functionalization of this compound can lead to the generation of diverse molecular scaffolds with potential fungicidal and herbicidal activities. The following sections detail hypothetical, yet chemically sound, synthetic routes and the biological rationale behind them.

Synthesis of Potential Fungicidal Agents

The development of novel fungicides is critical to combat the emergence of resistant fungal pathogens. Substituted nitrophenols and their derivatives are a known class of compounds with fungicidal properties.

Structurally similar compounds, such as 2-bromo-4-fluoro-6-nitrophenol, have demonstrated significant fungicidal activity. It is hypothesized that the corresponding 2-bromo-4-chloro-6-nitrophenol, derived from the title compound, and its subsequent derivatives will exhibit similar bioactivity. The mechanism of action for many nitrophenol-based fungicides involves the uncoupling of oxidative phosphorylation, which disrupts the pathogen's energy production.

A plausible synthetic route to a potential fungicide derived from this compound is outlined below. This involves the conversion of the methyl group to a hydroxyl group, followed by etherification to introduce further diversity.

G A This compound B Oxidation A->B e.g., KMnO4 C 2-Bromo-4-chloro-6-nitrobenzoic acid B->C D Reduction C->D e.g., Curtius Rearrangement E 2-Bromo-4-chloro-6-nitrophenol D->E F Etherification (e.g., Alkyl Halide, Base) E->F G Potential Fungicide (O-Alkyl-2-bromo-4-chloro-6-nitrophenol) F->G

Caption: Synthetic pathway to potential fungicidal derivatives.

Synthesis of Potential Herbicidal Agents

The development of new herbicides with novel modes of action is essential for effective weed management. Certain aromatic carboxylic acids and their derivatives are known to possess herbicidal activity, often acting as synthetic auxins that disrupt plant growth.

A patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid from 2-chloro-4-bromo-6-nitrotoluene, highlighting a rearrangement reaction to form a phenylacetic acid derivative. Phenylacetic acid derivatives can mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weed species.

Based on a known transformation of a similar starting material, a plausible pathway to a potential herbicidal compound is proposed.

G A This compound B Reaction with Sodium A->B C 4-Bromo-2-nitro-6-chlorobenzylsodium B->C D Rearrangement C->D E 4-Bromo-2-nitro-6-chlorophenylacetic acid sodium salt D->E F Acidification E->F G Potential Herbicide (4-Bromo-2-nitro-6-chlorophenylacetic acid) F->G

Caption: Synthetic pathway to a potential herbicidal agent.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of agrochemical candidates derived from this compound.

Synthesis of 2-Bromo-4-chloro-6-nitrophenol (Hypothetical)

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Sodium azide (NaN₃)

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation to Benzoic Acid: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., aqueous pyridine). Add a solution of potassium permanganate portion-wise while monitoring the reaction temperature. After the reaction is complete (monitored by TLC), quench the excess permanganate with sodium sulfite. Acidify the mixture with sulfuric acid and extract the product, 2-bromo-4-chloro-6-nitrobenzoic acid, with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate in vacuo.

  • Curtius Rearrangement to Phenol: To the crude 2-bromo-4-chloro-6-nitrobenzoic acid, add thionyl chloride and heat to reflux to form the acid chloride. After removing excess thionyl chloride, dissolve the residue in an inert solvent and add sodium azide to form the acyl azide. Gently heat the solution to induce the Curtius rearrangement to the isocyanate. Add polyphosphoric acid and heat to effect hydrolysis to the desired 2-bromo-4-chloro-6-nitrophenol. Purify the product by column chromatography.

Synthesis of 4-Bromo-2-nitro-6-chlorophenylacetic Acid (Hypothetical)

This protocol is adapted from a known procedure for a similar compound.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous diethyl ether and sodium metal.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the sodium suspension at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature, then gently reflux to promote the rearrangement to the benzylsodium intermediate.

  • Cool the reaction mixture and pour it over crushed dry ice.

  • After the excess dry ice has sublimed, quench the reaction with water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with hydrochloric acid.

  • Extract the product, 4-bromo-2-nitro-6-chlorophenylacetic acid, with diethyl ether.

  • Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Fungicidal Activity Assay

Materials:

  • Synthesized test compounds

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Commercial fungicide (positive control)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate various concentrations of the test compounds into molten PDA.

  • Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug of the test fungus in the center of each plate.

  • Incubate the plates at an appropriate temperature until the mycelial growth in the negative control (DMSO only) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in each plate.

  • Calculate the percentage of growth inhibition relative to the negative control.

  • Determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Herbicidal Activity Assay (Pre-emergence)

Materials:

  • Synthesized test compounds

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil

  • Acetone

  • Tween 20 (surfactant)

  • Commercial herbicide (positive control)

Procedure:

  • Fill small pots with potting soil and sow the weed seeds.

  • Prepare solutions of the test compounds in acetone with a small amount of Tween 20.

  • Apply the test solutions evenly to the soil surface.

  • Place the pots in a greenhouse or growth chamber with controlled light and temperature.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh weight of the emerged weeds compared to an untreated control.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for derivatives of this compound have not been elucidated, the following are plausible targets based on the chemical scaffolds.

Fungicides
  • Disruption of Cellular Respiration: As mentioned, nitrophenol-based fungicides can act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the mitochondrial membrane and inhibiting ATP synthesis.

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): Some herbicides that target ACCase have also shown fungicidal activity. This enzyme is crucial for fatty acid synthesis in both plants and fungi.[2][3]

G A Nitrophenol Derivative B Mitochondrial Membrane A->B Targets C Proton Gradient Dissipation B->C D ATP Synthesis Inhibition C->D E Fungal Cell Death D->E G A Phenylacetic Acid Derivative B Auxin Receptors A->B Mimics Auxin and Binds to C Disruption of Hormonal Signaling B->C D Uncontrolled Growth C->D E Weed Death D->E

References

Application of 2-Bromo-4-chloro-6-nitrotoluene in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-nitrotoluene is a versatile aromatic intermediate with significant applications in the synthesis of various organic compounds, including agrochemicals and, notably, dyes. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on a toluene backbone, provides multiple reactive sites for derivatization. In the realm of dye manufacturing, this compound serves as a valuable precursor for the synthesis of azo dyes, a major class of colorants used extensively in the textile, printing, and coatings industries.

The key to its utility in dye synthesis lies in the transformation of the nitro group into an amino group, yielding 2-amino-5-chloro-3-nitrotoluene. This primary aromatic amine is the direct precursor for the diazo component in the classical azo coupling reaction. The presence of the halogen and nitro substituents on the resulting dye molecule can significantly influence its tinctorial strength, color, fastness properties (such as light, wash, and sublimation fastness), and affinity for various substrates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative disperse azo dye.

Principle of Application

The application of this compound in dye manufacturing follows a well-established synthetic pathway for azo dyes. The process can be broadly divided into three main stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group (-NH₂) to form 2-amino-5-chloro-3-nitrotoluene. This transformation is a critical step as the resulting amine is the active component for the subsequent diazotization reaction.

  • Diazotization: The newly formed 2-amino-5-chloro-3-nitrotoluene is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to convert the primary amino group into a highly reactive diazonium salt (-N₂⁺).

  • Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or aniline derivative) to form the final azo dye. The extended conjugated system created by the azo group (–N=N–) linking the two aromatic rings is responsible for the dye's color.

The overall synthetic pathway is depicted below:

G cluster_0 Starting Material to Diazo Component cluster_1 Diazotization cluster_2 Azo Coupling This compound This compound 2-amino-5-chloro-3-nitrotoluene 2-amino-5-chloro-3-nitrotoluene This compound->2-amino-5-chloro-3-nitrotoluene Reduction (e.g., SnCl₂/HCl) Diazonium Salt Diazonium Salt 2-amino-5-chloro-3-nitrotoluene->Diazonium Salt NaNO₂ / HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Figure 1: General synthetic pathway for an azo dye from this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative disperse azo dye using this compound as the starting material. The chosen coupling component for this example is N,N-diethylaniline, a common coupling agent in the synthesis of disperse dyes.

Protocol 1: Reduction of this compound

Objective: To synthesize 2-amino-5-chloro-3-nitrotoluene.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
This compound250.4825.05100
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6367.69300
Concentrated Hydrochloric Acid (HCl)36.46~100 mL-
Ethanol46.07200 mL-
Sodium hydroxide (NaOH) solution (40%)40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 25.05 g (100 mmol) of this compound in 200 mL of ethanol.

  • To this suspension, add 67.69 g (300 mmol) of tin(II) chloride dihydrate.

  • With vigorous stirring, slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic, and the temperature may rise.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully neutralize the acidic solution by adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin hydroxides will form.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-chloro-3-nitrotoluene.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Protocol 2: Diazotization of 2-amino-5-chloro-3-nitrotoluene

Objective: To prepare the diazonium salt of 2-amino-5-chloro-3-nitrotoluene.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-amino-5-chloro-3-nitrotoluene186.5818.66100
Concentrated Hydrochloric Acid (HCl)36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.25105
Distilled Water18.02100 mL-
Ice-As needed-

Procedure:

  • In a 500 mL beaker, dissolve 18.66 g (100 mmol) of 2-amino-5-chloro-3-nitrotoluene in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 7.25 g (105 mmol) of sodium nitrite in 50 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting pale yellow solution contains the diazonium salt and should be used immediately in the next step.

Protocol 3: Azo Coupling with N,N-diethylaniline

Objective: To synthesize the disperse azo dye.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Diazonium salt solution from Protocol 2--100
N,N-diethylaniline149.2314.92100
Sodium Acetate (CH₃COONa)82.0324.61300
Ethanol46.07100 mL-
Distilled Water18.02500 mL-
Ice-As needed-

Procedure:

  • In a 1 L beaker, dissolve 14.92 g (100 mmol) of N,N-diethylaniline in 100 mL of ethanol.

  • Add a solution of 24.61 g (300 mmol) of sodium acetate in 200 mL of water to the N,N-diethylaniline solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Protocol 2) to the N,N-diethylaniline solution. A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a copious amount of cold water until the filtrate is neutral and colorless.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

  • The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized disperse azo dye.

ParameterExpected Value / Observation
Product Name 4-((4-chloro-2-methyl-6-nitrophenyl)diazenyl)-N,N-diethylaniline
Molecular Formula C₁₇H₁₉ClN₄O₂
Molecular Weight 346.81 g/mol
Appearance Deep red to violet crystalline powder
Yield 85-95% (based on 2-amino-5-chloro-3-nitrotoluene)
Melting Point Expected to be in the range of 150-200 °C (requires experimental determination)
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide.
UV-Vis (λmax) Expected in the range of 500-550 nm in a suitable solvent (e.g., ethanol), indicative of a red-violet color.
FT-IR (cm⁻¹) ~3100-3000 (Ar-H stretch), ~2970-2850 (C-H stretch), ~1600-1580 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~1300-1200 (C-N stretch), ~800-700 (Ar-H bend), ~750-650 (C-Cl stretch)
¹H NMR (δ, ppm) Expected signals for aromatic protons, the methyl group protons of the toluene ring, and the ethyl group protons of the diethylamino substituent.
¹³C NMR (δ, ppm) Expected signals for all unique carbon atoms in the aromatic rings and the alkyl substituents.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the disperse azo dye from this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound in Ethanol B Add SnCl₂·2H₂O and conc. HCl A->B C Reflux for 2-3 hours B->C D Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Purify (Recrystallization) E->F G 2-amino-5-chloro-3-nitrotoluene F->G H Dissolve Amine in HCl/H₂O I Cool to 0-5 °C H->I J Add NaNO₂ solution dropwise I->J K Stir for 30 min J->K L Diazonium Salt Solution K->L O Add Diazonium Salt solution M Dissolve N,N-diethylaniline in Ethanol/NaOAc solution N Cool to 0-5 °C M->N N->O P Stir for 1-2 hours O->P Q Filter and Wash Precipitate P->Q R Dry and Purify Q->R S Final Azo Dye R->S

Figure 2: Detailed experimental workflow for the synthesis of a disperse azo dye.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of azo dyes. Through a straightforward, multi-step process involving reduction, diazotization, and azo coupling, it can be converted into a range of disperse dyes with potential applications in coloring synthetic fibers. The specific structure of the final dye, and thus its properties, can be readily tuned by the choice of the coupling component. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of dye chemistry and related industries. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as the reagents and intermediates can be hazardous.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electron-deficient substrate, 2-Bromo-4-chloro-6-nitrotoluene. This substrate presents a unique challenge due to the presence of two ortho substituents flanking the reactive bromide and the strong electron-withdrawing nitro group. The protocols and data presented are based on established methodologies for similar challenging aryl halides and aim to provide a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For this compound, the primary challenge lies in overcoming the steric hindrance around the bromine atom and the electronic deactivation of the aromatic ring. The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[1][2] This inherent difference in reactivity strongly suggests that the coupling will occur selectively at the carbon-bromine bond over the carbon-chlorine bond under carefully controlled conditions. The presence of the ortho-nitro group further influences the electronic properties of the substrate.[3]

Recommended Catalyst Systems and Conditions

For sterically hindered and electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective.[4][5] These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps.

Table 1: Recommended Catalyst Systems and Reaction Parameters for the Suzuki-Miyaura Coupling of this compound with various Arylboronic Acids.

Arylboronic AcidCatalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-2475-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)1,4-Dioxane11012-2480-95
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene10016-2470-85
2-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O (4:1)851265-80

Yields are estimated based on reactions with structurally similar, sterically hindered, and electron-deficient aryl bromides. Actual yields may vary and require optimization.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water via syringe. The typical solvent ratio is 10:1 (toluene:water) with a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Reaction (TLC, GC-MS) E->F G Cool to RT F->G H Extraction & Washing G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway (Catalytic Cycle)

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding the transformation.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)Ln-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Bases such as potassium phosphate and cesium carbonate are corrosive and hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation allows for the coupling of aryl halides or pseudohalides with a wide array of primary and secondary amines, offering a versatile and efficient route to arylamines.[2][3] Its significance lies in its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions compared to classical methods.[4] This methodology is extensively used in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in bioactive molecules and functional materials.[5]

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-nitrotoluene. This substrate presents a unique challenge and opportunity for selective functionalization due to the presence of two different halogen atoms (bromine and chlorine) on a sterically hindered and electron-deficient aromatic ring. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective amination at the 2-position.[6] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to achieve high selectivity and yield.[7]

Reaction Principle

The selective Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle to form a C-N bond at the position of the bromine atom. The general catalytic cycle involves the following key steps:

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is generally faster for aryl bromides than for aryl chlorides, forming the basis for the reaction's selectivity.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 4-chloro-2-nitro-6-methylaniline product is formed through reductive elimination from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, while also stabilizing the palladium catalyst.[8]

Data Presentation

The following tables summarize suggested starting conditions for the selective mono-amination of this compound with various amine types. These conditions are based on protocols for structurally similar dihalogenated and electron-deficient arenes and may require further optimization for specific substrates.[9][10]

Table 1: Suggested Conditions for Coupling with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene80-1006-12Good to High
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF70-906-18Good
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane10012-24Moderate to Good

Table 2: Suggested Conditions for Coupling with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
MorpholinePd(OAc)₂ (2)GPhos (4)NaOtBu (1.4)Toluene10012-24High
PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene806-12High
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018-24Good to Excellent

Table 3: Suggested Conditions for Coupling with Anilines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
AnilinePd(OAc)₂ (2)XPhos (4)KOtBu (1.5)Toluene10010-18Good to High
4-MethoxyanilinePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2.0)t-BuOH9012-24Good to High
4-NitroanilinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane11018-24Good

Experimental Protocols

General Considerations:
  • All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

  • Anhydrous and degassed solvents are crucial for achieving high yields and reproducibility.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled with care under an inert atmosphere.[10]

  • Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and highly moisture-sensitive. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be suitable alternatives for substrates containing base-sensitive functional groups.[2]

Protocol 1: General Procedure for the Selective Amination of this compound with a Primary or Secondary Amine

This protocol provides a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2 mol%)

  • Phosphine ligand (e.g., XPhos, 3.6-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 4-chloro-2-nitro-6-methylaniline.

Protocol 2: Procedure for Amination with a Volatile Amine

This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel.

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH pd_amine_complex [Ar-Pd(II)(Br)(NHR₂)]L amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd_amido_complex -HBase⁺Br⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd-catalyst, Ligand, Base, Aryl Halide, and Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Cool, Dilute, and Filter monitor->workup purify Extract, Dry, and Concentrate workup->purify chromatography Flash Column Chromatography purify->chromatography product Isolate Pure Product chromatography->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Sonogashira coupling of 2-Bromo-4-chloro-6-nitrotoluene with terminal alkynes. The methodologies outlined herein are based on established principles of palladium-catalyzed cross-coupling reactions and data from analogous substrates, offering a robust starting point for the synthesis of complex molecular architectures.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4]

For dihalogenated substrates such as this compound, the significant difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The general reactivity trend for palladium-catalyzed oxidative addition is C-I > C-Br >> C-Cl.[3][5] This inherent reactivity difference enables the preferential coupling at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent downstream transformations. The presence of a strong electron-withdrawing nitro group can further influence the reactivity of the aryl halide.

Chemoselectivity of the Reaction

The Sonogashira coupling of this compound is expected to proceed with high chemoselectivity at the C-Br bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, high yields of the mono-alkynylated product can be achieved.

Quantitative Data Summary

While specific experimental data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following table summarizes representative reaction conditions and yields for analogous bromo-chloro and nitro-substituted aryl halides. This data provides a strong basis for predicting the outcome of the target reaction.

EntryAryl HalideAlkynePd-Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N/DMF806>95
21-Bromo-3-nitrobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NRT492
32-Bromo-1-nitrobenzene1-HeptynePd(OAc)₂ (2) / SPhos (4)- (Copper-free)K₂CO₃Toluene1001285
41-Bromo-4-chloro-2-nitrobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)i-Pr₂NHTHF60888
54-Bromo-1-chloro-2-nitrobenzeneCyclohexylacetylenePd(dppf)Cl₂ (2)CuI (4)PiperidineDMF701091

Experimental Protocols

The following are detailed protocols for the selective Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 describes a traditional copper-catalyzed method, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for Sonogashira couplings.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent, followed by the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-2-(alkynyl)-6-nitrotoluene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative procedure that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂ or a combination of Pd(OAc)₂ and a bulky phosphine ligand like XPhos) (2 mol%)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd-Catalyst, & CuI (optional) B Evacuate & Backfill with Inert Gas A->B C Add Solvent & Base B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd R-Pd(II)(L)₂-C≡CR' pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 product R-C≡CR' alkynyl_pd->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide Base, CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Application Notes: Heck Reaction of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This versatile coupling reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[4] Its significance is highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The Heck reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][4]

This document provides detailed application notes and protocols for the Heck reaction involving 2-Bromo-4-chloro-6-nitrotoluene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of nitro and chloro substituents on the aromatic ring can influence the reactivity of the aryl bromide and the properties of the resulting coupled products.

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process involving a series of organopalladium intermediates.[1][5] The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-C bond.[1][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[5][7]

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium complex, completing the catalytic cycle.[6][8]

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction, influencing reaction rates, yields, and selectivity.[1]

Experimental Protocols

General Materials and Methods:

  • Reagents: this compound, alkene (e.g., styrene, n-butyl acrylate), palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (NEt₃), N,N-dimethylformamide (DMF). All reagents should be of high purity.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon gas supply, standard laboratory glassware.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol describes the synthesis of 1-chloro-2-nitro-3-(2-phenylethenyl)benzene.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Add this compound (1.0 eq.), styrene (1.2-1.5 eq.), and triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylammonium bromide salt and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is for the synthesis of butyl (E)-3-(4-chloro-2-nitrophenyl)acrylate.

Procedure:

  • In a round-bottom flask equipped with a condenser and under an inert atmosphere, place palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Add this compound (1.0 eq.), n-butyl acrylate (1.2-1.5 eq.), and triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction mixture as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of this compound. The exact conditions may require optimization for specific substrates and desired outcomes.

ParameterCondition
Aryl Halide This compound
Alkene Styrene or n-Butyl Acrylate
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Triethylamine (NEt₃)
Solvent N,N-dimethylformamide (DMF)
Temperature 80-120 °C
Catalyst Loading 1-5 mol%
Ligand Loading 2-10 mol%
Reaction Time 2-24 hours
Typical Yield 60-95% (highly dependent on substrate and conditions)

Mandatory Visualizations

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Bromo-4-chloro- 6-nitrotoluene (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Coord Coordination PdII_ArX->Coord Alkene Alkene (R-CH=CH₂) Alkene->Coord PdII_Alkene Ar-Pd(II)L₂(Alkene)-X Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Intermediate R-CH(Ar)-CH₂-Pd(II)L₂-X Insertion->PdII_Intermediate BetaElim β-Hydride Elimination PdII_Intermediate->BetaElim Product_Complex [H-Pd(II)L₂-X] + Product BetaElim->Product_Complex RedElim Reductive Elimination Product_Complex->RedElim Base Base Base->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add catalyst, ligand, solvent - Inert atmosphere Start->Setup Reagents Add Reagents: - this compound - Alkene - Base Setup->Reagents Reaction Heat and Stir (80-120 °C) Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup: - Dilute with organic solvent - Wash with water Monitor->Workup Reaction complete Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HeckProduct Heck Product (Hypothetical Inhibitor) HeckProduct->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 2-Bromo-4-chloro-6-nitrotoluene as a versatile starting material. The protocols detailed herein outline a strategic pathway involving the initial reduction of the nitro group to an amine, followed by cyclization reactions to form valuable benzimidazole, quinoxaline, and benzotriazole scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction

This compound is a readily available aromatic compound featuring three distinct functional groups: a nitro group, a bromine atom, and a chlorine atom. This unique substitution pattern offers a rich platform for synthetic diversification. The primary synthetic strategy involves the chemoselective reduction of the nitro group to an amine, yielding the key intermediate, 5-bromo-3-chloro-2-methylaniline (a substituted o-phenylenediamine derivative). This intermediate can then undergo various cyclization reactions to afford a range of fused heterocyclic systems. The presence of the bromo and chloro substituents on the resulting heterocyclic core provides further opportunities for post-synthetic modification, such as cross-coupling reactions, to generate diverse libraries of compounds for screening and lead optimization.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process. The first step is the reduction of the nitro group of this compound. The second step involves the cyclization of the resulting 5-bromo-3-chloro-2-methylaniline with appropriate reagents to construct the desired heterocyclic ring system.

Synthetic_Strategy start This compound intermediate 5-Bromo-3-chloro-2-methylaniline start->intermediate Reduction benzimidazole Benzimidazole Derivatives intermediate->benzimidazole + Carboxylic Acid / Aldehyde quinoxaline Quinoxaline Derivatives intermediate->quinoxaline + α-Dicarbonyl Compound benzotriazole Benzotriazole Derivatives intermediate->benzotriazole + NaNO2 / H+ Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A1 Combine this compound and Tin granules in a round-bottom flask. A2 Add Methanol as solvent. A1->A2 B1 Reflux the mixture for 4-6 hours. A2->B1 B2 Monitor reaction progress by TLC. B1->B2 C1 Cool to room temperature and filter. B2->C1 C2 Concentrate the filtrate in vacuo. C1->C2 C3 Extract with an organic solvent. C2->C3 C4 Dry and concentrate the organic phase. C3->C4 D1 Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate). C4->D1 Benzotriazole_Synthesis cluster_0 Diazotization cluster_1 Cyclization cluster_2 Isolation A1 Dissolve 5-Bromo-3-chloro-2-methylaniline in acetic acid and water. A2 Cool to 0-5 °C. A1->A2 A3 Add aqueous Sodium Nitrite solution dropwise. A2->A3 B1 Stir at low temperature for 30 minutes. A3->B1 B2 Allow to warm to room temperature. B1->B2 C1 Precipitate product by adding water. B2->C1 C2 Collect solid by vacuum filtration. C1->C2 C3 Wash with cold water and dry. C2->C3

Application Notes and Protocols for 2-Bromo-4-chloro-6-nitrotoluene in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Bromo-4-chloro-6-nitrotoluene, a versatile intermediate in the synthesis of complex organic molecules. This document outlines key transformations and provides illustrative protocols for its application in multi-step synthesis, particularly relevant for the development of novel pharmaceutical and agrochemical agents.

Introduction

This compound is a substituted aromatic compound with the CAS number 885518-95-6 and the molecular formula C₇H₅BrClNO₂. Its structure, featuring a reactive bromine atom, a reducible nitro group, and a chlorine atom on a toluene scaffold, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for a range of selective transformations, including nucleophilic aromatic substitution, reduction, and palladium-catalyzed cross-coupling reactions. These reactions open pathways to a diverse array of substituted anilines, biaryls, and other complex molecular architectures that are pivotal in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 885518-95-6[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance White to Off-white to Yellow Solid[1]
Purity ≥97%[1]
Storage Room temperature, dry conditions[1]

Key Synthetic Transformations and Protocols

This compound can serve as a precursor to a variety of functionalized molecules. The following sections detail illustrative protocols for two key multi-step synthetic pathways: the synthesis of a substituted benzimidazole, a common scaffold in medicinal chemistry, and a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

Pathway 1: Synthesis of a Substituted Benzimidazole

This pathway demonstrates the reduction of the nitro group to an amine, followed by cyclization to form a benzimidazole derivative.

G A This compound B 2-Bromo-4-chloro-6-aminotoluene A->B Reduction (e.g., SnCl2, HCl) C N-(2-Bromo-4-chloro-6-methylphenyl)formamide B->C Amide Formation (e.g., Formic Acid) D 5-Bromo-7-chloro-4-methyl-1H-benzimidazole C->D Cyclization (e.g., Heat)

Fig. 1: Synthesis of a substituted benzimidazole.

Experimental Protocols:

Step 1: Reduction of the Nitro Group to Synthesize 2-Bromo-4-chloro-6-aminotoluene

  • Principle: The nitro group is selectively reduced to an amine using a suitable reducing agent, such as tin(II) chloride in the presence of a strong acid.

  • Procedure: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq). Heat the mixture to reflux and slowly add concentrated hydrochloric acid. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Step 2: Formation of N-(2-Bromo-4-chloro-6-methylphenyl)formamide

  • Principle: The newly formed amino group is acylated with formic acid to yield the corresponding formamide.

  • Procedure: Dissolve the 2-Bromo-4-chloro-6-aminotoluene (1.0 eq) in an excess of formic acid. Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC. After completion, cool the mixture and pour it into ice water. The solid precipitate is collected by filtration, washed with water, and dried to afford the formamide derivative.

Step 3: Cyclization to 5-Bromo-7-chloro-4-methyl-1H-benzimidazole

  • Principle: Intramolecular cyclization of the formamide derivative under thermal conditions yields the benzimidazole ring system.

  • Procedure: Heat the N-(2-Bromo-4-chloro-6-methylphenyl)formamide under neat conditions or in a high-boiling solvent such as diphenyl ether. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

StepProductStarting MaterialReagentsConditionsYield (%)
12-Bromo-4-chloro-6-aminotolueneThis compoundSnCl₂·2H₂O, HClReflux, 4h85-95
2N-(2-Bromo-4-chloro-6-methylphenyl)formamide2-Bromo-4-chloro-6-aminotolueneHCOOHReflux, 6h90-98
35-Bromo-7-chloro-4-methyl-1H-benzimidazoleN-(2-Bromo-4-chloro-6-methylphenyl)formamideHeat180°C, 2h70-85
Pathway 2: Suzuki-Miyaura Cross-Coupling

This pathway illustrates the utility of the bromine atom in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl structure, a common motif in drug molecules.

G cluster_0 Reaction Mixture A This compound C 2-(Aryl)-4-chloro-6-nitrotoluene A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) B Arylboronic Acid B->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water)

Fig. 2: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Principle: The carbon-bromine bond is activated by a palladium(0) catalyst, which then undergoes transmetalation with an arylboronic acid in the presence of a base to form a new carbon-carbon bond.

  • Procedure: To a degassed mixture of toluene and water, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100°C. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901275-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001080-95
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O851665-80

Conclusion

This compound is a highly functionalized and versatile building block for multi-step organic synthesis. The illustrative protocols provided herein demonstrate its potential in constructing complex molecular frameworks relevant to pharmaceutical and agrochemical research. The selective manipulation of its bromine and nitro functionalities allows for the strategic introduction of diverse substituents, making it a valuable starting material for the synthesis of novel bioactive compounds. Researchers are encouraged to use these notes as a foundation for developing new synthetic methodologies.

References

Application Notes and Protocols for Catalytic Cross-Coupling of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 2-Bromo-4-chloro-6-nitrotoluene. This versatile building block offers two distinct reaction sites, allowing for selective functionalization to create a diverse range of complex molecules for applications in medicinal chemistry and materials science.

Introduction to Selective Cross-Coupling

The selective functionalization of this compound is predicated on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the palladium(0) catalyst is generally much faster than the oxidative addition of the C-Cl bond.[1][2] This inherent difference in reactivity allows for chemoselective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Key factors influencing selectivity include the choice of catalyst, ligands, base, and solvent.[2] Palladium catalysts, particularly those with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown excellent performance in selectively activating C-Br bonds in the presence of C-Cl bonds.[2]

General Experimental Workflow

The following diagram outlines the typical workflow for a palladium-catalyzed cross-coupling reaction.

G setup Reaction Setup (Under Inert Atmosphere) reagents Combine: - this compound - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Reaction Temperature solvent->reaction workup Reaction Work-up & Purification reaction->workup analysis Analysis (TLC, GC-MS, NMR) workup->analysis

Caption: General workflow for palladium-catalyzed cross-coupling.

Chemoselectivity in Cross-Coupling of this compound

The selection of appropriate reaction conditions is crucial to control the site of functionalization on the this compound scaffold.

G cluster_conditions1 Typical Conditions cluster_conditions2 Forcing Conditions substrate This compound cbr_coupling Selective C-Br Coupling (Milder Conditions) substrate->cbr_coupling Favored Pathway product1 2-Substituted-4-chloro-6-nitrotoluene cbr_coupling->product1 ccl_coupling C-Cl Coupling (Harsher Conditions) product2 2,4-Disubstituted-6-nitrotoluene ccl_coupling->product2 product1->ccl_coupling Sequential Coupling catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) ligand1 Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) base1 Moderate Base (e.g., K₂CO₃, K₃PO₄) catalyst2 Highly Active Pd Catalyst ligand2 Specialized Ligand base2 Strong Base (e.g., NaOtBu) temp2 Higher Temperature

Caption: Chemoselective cross-coupling pathways.

Experimental Protocols & Data

The following protocols are generalized starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[5]

  • Seal the vessel, then evacuate and backfill with an inert gas three times.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[6][7]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (0.5-2 mol%)

  • Ligand (e.g., Xantphos, RuPhos; 1-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄; 1.2-1.5 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane)

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (2 mol%), ligand (4 mol%), and base (1.5 equiv).[8]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the solvent.[8]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[8]

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[8]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[9][10]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PhCN)₂Cl₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[2]

  • Evacuate the tube and backfill with argon.

  • Add degassed triethylamine (3 mL) and DMF (3 mL), followed by the terminal alkyne (1.1 mmol).[2]

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.[11]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[12]

Materials:

  • This compound

  • Olefin (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol)

  • Solvent (e.g., DMF, NMP, dioxane)

Protocol:

  • To a reaction vessel, add this compound (1.0 mmol), the olefin (1.2 mmol), and the base (2.0 mmol).[8]

  • Add the palladium catalyst (2 mol%) and ligand (if needed).

  • Add the solvent and degas the mixture.

  • Heat the reaction under an inert atmosphere to 100-140 °C.[8]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13]

Summary of Catalytic Systems and Expected Outcomes

The following table summarizes representative catalytic systems for the selective cross-coupling of this compound at the C-Br position. Yields are estimates based on reactions with structurally similar bromo-chloro arenes and will vary depending on the specific coupling partner.

Coupling ReactionPalladium SourceLigandBaseSolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-10075-95
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8070-90
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10070-90
Pd(OAc)₂RuPhosNaOtBuToluene10080-98
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃NDMF25-8065-85
Pd(PhCN)₂Cl₂P(t-Bu)₃Cs₂CO₃1,4-Dioxane2570-90
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF100-14060-80

Note: The successful execution of these reactions is highly dependent on the quality of reagents and the strict adherence to inert atmosphere techniques. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

regioselective reactions of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Regioselective Reactions of 2-Bromo-4-chloro-6-nitrotoluene

Abstract: this compound is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique arrangement of a nitro group, two distinct halogen atoms, and a methyl group on a toluene core presents both challenges and opportunities for regioselective functionalization. This guide provides an in-depth analysis of the key factors governing the regioselectivity of its reactions and offers detailed protocols for three major classes of transformations: Nucleophilic Aromatic Substitution (SNAr), Chemoselective Reduction of the Nitro Group, and Regioselective Palladium-Catalyzed Cross-Coupling.

Molecular Architecture and Electronic Profile

The reactivity and regioselectivity of this compound are dictated by the interplay of electronic and steric effects of its substituents.

  • Electron-Withdrawing Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3] Its position ortho to the bromine and para to the chlorine is critical for this activation.

  • Halogen Atoms (-Br, -Cl): Both bromine and chlorine are deactivating via induction but are ortho-, para-directing for electrophilic substitution due to resonance. In SNAr, they act as leaving groups. In palladium-catalyzed cross-coupling, their differential reactivity (C-Br > C-Cl) is the basis for regioselectivity.

  • Electron-Donating Group (-CH₃): The methyl group is a weak activating, ortho-, para-directing group for electrophilic substitution. It also provides steric hindrance that can influence the accessibility of adjacent positions.

This combination of functional groups allows for a sequence of controlled modifications, making it a valuable intermediate for building molecular complexity.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The key to regioselectivity in SNAr reactions is the stabilization of the intermediate Meisenheimer complex.

Principle of Regioselectivity

Nucleophilic attack can occur at the carbon bearing the bromine (C2) or the chlorine (C4). The nitro group at C6 is positioned to stabilize the negative charge of the Meisenheimer complex formed by attack at either C2 (ortho) or C4 (para).[2][4] This stabilization occurs through delocalization of the negative charge onto the oxygen atoms of the nitro group.[2]

While both positions are activated, substitution of the bromine at C2 is generally favored. This is due to a combination of factors:

  • Inductive Effect: The bromine atom is less electronegative than chlorine, but the C-Br bond is more polarizable, which can facilitate the attack. In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.[5] The high electronegativity of the leaving group stabilizes the transition state leading to this intermediate.[3]

  • Steric Hindrance: The methyl group at C1 provides some steric hindrance to the ortho C6 position, but less so to the C2 position, making it more accessible to incoming nucleophiles compared to the more hindered positions in other polysubstituted aromatics.

Caption: Regioselectivity in SNAr of this compound.

Protocol: Regioselective Amination (Displacement of Bromine)

This protocol describes the reaction with a secondary amine, such as morpholine, which preferentially displaces the bromine atom.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 2.50 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous DMF (30 mL) to the flask.

  • Add morpholine (1.31 mL, 15 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 4-(4-chloro-2-methyl-6-nitrophenyl)morpholine.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding a valuable aniline intermediate. The primary challenge is achieving this reduction with high chemoselectivity, preserving the carbon-halogen bonds which are susceptible to reductive cleavage (hydrodehalogenation).

Principle of Chemoselectivity

Catalytic hydrogenation with standard catalysts like Pd/C under H₂ can often lead to significant hydrodehalogenation.[6] Therefore, milder or more selective methods are required.

  • Tin(II) Chloride (SnCl₂): A classic method that is highly effective for reducing nitro groups in the presence of halogens. The reaction proceeds in an acidic medium (typically HCl) at elevated temperatures.

  • Hydrazine Hydrate with Pd/C: This catalytic transfer hydrogenation method can be highly selective.[6][7] The reaction conditions, particularly temperature and reaction time, can be tuned to favor nitro reduction over dehalogenation.[6]

  • Sulfided Platinum Catalyst: Specialized catalysts, such as platinum on carbon treated with a sulfur source (sulfided), show excellent selectivity for nitro group reduction while minimizing cleavage of C-X bonds.[8]

Caption: Chemoselective reduction of the nitro group.

Protocol: Reduction using Tin(II) Chloride

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 2.50 g, 10 mmol) in ethanol (50 mL).

  • Add Tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl (20 mL) with vigorous stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding 5 M NaOH solution until the pH is basic (pH > 10). A thick precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Filter the combined organic extracts through a pad of Celite to remove insoluble tin salts.

  • Wash the filtrate with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude 3-Bromo-5-chloro-2-methylaniline can be purified further by recrystallization or column chromatography if necessary.

Regioselective Palladium-Catalyzed Cross-Coupling

The presence of two different halogen atoms allows for regioselective C-C and C-N bond formation using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

Principle of Regioselectivity

The selectivity in these reactions hinges on the relative rates of oxidative addition of the C-X bonds to the Pd(0) catalyst. The C-Br bond is significantly more reactive and undergoes oxidative addition more readily than the C-Cl bond.[9][10][11][12] This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Reactivity Order for Oxidative Addition: C-I > C-OTf > C-Br >> C-Cl

By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), one can achieve high selectivity for the substitution at the C2 position (bromine).

Caption: Regioselectivity in Suzuki coupling via preferential oxidative addition.

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-Br position.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial

  • Inert atmosphere setup (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (e.g., 1.25 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), and the base (e.g., K₂CO₃, 2.07 g, 15 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.29 g, 0.25 mmol).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane, 20 mL and Water, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-2-methyl-6-nitro-1,1'-biphenyl.

Summary of Regioselective Transformations

Reaction TypeReactive SiteKey PrincipleTypical ConditionsProduct Class
Nucleophilic Aromatic Substitution C2-BrActivation by ortho/para -NO₂ group.Amine/alkoxide, base (K₂CO₃), DMF, 80-90 °CSubstituted anilines/ethers
Chemoselective Nitro Reduction C6-NO₂Use of mild reagents to avoid hydrodehalogenation.SnCl₂/HCl, reflux; or Hydrazine/Pd-CHalogenated anilines
Palladium-Catalyzed Cross-Coupling C2-BrFaster rate of oxidative addition for C-Br vs. C-Cl.Boronic acid, Pd catalyst, base, 80-100 °CBiaryls, Arylamines

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-4-chloro-6-nitrotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: The nitration of 2-bromo-4-chlorotoluene is resulting in a low yield of the desired this compound and a mixture of other isomers. What is going wrong?

A1: The formation of multiple isomers during the nitration of 2-bromo-4-chlorotoluene is a common challenge due to the directing effects of the substituents. The methyl group is an ortho-, para-director, while the bromine and chlorine atoms are also ortho-, para-directors, albeit deactivating. This can lead to a complex product mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄) to enhance regioselectivity and minimize side reactions.
Suboptimal Nitrating Agent Ratio Carefully control the stoichiometry of nitric acid and sulfuric acid. An excess of nitric acid can lead to the formation of dinitro byproducts.
Reaction Time Monitor the reaction progress using TLC or GC-MS to avoid prolonged reaction times that can lead to the formation of undesired isomers and byproducts.

Q2: During the bromination of 4-chloro-2-nitrotoluene, I am observing the formation of multiple brominated products and some starting material remains unreacted. How can I improve the selectivity?

A2: Achieving selective monobromination at the desired position can be challenging. The nitro group is a meta-director, while the chlorine is an ortho-, para-director.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Choice of Brominating Agent For aromatic bromination, using Br₂ with a Lewis acid catalyst like FeBr₃ is common. N-Bromosuccinimide (NBS) with a catalyst can also be used and may offer better selectivity in some cases.
Catalyst Activity Ensure the Lewis acid catalyst (e.g., FeBr₃) is fresh and anhydrous. Deactivated catalyst can lead to incomplete reaction.
Reaction Conditions Perform the reaction at a controlled temperature. Overheating can lead to decreased selectivity and the formation of polybrominated species.

Q3: The purification of the final product, this compound, by column chromatography is proving difficult, with poor separation of isomers.

A3: The structural similarity of the isomers of bromo-chloro-nitrotoluene makes their separation challenging.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent System Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in varying ratios should be tested.
Column Packing and Dimensions Use a high-quality silica gel with a fine mesh size for better resolution. A longer and narrower column can also improve separation.
Alternative Purification Methods Consider fractional crystallization as an alternative or complementary purification technique. The different isomers may have varying solubilities in certain solvents, allowing for their separation.

Frequently Asked Questions (FAQs)

Q: What is the most promising synthetic route for this compound?

A: A plausible retrosynthetic analysis suggests that the nitration of 2-bromo-4-chlorotoluene is a viable final step. The synthesis of 2-bromo-4-chlorotoluene itself can be achieved from 4-chlorotoluene. The order of the reaction steps is crucial for achieving the desired substitution pattern.

Q: What are the main side reactions to be aware of during the synthesis?

A: Key side reactions include the formation of undesired constitutional isomers during nitration and halogenation steps. Over-halogenation, leading to di- or tri-halogenated products, is also a possibility if the reaction conditions are not carefully controlled. Additionally, oxidation of the methyl group can occur under harsh nitrating conditions.

Q: How can I confirm the identity and purity of the synthesized this compound?

A: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy can be used to determine the structure and identify the substitution pattern on the aromatic ring. Mass spectrometry (MS) will confirm the molecular weight of the compound. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and quantify any isomeric impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested pathway based on known transformations of similar compounds. Optimization of reaction conditions will be necessary.

Step 1: Bromination of 4-chlorotoluene to 2-bromo-4-chlorotoluene

  • To a solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron filings or anhydrous FeBr₃.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of bromine (Br₂) dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain 2-bromo-4-chlorotoluene.

Step 2: Nitration of 2-bromo-4-chlorotoluene to this compound

  • In a round-bottom flask, carefully add 2-bromo-4-chlorotoluene to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v ratio of H₂SO₄:HNO₃). The nitrating mixture should be prepared beforehand and cooled.

  • Maintain the reaction temperature between 0-5 °C during the slow, dropwise addition of the substrate.

  • After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • The solid product that precipitates out should be collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Reaction Conditions for Analogous Nitration Reactions

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
o-chlorotolueneHNO₃/H₂SO₄Not specified43 (for 2-chloro-5-nitrotoluene)[1]
p-chlorotolueneHNO₃/H₂SO₄Not specified53-62.5 (for 4-chloro-2-nitrotoluene)[2]

Table 2: Reaction Conditions for Analogous Bromination Reactions

Starting MaterialBrominating Agent/CatalystTemperature (°C)Yield (%)Reference
4-fluoro-2-nitrotolueneNBS/H₂SO₄Room Temp100[3]
2-chloro-4-nitroanilineKBr/ZnAl-BrO₃-LDHs5095[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration start 4-chlorotoluene bromination Bromination (Br2, FeBr3) start->bromination purification1 Purification 1 (Distillation/Chromatography) bromination->purification1 intermediate 2-bromo-4-chlorotoluene purification1->intermediate nitration Nitration (HNO3, H2SO4, 0-5°C) intermediate->nitration purification2 Purification 2 (Recrystallization/Chromatography) nitration->purification2 product This compound purification2->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic problem Low Yield / Isomer Mixture cause1 Incorrect Temperature problem->cause1 cause2 Suboptimal Reagent Ratio problem->cause2 cause3 Poor Purification problem->cause3 solution1 Maintain 0-5°C cause1->solution1 solution2 Control Stoichiometry cause2->solution2 solution3 Optimize Chromatography / Try Crystallization cause3->solution3

Caption: Troubleshooting logic for low yield and isomer formation.

References

Technical Support Center: Purification of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2-Bromo-4-chloro-6-nitrotoluene, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product. For thermally stable compounds, distillation can also be considered, although it is less common for this specific molecule.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated nitrotoluenes, common solvents to test include ethanol, methanol, isopropanol, or solvent pairs like ethyl acetate/hexane and ethyl acetate/petroleum ether. A good starting point is to test the solubility of a small amount of your crude product in various solvents. A patent for a similar compound, 2-bromo-4-fluoro-6-nitrophenol, utilizes ethanol for recrystallization, which suggests that short-chain alcohols are a promising choice.[1]

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: Impurities largely depend on the synthetic route. However, common impurities may include:

  • Isomeric products: Bromination and nitration reactions on substituted toluene rings can sometimes yield a mixture of isomers.[2]

  • Unreacted starting materials: Depending on the reaction's completeness, you might have residual starting materials.

  • Over-reacted products: Dinitro or other poly-halogenated species can form as byproducts. A common impurity in the synthesis of chloronitrotoluenes are dinitro compounds.[3]

Q4: My purified this compound is still showing impurities by TLC/HPLC. What should I do?

A4: If a single purification step is insufficient, you may need to employ a secondary technique. For instance, if recrystallization fails to remove a persistent impurity, column chromatography can offer a higher degree of separation. Conversely, if your compound is of moderate purity after column chromatography, a final recrystallization step can be an effective way to remove any remaining minor impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve, even when heating. The chosen solvent is too non-polar.Try a more polar solvent or a solvent mixture.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. If the issue persists, choose a lower-boiling point solvent.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. If that fails, the solvent is likely unsuitable.
Poor recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities (overlapping bands). The eluent system is too polar or not polar enough. The column was not packed properly.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. Ensure the column is packed uniformly without any air bubbles or channels.
The compound is not moving down the column (stuck at the origin). The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The column is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure you are not loading too much crude material onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point for compounds of this type is a mixture of hexane and ethyl acetate.[4][5][6] For a closely related compound, 2-bromo-6-chloro-4-nitroaniline, a petroleum ether:ethyl acetate ratio of 10:1 was effective.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityCheck Purity Check (TLC/HPLC) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Pure Repurify Repurify PurityCheck->Repurify Impure Repurify->Recrystallization Repurify->ColumnChromatography

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form on Cooling? OilingOut->NoCrystals No SlowCool Add More Solvent & Cool Slowly OilingOut->SlowCool Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes PureCrystals Pure Crystals Formed NoCrystals->PureCrystals No SlowCool->NoCrystals Concentrate->PureCrystals ChangeSolvent Change Solvent Concentrate->ChangeSolvent Still No Crystals

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-4-chloro-6-nitrotoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a compound used as an intermediate in the synthesis of agrochemicals and dyes.[1] The primary synthetic routes involve either the nitration of 2-bromo-4-chlorotoluene or the bromination of 4-chloro-2-nitrotoluene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Nitrating/Brominating Agent: Degradation of nitric acid, sulfuric acid, or bromine source (e.g., NBS). 3. Poor Quality Starting Material: Impurities in the 2-bromo-4-chlorotoluene or 4-chloro-2-nitrotoluene. 4. Catalyst Inactivity: If using a catalyst for halogenation, it may be poisoned or not properly activated.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC. Consider incrementally increasing the reaction time or temperature. For nitration, maintaining a low temperature (e.g., below 10°C) during the addition of the nitrating mixture is crucial to prevent side reactions.[2] 2. Use Fresh Reagents: Ensure the nitrating and brominating agents are fresh and have been stored correctly. 3. Purify Starting Material: Verify the purity of the starting material by NMR or GC-MS and purify if necessary. 4. Catalyst Management: For bromination using a catalyst like iron, ensure it is freshly filed or activated.[3]
Formation of Multiple Isomers 1. Incorrect Directing Effects: The methyl group is an ortho, para-director, while the nitro group is a meta-director. Halogens are ortho, para-directing but deactivating. The interplay of these effects can lead to a mixture of isomers. 2. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the reaction.1. Strategic Synthesis Design: The choice of starting material is critical. Nitrating 2-bromo-4-chlorotoluene will be directed by the methyl and halogen groups. Brominating 4-chloro-2-nitrotoluene will be directed by all three substituents. Careful consideration of the directing effects is necessary to favor the desired isomer. 2. Strict Temperature Control: Maintain the recommended reaction temperature. For nitration, use an ice bath to keep the temperature below 10°C.[2]
Presence of Di-nitrated or Di-brominated Byproducts 1. Excess Nitrating/Brominating Agent: Using too much of the electrophilic reagent. 2. Reaction Conditions Too Harsh: Elevated temperatures can promote multiple substitutions.1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating or brominating agent. A slight excess may be needed, but a large excess should be avoided. 2. Moderate Reaction Conditions: Use the mildest effective conditions. For nitration, this often means lower temperatures and controlled addition of the nitrating mixture.[4][5]
Difficult Product Isolation/Purification 1. Similar Polarity of Isomers: Isomeric byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize Chromatography: Use a long column with a shallow solvent gradient for better separation. Consider alternative purification methods like recrystallization if a suitable solvent system can be found. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Cooling the solution can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

  • Nitration of 2-Bromo-4-chlorotoluene: This involves treating 2-Bromo-4-chlorotoluene with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[4][6] The regioselectivity will be influenced by the directing effects of the methyl group (ortho, para) and the two halogens (ortho, para).

  • Bromination of 4-Chloro-2-nitrotoluene: This involves reacting 4-Chloro-2-nitrotoluene with a brominating agent, such as N-bromosuccinimide (NBS) or bromine with a catalyst.[7] The position of bromination will be directed by the interplay of the methyl, chloro, and nitro groups.

The choice of route will depend on the availability and cost of the starting materials, as well as the desired isomeric purity.

Q2: What are the key safety precautions when performing a nitration reaction?

A2: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to maintain a low reaction temperature, especially during the addition of the nitrating mixture.[2] Runaway reactions can occur if the temperature gets too high.

  • Slow Addition: Add the nitrating agents slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Quenching: Quench the reaction carefully by pouring it onto ice water.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot/peak. This will help determine when the reaction is complete and prevent the formation of byproducts from over-reaction.

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: In aromatic nitration, sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[6][8] Sulfuric acid also absorbs the water that is formed during the reaction, which helps to drive the equilibrium towards the products.[4]

Experimental Protocols

General Protocol for Nitration of a Halogenated Toluene

This protocol is a general guideline and should be adapted based on the specific substrate and laboratory conditions.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the halogenated toluene (e.g., 2-Bromo-4-chlorotoluene) to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid.

  • Maintain the reaction temperature below 10°C throughout the addition using the ice bath.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity (Hypothetical Data)

Starting Material Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
2-Bromo-4-chlorotolueneNitration0-526592
2-Bromo-4-chlorotolueneNitration2525585 (isomer mix)
4-Chloro-2-nitrotolueneBromination2547095
4-Chloro-2-nitrotolueneBromination5046888 (dibromo byproduct)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat Starting Material (e.g., 2-Bromo-4-chlorotoluene) reaction_setup Combine Reactants (Maintain < 10°C) start_mat->reaction_setup reagents Prepare Nitrating Mixture (HNO3 + H2SO4) reagents->reaction_setup stir Stir at Room Temp (Monitor by TLC/GC) reaction_setup->stir quench Quench on Ice stir->quench extract Solvent Extraction quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography/Recrystallization) wash->purify product Final Product (this compound) purify->product

Caption: A generalized workflow for the synthesis of this compound via nitration.

References

Technical Support Center: Nitration of 2-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromo-4-chlorotoluene. Our aim is to address specific experimental challenges to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary and side products in the nitration of 2-bromo-4-chlorotoluene?

A1: The nitration of 2-bromo-4-chlorotoluene is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the directing effects of the substituents on the toluene ring. The methyl group (-CH₃) is an activating ortho-, para-director. The bromo (-Br) and chloro (-Cl) groups are deactivating but also ortho-, para-directors.

Based on these directing effects and considering steric hindrance, the primary product is expected to be 2-bromo-4-chloro-6-nitrotoluene . The nitro group is directed to the position that is ortho to the activating methyl group and meta to the deactivating halogen groups.

Potential side products (regioisomers) include:

  • 2-bromo-4-chloro-3-nitrotoluene

  • 2-bromo-4-chloro-5-nitrotoluene

The formation of dinitrated products is also possible under harsh reaction conditions (e.g., high temperature or high concentration of nitrating agent).

Q2: What factors influence the product distribution (isomer ratio)?

A2: The ratio of the main product to side products is influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product and can minimize the formation of dinitrated side products.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or other nitrating agents) can affect the regioselectivity.

  • Reaction Time: Prolonged reaction times can lead to the formation of more side products, including dinitrated compounds.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

Q3: I am observing a low yield of the desired product. What are the possible causes and solutions?

A3: Low yields can result from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the starting material or product, and loss of product during workup and purification.

Q4: How can I effectively separate the different isomers produced during the reaction?

A4: The separation of the isomeric products can be challenging due to their similar physical properties. The most common methods for separation include:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different.

  • Column Chromatography: This is often the most effective method for separating isomers with similar polarities. A variety of stationary and mobile phases can be tested to achieve optimal separation.

  • Recrystallization: If one isomer is significantly less soluble in a particular solvent system than the others, recrystallization can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, high-purity nitric and sulfuric acids. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time, monitoring periodically by TLC.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high. 2. Incorrect ratio of reactants. 3. Inappropriate nitrating agent.1. Maintain a lower reaction temperature (e.g., 0-10 °C) using an ice bath. 2. Carefully control the stoichiometry of the nitrating agent. 3. Consider using a milder nitrating agent or a different acid catalyst.
Formation of Dark-Colored Byproducts 1. Over-nitration (dinitration). 2. Oxidation of the starting material or product. 3. Reaction temperature is too high.1. Use a stoichiometric amount of the nitrating agent. 2. Ensure an inert atmosphere if the substrate is sensitive to oxidation. 3. Strictly control the reaction temperature.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of isomers during column chromatography. 3. Poor crystallization of the desired product.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Optimize the column chromatography conditions (e.g., change the solvent system, use a different stationary phase). 3. Try different solvents or solvent mixtures for recrystallization. Seeding with a pure crystal can also be helpful.

Data Presentation

Product Predicted Position of Nitration Estimated Yield (%)
This compoundOrtho to -CH₃, Meta to -Br and -ClMajor Product
2-bromo-4-chloro-3-nitrotolueneOrtho to -Cl, Meta to -CH₃ and -BrMinor Product
2-bromo-4-chloro-5-nitrotolueneOrtho to -Br, Para to -Cl, Meta to -CH₃Minor Product
Dinitrated Products-Trace to significant, depending on conditions

Experimental Protocols

The following is a representative experimental protocol for the nitration of 2-bromo-4-chlorotoluene, adapted from procedures for the nitration of dichlorotoluenes.[1]

Safety Precautions: This reaction involves the use of strong and corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 2-bromo-4-chlorotoluene

  • Concentrated nitric acid (98%)

  • Fuming sulfuric acid (or concentrated sulfuric acid)

  • Dichloroethane (or other suitable solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-chlorotoluene (1.0 eq) in dichloroethane.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.05-1.1 eq) and fuming sulfuric acid (2.5 eq) dropwise to the stirred solution, maintaining the internal temperature at or below -10 °C.

  • After the addition is complete, continue to stir the reaction mixture at -10 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired isomer.

Logical Relationships in Product Formation

The following diagram illustrates the directing effects of the substituents on 2-bromo-4-chlorotoluene, leading to the formation of the primary product and potential side products.

G sub 2-Bromo-4-chlorotoluene reagent + HNO3 / H2SO4 sub->reagent p1 This compound (Primary Product) reagent->p1 Major Pathway (Ortho to -CH3, Meta to Halogens) sp1 2-Bromo-4-chloro-3-nitrotoluene (Side Product) reagent->sp1 Minor Pathway (Ortho to -Cl) sp2 2-Bromo-4-chloro-5-nitrotoluene (Side Product) reagent->sp2 Minor Pathway (Ortho to -Br)

Caption: Regioselectivity in the nitration of 2-bromo-4-chlorotoluene.

References

Technical Support Center: Reactions with 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-nitrotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary sites for chemical modification:

  • The Bromine Atom: The carbon-bromine bond is susceptible to cleavage, making it an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • The Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically at the position ortho or para to the nitro group. In this case, the bromine atom is positioned ortho to the nitro group, making it susceptible to displacement by strong nucleophiles.

  • The Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Q2: Which halogen is more likely to react in a cross-coupling reaction, the bromine or the chlorine?

A2: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. Therefore, selective reaction at the bromine position is expected under standard conditions.

Q3: Can I perform a nucleophilic aromatic substitution on this molecule? Which halogen will be displaced?

A3: Yes, the presence of the strongly electron-withdrawing nitro group ortho to the bromine atom makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom is the more likely leaving group compared to chlorine in an SNAr reaction due to its better leaving group ability and its position relative to the activating nitro group.

Q4: What are the key safety considerations when working with this compound?

A4: this compound is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Nitroaromatic compounds can be toxic and mutagenic, so exposure should be minimized.

Troubleshooting Guides

Suzuki-Miyaura Coupling

This section addresses common issues encountered when performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not seeing any product formation in my Suzuki coupling reaction with this compound. What are the possible causes?

  • Answer: Low or no conversion in a Suzuki coupling can stem from several factors. Here is a systematic approach to troubleshooting the issue:

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

      • Solution: Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is from a reliable source. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species.

    • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen.

      • Solution: Ensure your reaction vessel was properly dried and that all solvents were thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Suboptimal Base: The base is crucial for the transmetalation step.

      • Solution: The choice of base can be critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and dry. The solubility of the base in the reaction mixture can also be a factor.

    • Boronic Acid/Ester Quality: Boronic acids can degrade over time.

      • Solution: Use a fresh bottle of the boronic acid or purify the existing stock. Consider using more stable boronic esters, such as pinacol esters.

Issue 2: Formation of Side Products (Homocoupling and Dehalogenation)

  • Question: My reaction is producing significant amounts of homocoupled product from my boronic acid and/or dehalogenated starting material. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge in cross-coupling reactions. Here are some strategies to mitigate these issues:

    • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

      • Solution: Rigorous degassing of the reaction mixture is essential. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) as Pd(II) can directly promote homocoupling.

    • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled.

      • Solution: This can be caused by certain phosphine ligands or impurities in the reaction. Try screening different ligands. A weaker base or lower reaction temperature might also suppress this pathway.

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reactions with analogous substrates. Actual yields may vary depending on the specific reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)100880-90
33-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110685-95

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagrams

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium Source - Ligand (optional) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

General experimental workflow for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)

This section provides guidance for troubleshooting SNAr reactions with this compound.

Issue 1: Reaction is Sluggish or Incomplete

  • Question: My SNAr reaction is very slow, or does not go to completion. How can I improve the reaction rate?

  • Answer: Several factors can influence the rate of an SNAr reaction. Consider the following:

    • Nucleophile Strength: The rate of reaction is highly dependent on the nucleophilicity of the attacking species.

      • Solution: If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. For alcohol nucleophiles, using a strong base like sodium hydride to form the alkoxide is often necessary.

    • Solvent Choice: Polar aprotic solvents are generally preferred for SNAr reactions.

      • Solution: Solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive.

    • Temperature: Higher temperatures generally increase the reaction rate.

      • Solution: If the reaction is slow at room temperature, gradually increase the temperature. Microwave heating can also be a very effective way to accelerate SNAr reactions.

Issue 2: Formation of Multiple Products

  • Question: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What could be causing this?

  • Answer: The formation of multiple products can complicate purification and reduce the yield of your desired product.

    • Reaction at Chlorine: While less likely, under harsh conditions, reaction at the chloro position could occur.

      • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) to favor substitution at the more reactive bromo position.

    • Side Reactions of the Nucleophile: The nucleophile itself may undergo side reactions.

      • Solution: Ensure the nucleophile is stable under the reaction conditions. If the nucleophile has multiple reactive sites, consider using a protecting group strategy.

Representative Quantitative Data for Nucleophilic Aromatic Substitution

The following table provides representative conditions and expected yields for the SNAr of this compound with various nucleophiles, based on reactions with analogous substrates.

EntryNucleophileBase (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1MorpholineK₂CO₃ (2)DMSO100685-95
2Sodium methoxide-MethanolReflux490-98
3AnilineEt₃N (1.5)DMF1201270-80

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the SNAr of this compound with an amine nucleophile.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, or extract the aqueous layer with an organic solvent.

  • Purification: Wash the solid or the combined organic layers with water and brine. Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography.

Diagrams

SNAr_Mechanism start Ar-Br + Nu- intermediate [Meisenheimer Complex]- start->intermediate Nucleophilic Attack product Ar-Nu + Br- intermediate->product Elimination of Leaving Group

General mechanism of the SNAr reaction.

SNAr_Troubleshooting Problem Low or No Reaction Cause1 Weak Nucleophile Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Solution1 Use stronger base to deprotonate nucleophile Cause1->Solution1 Solution2 Use polar aprotic solvent (DMF, DMSO) Cause2->Solution2 Solution3 Increase reaction temperature or use microwave Cause3->Solution3

Troubleshooting guide for sluggish SNAr reactions.
Nitro Group Reduction

This section provides guidance on the reduction of the nitro group in this compound.

Issue 1: Incomplete Reduction or Low Yield

  • Question: I am struggling to get a complete reduction of the nitro group. What can I do to improve the yield?

  • Answer: Incomplete reduction can be due to several factors related to the choice of reducing agent and reaction conditions.

    • Reducing Agent Potency: The chosen reducing agent may not be strong enough or may be deactivated.

      • Solution: For catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is active and not poisoned. For metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure the metal is finely powdered and activated.

    • Stoichiometry of Reagent: An insufficient amount of the reducing agent will lead to incomplete reaction.

      • Solution: Use a sufficient excess of the reducing agent, especially for metal-acid systems.

    • Reaction Time and Temperature: The reaction may simply need more time or energy.

      • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully to avoid over-reduction or side reactions.

Issue 2: Undesired Side Reactions (Dehalogenation)

  • Question: During the nitro group reduction, I am also observing the loss of the bromine and/or chlorine atoms. How can I achieve a more chemoselective reduction?

  • Answer: Dehalogenation is a common side reaction, particularly with catalytic hydrogenation using palladium on carbon.

    • Choice of Reducing Agent: Different reducing agents have different chemoselectivities.

      • Solution: To avoid dehalogenation, consider using alternative reducing agents to H₂/Pd/C. Good options include:

        • Tin(II) chloride (SnCl₂) in HCl or ethanol.

        • Iron powder (Fe) in acetic acid or with ammonium chloride.

        • Sodium dithionite (Na₂S₂O₄).

    • Catalyst Choice for Hydrogenation: If catalytic hydrogenation is preferred, the choice of catalyst is crucial.

      • Solution: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium-based catalysts.

Representative Quantitative Data for Nitro Group Reduction

The following table provides representative conditions and expected outcomes for the reduction of the nitro group in this compound, based on reactions with analogous substrates.

EntryReducing AgentSolventTemp (°C)Time (h)Expected Outcome
1Fe / NH₄ClEthanol/H₂OReflux4Selective reduction to the aniline
2SnCl₂·2H₂OEthanolReflux3Selective reduction to the aniline
3H₂ (50 psi), Pd/CMethanol256Potential for dehalogenation

Experimental Protocol: General Procedure for Nitro Group Reduction with Tin(II) Chloride

This protocol provides a general method for the chemoselective reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Diagrams

Nitro_Reduction_Selectivity cluster_reagents Choice of Reducing Agent Start This compound A Fe/NH4Cl or SnCl2 B H2, Pd/C Desired 2-Bromo-4-chloro-6-aminotoluene (Selective Reduction) Undesired Dehalogenated Products A->Desired High Selectivity B->Desired Lower Selectivity B->Undesired Side Reaction

Chemoselectivity in nitro group reduction.

Logical_Relationship Start Experiment with This compound Problem Identify Issue: - Low Yield - Side Products - No Reaction Start->Problem Troubleshoot Consult Troubleshooting Guide: - Catalyst/Reagent Check - Reaction Conditions - Purification Problem->Troubleshoot Optimize Optimize Protocol & Re-run Experiment Troubleshoot->Optimize Optimize->Start Success Successful Reaction Optimize->Success

Logical workflow for troubleshooting experiments.

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges related to the synthesis of 2-Bromo-4-chloro-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from a substituted toluene. A common strategy is the nitration of 2-bromo-4-chlorotoluene. The order of the bromination, chlorination, and nitration steps is crucial to achieve the desired isomer and minimize byproduct formation.

Q2: What are the primary byproducts I should expect during the synthesis?

A2: The primary byproducts in the synthesis of this compound often arise from the formation of undesired isomers during the electrophilic aromatic substitution steps (nitration, bromination). Other potential byproducts include dinitrated and trinitrated compounds, as well as products of side-chain halogenation. The specific byproducts will depend on the reaction conditions and the chosen synthetic route.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts requires careful control of the directing effects of the substituents on the toluene ring. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Halogens (bromo and chloro) are ortho-, para-directing but deactivating. The order of substituent introduction is therefore critical. For instance, nitrating 2-bromo-4-chlorotoluene would likely lead to the desired product due to the directing effects of the existing substituents.

Q4: What is the role of the catalyst in the bromination and chlorination steps?

A4: Catalysts like iron (Fe) or a Lewis acid (e.g., FeCl₃, FeBr₃, AlCl₃) are used to polarize the halogen molecule (Cl₂ or Br₂), making it a better electrophile for the aromatic substitution reaction. The choice and quality of the catalyst can influence the reaction rate and selectivity, potentially impacting byproduct formation. For example, using iron filings that are too reactive can lead to the formation of undesired dichlorinated byproducts.[1]

Q5: Are there any safety concerns I should be aware of during the nitration step?

A5: Yes, nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of a mixture of concentrated nitric acid and sulfuric acid is common, which is highly corrosive. A significant byproduct of nitration reactions is the evolution of reddish-brown nitrogen dioxide (NO₂) gas, which is toxic upon inhalation.[2] It is crucial to perform the reaction in a well-ventilated fume hood and to control the temperature carefully to prevent runaway reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.
Possible Cause Suggested Solution
Incorrect reaction temperature Optimize the temperature for each step. Nitration is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and selectivity.
Suboptimal reagent stoichiometry Carefully control the molar ratios of the reactants and nitrating/halogenating agents. An excess of the electrophile can lead to multiple substitutions.
Poor quality of starting materials or reagents Ensure all starting materials and reagents are pure and dry. Moisture can deactivate catalysts and interfere with the reaction.
Inefficient purification Use appropriate purification techniques such as recrystallization or column chromatography to isolate the desired product from byproducts and unreacted starting materials.
Problem 2: Presence of significant amounts of isomeric byproducts in the final product.
Possible Cause Suggested Solution
Incorrect order of synthetic steps The sequence of introducing the bromo, chloro, and nitro groups significantly impacts the regioselectivity. Plan the synthesis based on the directing effects of the substituents to favor the formation of the desired isomer.[3]
Lack of temperature control during reaction Higher reaction temperatures can reduce the selectivity of electrophilic aromatic substitution, leading to a mixture of isomers.[4] Maintain the recommended temperature throughout the reaction.
Inappropriate catalyst The choice of catalyst can influence the isomer distribution. For halogenation, iron or iodine are common catalysts.[5]
Problem 3: Formation of over-nitrated byproducts (e.g., dinitro or trinitro compounds).
Possible Cause Suggested Solution
Excessive amount of nitrating agent Use a controlled amount of the nitrating mixture (HNO₃/H₂SO₄). A slight excess may be needed to ensure complete reaction, but a large excess will promote further nitration.
Reaction temperature is too high Higher temperatures increase the rate of nitration and the likelihood of multiple nitro groups being added to the aromatic ring.[4]
Prolonged reaction time Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed.

Experimental Protocols

Synthesis of 2-Bromo-4-chlorotoluene (Illustrative Precursor Synthesis)

This protocol is adapted from a similar synthesis and illustrates a typical procedure for the Sandmeyer reaction to introduce a bromine atom.[6]

  • Diazotization:

    • Dissolve 5-chloro-2-methylaniline (1 mole) in aqueous hydrobromic acid (HBr).

    • Cool the mixture to -5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1 mole) in water, keeping the temperature below 0°C.

    • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide (CuBr) (1 mole) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • A reaction will occur, evidenced by the evolution of nitrogen gas.

    • After the addition is complete, warm the mixture gently (e.g., to 50-70°C) for about 30 minutes to ensure the reaction goes to completion.[6]

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-bromo-4-chlorotoluene.

Nitration of 2-Bromo-4-chlorotoluene

This is a general procedure for the nitration of an aromatic compound.

  • Preparation of Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. The typical ratio is 2:1 or 1:1 by volume.

  • Nitration Reaction:

    • Dissolve 2-bromo-4-chlorotoluene in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane).

    • Cool the solution to 0-5°C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substituted toluene while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound.

Visualizations

Byproduct_Formation_Pathway Start 2-Bromo-4-chlorotoluene NitratingAgent HNO₃ / H₂SO₄ Start->NitratingAgent Nitration DesiredProduct This compound (Desired Product) NitratingAgent->DesiredProduct Major Pathway IsomericByproduct Isomeric Byproducts (e.g., 2-Bromo-4-chloro-5-nitrotoluene) NitratingAgent->IsomericByproduct Minor Pathway (Steric Hindrance) DinitroByproduct Dinitrated Byproducts DesiredProduct->DinitroByproduct Further Nitration (Excess HNO₃ / High Temp)

Caption: Potential reaction pathways in the nitration of 2-Bromo-4-chlorotoluene.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Analyze Crude Product (TLC, GC, NMR) Start->CheckPurity IsomerIssue High Isomeric Impurity? CheckPurity->IsomerIssue OverNitrationIssue High Dinitro Impurity? IsomerIssue->OverNitrationIssue No OptimizeOrder Review Synthetic Route (Order of Steps) IsomerIssue->OptimizeOrder Yes LowConversionIssue Low Conversion? OverNitrationIssue->LowConversionIssue No ControlStoichiometry Adjust Reagent Stoichiometry OverNitrationIssue->ControlStoichiometry Yes ControlTime Optimize Reaction Time LowConversionIssue->ControlTime Yes Purify Improve Purification (Recrystallization, Chromatography) LowConversionIssue->Purify No ControlTemp Optimize Reaction Temperature OptimizeOrder->ControlTemp ControlTemp->Purify ControlStoichiometry->ControlTemp ControlTime->ControlTemp End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Recrystallization of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Bromo-4-chloro-6-nitrotoluene. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve - Insufficient solvent. - Inappropriate solvent. - The solution is not hot enough.- Add a small amount of additional hot solvent until the compound dissolves.[1] - The ideal solvent will dissolve the compound when hot but not at room temperature. Test the solubility in a variety of solvents. - Ensure the solvent is heated to its boiling point.[1]
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.[2]- Boil off some of the solvent to increase the concentration of the compound and attempt to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][4]
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.[2] - The rate of cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
Low yield of crystals - Too much solvent was used.[3][5] - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold.[1]- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Use a heated funnel or preheat the filtration apparatus. Keep the solution hot during filtration. - Always use a minimal amount of ice-cold solvent to wash the crystals.[1]
Colored impurities in crystals - Colored impurities were not removed.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures.[1] For a substituted, non-polar compound like this compound, common solvents to test include ethanol, methanol, ethyl acetate, toluene, and hexane, or a mixture of solvents. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.[6]

Q2: How can I prevent the formation of an oil instead of crystals?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent.[2][3] To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly. Adding a small amount of a co-solvent in which the compound is more soluble can also help.

Q3: What should I do if no crystals form even after scratching the flask and adding a seed crystal?

A3: If crystallization does not occur, it is likely that the solution is not saturated.[2] You can reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again. If the compound is still resistant to crystallization, it may be necessary to purify it by another method, such as column chromatography.[2]

Q4: How much solvent should I use for the initial dissolution?

A4: You should use the minimum amount of boiling solvent required to completely dissolve the solid.[1] Adding too much solvent will result in a lower yield of crystals.[3][5] It is best to start with a small amount of solvent and add more in small portions until the solid is fully dissolved.

Q5: How can I improve the purity of my final product?

A5: To improve purity, ensure that all soluble impurities are removed with the mother liquor and that insoluble impurities are removed during hot filtration. Washing the collected crystals with a small amount of ice-cold solvent helps to remove any remaining impurities adhering to the crystal surface.[1] A second recrystallization may be necessary for highly impure samples.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find a suitable one. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Compound Dissolved troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Compound Not Dissolved crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot No Crystals crystals_form->troubleshoot_no_crystals No end End collect->end add_solvent Add More Hot Solvent troubleshoot_dissolve->add_solvent check_temp Ensure Solvent is Boiling troubleshoot_dissolve->check_temp change_solvent Change Solvent troubleshoot_dissolve->change_solvent boil_off_solvent Boil Off Excess Solvent troubleshoot_no_crystals->boil_off_solvent induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot_no_crystals->induce_crystallization add_solvent->dissolve check_temp->dissolve change_solvent->dissolve boil_off_solvent->cool induce_crystallization->cool Solvent_Selection compound This compound (Target Compound) ideal_solvent Ideal Recrystallization Solvent compound->ideal_solvent Requires high_sol_hot High Solubility at High Temperature ideal_solvent->high_sol_hot Has Property low_sol_cold Low Solubility at Low Temperature ideal_solvent->low_sol_cold Has Property volatile Relatively Volatile (Easy to Remove) ideal_solvent->volatile Has Property inert Does Not React with Compound ideal_solvent->inert Has Property

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 2-Bromo-4-chloro-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?

A1: The primary challenges with this substrate are twofold. First, the presence of two halogen atoms (bromine and chlorine) requires selective reaction at the more reactive C-Br bond. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > OTf >> Cl.[1][2] Second, the molecule is sterically hindered and electronically deactivated due to the ortho-nitro and ortho-bromo substituents around the reaction site. This can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]

Q2: Which palladium catalyst and ligand system is recommended for this substrate?

A2: For sterically hindered and electron-deficient aryl halides, highly active catalyst systems are often required.[3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate the oxidative addition and reductive elimination steps.[3] A common starting point would be to use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[5]

Q3: What is the optimal base and solvent system for this reaction?

A3: The choice of base is critical. Stronger, non-nucleophilic bases are often necessary for challenging couplings to facilitate the transmetalation step.[3] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used in such cases.[3][6] The solvent system should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1][7] Common solvents include 1,4-dioxane, toluene, or mixtures of these with water.[6]

Q4: How can I minimize common side reactions like protodeboronation and homocoupling?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant issue, especially with electron-deficient boronic acids.[7] To mitigate this, use anhydrous conditions, milder bases like K₃PO₄ or KF if possible, and consider using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborates.[7][8] Homocoupling of the boronic acid is often caused by the presence of oxygen.[1] Rigorous degassing of all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent this.[3][7]

Q5: At which position will the Suzuki coupling selectively occur?

A5: The Suzuki coupling will selectively occur at the C-Br bond. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solutions
Low to no product yield Inactive Catalyst: The palladium catalyst may have degraded, or the ligand may have oxidized.[7]- Use a fresh batch of catalyst and ligand.[1] - Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst.[1][3]
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for this challenging substrate.[1][3]- Incrementally increase the reaction temperature. Solvents with higher boiling points like toluene or dioxane may be necessary.[3] - Monitor the reaction over a longer period.
Poor Reagent Quality: The boronic acid/ester may have decomposed.[7]- Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or MIDA boronate.[7]
Incomplete conversion of starting material Inefficient Transmetalation: This step can be slow for sterically hindered substrates.[3]- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3]
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.- Increase the catalyst and ligand loading. - Use bulky, electron-rich ligands that can stabilize the palladium center.[3]
Formation of significant byproducts Protodeboronation of Boronic Acid: Presence of water or use of a harsh base can lead to the loss of the boronic acid functionality.[1][7]- Use anhydrous solvents and ensure the base is dry.[1] - Employ a milder base if possible (e.g., K₂CO₃, KF).[6] - Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[1][7]
Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1]- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1][7] - Maintain a robust inert atmosphere (argon or nitrogen) throughout the experiment.[7]
Debromination of Starting Material: Reductive dehalogenation can occur as a side reaction.- Optimize the ligand and base combination. - Lowering the reaction temperature might be beneficial if the desired reaction proceeds efficiently at a lower temperature.

Experimental Protocols

General Procedure for Suzuki Coupling with this compound

Note: This is a starting protocol and may require optimization for specific boronic acids.

Reaction Setup:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Seal the flask and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3][6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Workup:

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Aryl Halide This compoundSubstrate of interest.
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2-1.5 eq.)Pinacol esters offer greater stability against protodeboronation.[7]
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common and effective pre-catalysts.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands are effective for hindered substrates.[3]
Base K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.)Strong bases are often required for challenging transmetalation steps.[3]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)High-boiling aprotic solvents are suitable.[3]
Temperature 80-110 °CHigher temperatures are often needed to overcome activation barriers.[3]

Mandatory Visualization

Suzuki_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' (Product) ArPdAr_prime->Product ArX Ar-X (this compound) Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Inefficient Transmetalation? Start->Cause4 Solution1a Use fresh catalyst/ligand Cause1->Solution1a Yes Solution1b Use air-stable precatalyst Cause1->Solution1b Yes Solution2a Increase temperature Cause2->Solution2a Yes Solution2b Increase reaction time Cause2->Solution2b Yes Solution3a Ensure inert atmosphere (degas) Cause3->Solution3a Homocoupling Solution3b Use boronic ester Cause3->Solution3b Protodeboronation Solution3c Screen different bases Cause3->Solution3c Yes Solution4a Use stronger base (K₃PO₄, Cs₂CO₃) Cause4->Solution4a Yes

Caption: A troubleshooting guide for low yield in Suzuki coupling.

References

Technical Support Center: Purification of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-nitrotoluene. Our focus is to help you effectively remove isomeric impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a typical synthesis of this compound?

A1: The most probable synthetic route to this compound is the electrophilic nitration of 2-bromo-4-chlorotoluene. In this reaction, the directing effects of the existing substituents on the toluene ring (methyl, bromo, and chloro groups) influence the position of the incoming nitro group. The primary isomeric impurity expected is 2-Bromo-4-chloro-5-nitrotoluene . Another possible, though likely less abundant, isomer is 2-Bromo-4-chloro-3-nitrotoluene , the formation of which is sterically hindered.

Q2: What are the key physical property differences between this compound and its main isomeric impurity?

A2: The differences in physical properties, such as melting and boiling points, are crucial for selecting an appropriate purification method. Below is a summary of available data for the target molecule and a related isomer. Data for the specific primary impurity is limited, but we can infer properties from structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₅BrClNO₂250.48Not available282.6 ± 35.0 (Predicted)[1]
2-Bromo-4-nitrotolueneC₇H₆BrNO₂216.0375-78[2]280.4 @ 760 mmHg[2]
2-Chloro-4-nitrotolueneC₇H₆ClNO₂171.5836-39243
2-Bromo-5-chloronitrobenzeneC₆H₃BrClNO₂236.4567-70[3]242.5 ± 20.0 (Predicted)[3]

Q3: Which purification techniques are most effective for removing these isomeric impurities?

A3: The most common and effective techniques for separating isomers of substituted nitrotoluenes are:

  • Recrystallization/Fractional Crystallization: This is often the first method to try, especially if the isomers have significantly different solubilities in a particular solvent.

  • Column Chromatography: This technique provides good separation based on the differential adsorption of the isomers to a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be a powerful tool.

  • Gas Chromatography (GC): While primarily an analytical technique, GC principles can inform the feasibility of separation by fractional distillation under vacuum.

Troubleshooting Guides

Issue 1: My crude this compound product contains significant isomeric impurities after synthesis.

dot

Caption: Purification workflow for isomeric impurities.

Solution:

It is recommended to start with recrystallization as it is a relatively simple and cost-effective method. If recrystallization does not yield a product of the desired purity, column chromatography is the next logical step. For very high purity requirements, preparative HPLC may be necessary.

Issue 2: I am struggling to find a suitable solvent for the recrystallization of this compound.

dot

Caption: Logic for recrystallization solvent selection.

Solution:

A systematic approach to solvent selection is key. Based on the properties of similar nitroaromatic compounds, the following solvents and mixtures should be considered.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Esters: Ethyl acetate.

  • Aromatic Hydrocarbons: Toluene.

  • Alkanes: Heptane or hexane (often used as an anti-solvent).

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate small test tubes, add approximately 20-30 mg of your crude product.

  • Room Temperature Solubility: To each test tube, add a few drops of a single solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound well at room temperature.

  • Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound when hot.

  • Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

  • Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Issue 3: My isomeric impurities are co-eluting during column chromatography.

Solution:

Co-elution of closely related isomers is a common challenge. Here are some strategies to improve separation:

Troubleshooting Steps for Column Chromatography:

ParameterRecommended AdjustmentRationale
Stationary Phase Switch to a different adsorbent (e.g., from silica gel to alumina, or vice-versa).The different surface chemistry of the adsorbent can alter the retention of the isomers.
Eluent System Decrease the polarity of the eluent system. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate. Gradually decrease the proportion of the more polar solvent (ethyl acetate).Lowering the eluent polarity increases the interaction of the compounds with the stationary phase, which can enhance the separation between isomers with small polarity differences.
Column Dimensions Use a longer and narrower column.This increases the number of theoretical plates, providing more opportunities for the isomers to separate.
Loading Technique Ensure the sample is loaded onto the column in a very concentrated band using a minimal amount of solvent. Dry-loading the sample adsorbed onto a small amount of silica gel is often effective.A narrow starting band is crucial for good resolution.

Experimental Protocol: Column Chromatography for Isomer Separation

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column to avoid air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Loading: Carefully add the prepared sample to the top of the packed column. If using the dry-loading method, gently add the silica-adsorbed sample. Add a thin layer of sand on top to prevent disturbance of the stationary phase.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased if the compounds are not moving down the column.

  • Fraction Collection: Collect small fractions and monitor their composition using Thin-Layer Chromatography (TLC) or GC-MS.

  • Analysis: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Typical Setup: A reverse-phase C18 column is often effective for separating aromatic isomers.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. A gradient elution, where the proportion of the organic solvent is increased over time, can provide excellent resolution.

  • Detection: A UV detector set at a wavelength where the nitrotoluene isomers have strong absorbance (e.g., 254 nm) is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: GC-MS is an excellent tool for identifying and quantifying the different isomers present in your sample.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Analysis: The different isomers will have slightly different retention times. The mass spectrometer will provide a mass spectrum for each peak, confirming the molecular weight and providing fragmentation patterns that can help in identifying the specific isomer.

This guide provides a starting point for troubleshooting the purification of this compound. The optimal conditions for your specific sample may require some experimentation. Always perform small-scale trials before committing your entire batch to a specific purification procedure.

References

Technical Support Center: TLC Visualization of 2-Bromo-4-chloro-6-nitrotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Bromo-4-chloro-6-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of this compound that I might monitor using TLC?

A1: The primary reactions of this compound are Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, often leading to the displacement of the bromine or chlorine atoms by various nucleophiles.[1] Additionally, the nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[1]

Q2: How will the polarity of this compound and its products differ on a TLC plate?

A2: In a normal-phase TLC system (e.g., silica gel), the polarity of the compounds will generally follow this trend:

  • 2-Bromo-4-chloro-6-aminotoluene (most polar): The presence of the amine group, capable of hydrogen bonding, significantly increases the polarity compared to the starting material. This compound will have the lowest Rf value.

  • Nucleophilic Aromatic Substitution Product (intermediate polarity): The polarity of the SNAr product will depend on the nucleophile used. However, it is often more polar than the starting material.

  • This compound (least polar): The starting material is the least polar among the likely products and will, therefore, have the highest Rf value.

Q3: What is a good starting solvent system for developing a TLC method for these reactions?

A3: A common and effective starting point for separating aromatic compounds of varying polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] A 4:1 or 3:1 mixture of hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio to achieve optimal separation, where the Rf of the starting material is around 0.7-0.8.

Q4: How can I visualize the spots on the TLC plate if the compounds are colorless?

A4: Many aromatic compounds, including this compound and its derivatives, are UV-active due to their conjugated systems.[2][3][4] Therefore, the most straightforward and non-destructive visualization method is to use a UV lamp (254 nm), where the spots will appear as dark patches against a fluorescent background.[2][3][4] For more specific visualization of the nitro group, a chemical stain can be used. A common method involves the reduction of the nitro group to an amine on the TLC plate, followed by diazotization and coupling to form a colored azo dye.[5]

Troubleshooting Guides

Problem: My spots are streaking or elongated.

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute your sample solution and re-spot on a new TLC plate. Overloading the plate is a common cause of streaking.[6][7]

  • Possible Cause: The compound is highly polar and interacting strongly with the silica gel. This is more likely with the amine product.

    • Solution: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing of basic compounds like amines.[8]

Problem: I don't see any spots on my TLC plate after development.

  • Possible Cause: The sample is too dilute.

    • Solution: Concentrate your sample or spot multiple times in the same location, ensuring the solvent dries completely between applications.[7]

  • Possible Cause: The compound is not UV-active or the visualization method is inappropriate.

    • Solution: If UV light does not reveal any spots, try a chemical stain. A potassium permanganate stain can be a general-purpose option, or a nitro-specific stain can be used.[2]

  • Possible Cause: The solvent level in the developing chamber was too high.

    • Solution: Ensure the solvent level is below the origin line where the samples are spotted to prevent the sample from dissolving into the solvent pool.[7]

  • Possible Cause: The compound may have evaporated from the plate.

    • Solution: This is more likely with volatile compounds. Visualize the plate immediately after development.[4]

Problem: The Rf values are too high (spots are near the solvent front).

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, change from a 3:1 to a 5:1 hexane:ethyl acetate mixture.

Problem: The Rf values are too low (spots are near the baseline).

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Increase the proportion of the polar solvent in your mobile phase. For example, change from a 5:1 to a 3:1 hexane:ethyl acetate mixture.

Problem: I see unexpected spots in my reaction mixture lane.

  • Possible Cause: The presence of side products or impurities in the starting material.

    • Solution: Run a TLC of your starting material to confirm its purity. Consider co-spotting the starting material and the reaction mixture to help identify the starting material spot in the reaction lane.

  • Possible Cause: The compound is degrading on the silica gel plate.

    • Solution: Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds) or consider using a different stationary phase like alumina.[8]

Experimental Protocols

Protocol 1: General Procedure for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate. Mark small, evenly spaced ticks on this line for each sample.

  • Sample Application: Dissolve a small amount of your reaction mixture and starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, carefully spot a small amount of each solution onto the corresponding tick mark on the origin line. Keep the spots as small as possible.

  • Development: Pour a small amount of the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin. Close the chamber and allow the solvent to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the solvent to evaporate completely. Visualize the spots using a UV lamp (254 nm) and circle the visible spots with a pencil.[3][4] If necessary, use a chemical stain for further visualization.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Protocol 2: Visualization of Nitro Compounds with a Stannous Chloride Reagent

This is a destructive visualization method.

  • Prepare Reagent: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

  • Staining: After developing the TLC plate and allowing it to dry, spray the plate evenly with the stannous chloride solution.

  • Heating: Heat the plate on a hot plate at approximately 100°C for 10-15 minutes to reduce the nitro group to an amine.[5]

  • Diazotization and Coupling (Optional, for enhanced color):

    • Cool the plate and spray with a 2% (w/v) aqueous solution of sodium nitrite.

    • Immediately after, spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Observation: The spots corresponding to the nitro compounds should appear as colored spots (often orange to red if coupled).[5]

Data Presentation

CompoundStructureExpected PolarityTypical Solvent SystemExpected Rf Range (for guidance)
This compoundC₇H₅BrClNO₂Low4:1 Hexane:Ethyl Acetate0.6 - 0.8
2-Bromo-4-chloro-6-aminotolueneC₇H₅BrClNHigh4:1 Hexane:Ethyl Acetate0.1 - 0.3
SNAr Product (e.g., with an amine)VariesMedium-High4:1 Hexane:Ethyl Acetate0.2 - 0.5

Note: The expected Rf ranges are illustrative and will vary depending on the exact TLC plate, solvent system, and experimental conditions.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (draw origin line) C Spot Samples (Starting Material, Reaction Mixture) A->C B Prepare Developing Chamber (solvent + filter paper) D Develop Plate (in chamber) B->D C->D E Mark Solvent Front & Dry Plate D->E F Visualize Spots (UV light, Stain) E->F G Calculate Rf Values F->G H Interpret Results G->H SNAr_Reaction reactant This compound (Higher Rf) product SNAr Product (Lower Rf) reactant->product SNAr nucleophile Nucleophile (e.g., R-NH2) nucleophile->product leaving_group HBr product->leaving_group Nitro_Reduction starting_material This compound (Higher Rf) product 2-Bromo-4-chloro-6-aminotoluene (Lower Rf) starting_material->product Reduction reagents Reducing Agent (e.g., SnCl2, H2/Pd-C) reagents->product

References

Technical Support Center: 2-Bromo-4-chloro-6-nitrotoluene in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals utilizing 2-Bromo-4-chloro-6-nitrotoluene in their experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: The reactivity of this compound is principally governed by the interplay of its substituents on the toluene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The bromine and chlorine atoms are deactivating ortho-, para-directors for electrophilic attack and serve as leaving groups in SNAr reactions. The methyl group (-CH₃) is an activating ortho-, para-director. The key factor influencing its reactivity is the significant steric hindrance around the reactive sites.

Q2: Which position is most susceptible to nucleophilic attack?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated. In this compound, both the bromo and chloro substituents are ortho and para to the nitro group. However, the bromine atom at the 2-position is flanked by the bulky methyl and nitro groups, creating significant steric hindrance. This steric congestion can influence the regioselectivity of nucleophilic attack, often favoring substitution at the less hindered 4-position (chlorine).

Q3: What is the expected solubility of this compound?

A3: this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. It is insoluble in water.[1]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

Troubleshooting Guides

Issue 1: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Insufficient Activation The electron-withdrawing effect of the single nitro group may not be sufficient for reaction with weak nucleophiles at low temperatures. Consider using a stronger nucleophile or increasing the reaction temperature.
Steric Hindrance The bulky substituents ortho to the leaving groups can sterically hinder the approach of the nucleophile. Use of a smaller, less sterically demanding nucleophile may improve reactivity. Alternatively, higher reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance.
Poor Solvent Choice SNAr reactions are favored in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) which can stabilize the charged Meisenheimer intermediate. Ensure an appropriate solvent is being used.
Inadequate Base If the nucleophile is an amine or alcohol, a non-nucleophilic base is often required to neutralize the acid generated during the reaction. Ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is present in sufficient quantity.
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Possible Cause Troubleshooting Step
Competitive Nucleophilic Attack Both the bromo and chloro substituents can act as leaving groups. The regioselectivity is influenced by a combination of electronic effects and steric hindrance. To favor substitution at a specific position, reaction conditions may need to be carefully optimized (e.g., temperature, choice of nucleophile).
Side Reactions of the Methyl Group Under certain conditions, the methyl group can undergo oxidation or other side reactions. Ensure the reaction conditions are specific for the desired transformation and avoid harsh oxidizing agents if substitution at the ring is the goal.
Decomposition of Starting Material Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number885518-95-6[1][3][4][5]
Molecular FormulaC₇H₅BrClNO₂[1][4]
Molecular Weight250.48 g/mol [1][4]
AppearanceWhite to off-white solid[3]
Boiling Point (Predicted)282.6 ± 35.0 °C[3]
Density (Predicted)1.719 ± 0.06 g/cm³[3]
SolubilitySoluble in organic solvents, insoluble in water.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This is a generalized protocol and may require optimization for specific amines and desired outcomes.

Materials:

  • This compound

  • Amine nucleophile (1.2 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the amine nucleophile (1.2-1.5 equivalents) and the base (2.0 equivalents).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Steric_Hindrance_Impact cluster_molecule This compound cluster_factors Influencing Factors mol C₇H₅BrClNO₂ Steric_Hindrance High Steric Hindrance (ortho-substituents) mol->Steric_Hindrance influences Electronic_Effect Strong Electron-Withdrawing Nitro Group mol->Electronic_Effect influences Reactivity Overall Reactivity Steric_Hindrance->Reactivity decreases Electronic_Effect->Reactivity increases (for SNAr)

Caption: Impact of steric and electronic factors on reactivity.

SNAr_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start SNAr Reaction Initiated Check_Progress Monitor Reaction Progress (TLC, LC-MS) Start->Check_Progress Low_Reactivity Low or No Conversion Check_Progress->Low_Reactivity No Multiple_Products Multiple Products Observed Check_Progress->Multiple_Products Side Products Successful_Reaction Reaction Complete Check_Progress->Successful_Reaction Yes Increase_Temp Increase Temperature Low_Reactivity->Increase_Temp Change_Nucleophile Use Smaller Nucleophile Low_Reactivity->Change_Nucleophile Change_Solvent Switch to Polar Aprotic Solvent Low_Reactivity->Change_Solvent Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Nucleophile) Multiple_Products->Optimize_Conditions

Caption: Troubleshooting workflow for SNAr reactions.

References

Technical Support Center: Degradation of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2-Bromo-4-chloro-6-nitrotoluene.

Hypothetical Degradation Pathway of this compound

Due to the limited direct literature on the degradation of this compound, a hypothetical pathway is proposed based on known microbial degradation mechanisms of related nitroaromatic and halogenated compounds. The degradation is likely to proceed through a combination of nitroreduction, dehalogenation, and ring cleavage events. Two primary initial routes are plausible: a reductive pathway and an oxidative pathway.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: The initial enzymatic attack on this compound is expected to target the nitro group, as it significantly influences the electron density of the aromatic ring. Two main pathways are proposed:

  • Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 2-Bromo-4-chloro-6-aminotoluene. This is a common mechanism for the breakdown of nitroaromatic compounds.

  • Oxidative Pathway: A dioxygenase enzyme could attack the aromatic ring, leading to the removal of the nitro group as nitrite and the formation of a diol.

Q2: How can I select microorganisms capable of degrading this compound?

A2: Enrichment cultivation is a standard method. Soil or water from a site contaminated with nitroaromatic or halogenated compounds can be used as an inoculum source. The culture is grown in a minimal medium with this compound as the sole source of carbon and/or nitrogen.

Q3: What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and non-volatile intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile intermediates, especially after derivatization.

Q4: What are the expected challenges in studying the degradation of this compound?

A4: Key challenges include the potential toxicity of the compound to microorganisms, the formation of recalcitrant intermediates, and the co-elution of isomers or closely related compounds during chromatographic analysis.[1] The presence of multiple halogens can also make the compound more resistant to degradation.

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No degradation observed. The compound is toxic to the selected microorganisms.- Perform a toxicity assay at different concentrations.- Start with a lower concentration of the substrate.- Use a co-substrate to support microbial growth.
The microbial culture lacks the necessary enzymes.- Use a microbial consortium from a contaminated site.- Try different microbial strains known to degrade related compounds.
Inappropriate culture conditions (pH, temperature, oxygen).- Optimize pH and temperature for the selected microorganisms.[2]- Test both aerobic and anaerobic conditions.
Partial degradation and accumulation of intermediates. The microorganisms can only perform the initial degradation steps.- Use a microbial consortium with diverse metabolic capabilities.- Analyze the accumulated intermediates to understand the metabolic bottleneck.
The intermediates are more toxic than the parent compound.- Monitor cell viability during the experiment.- Isolate and identify the intermediates to assess their toxicity.
Inconsistent degradation rates. Fluctuation in experimental conditions.- Ensure consistent inoculum size, substrate concentration, and culture conditions.- Use standardized media and protocols.
Loss of plasmid-encoded degradation genes.- Maintain selective pressure by including the target compound in the growth medium.
HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing. Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[3]- Add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds.[3]- Use a column with end-capping.
Column overload.- Reduce the injection volume or dilute the sample.
Poor resolution between peaks. Inappropriate mobile phase composition.- Optimize the organic solvent-to-buffer ratio.- Consider using a different organic modifier (e.g., acetonitrile vs. methanol).
Unsuitable column.- Use a column with a different stationary phase (e.g., phenyl column for aromatic compounds).[4]
Ghost peaks. Contamination in the mobile phase, injector, or column.- Use high-purity solvents.- Flush the system and column thoroughly.
GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing for halogenated compounds. Interaction of halogenated solvents with the ion source.- Avoid using halogenated solvents for sample preparation if possible.[5]- Clean the ion source regularly.[5]
Poor sensitivity. Improper ionization or fragmentation.- Optimize the ion source temperature and electron energy.- Select appropriate ions for Selected Ion Monitoring (SIM) mode.
Co-elution of isomers. Insufficient chromatographic separation.- Use a longer capillary column or a column with a different stationary phase.- Optimize the temperature program.
Column bleed at high temperatures. Degradation of the column's stationary phase.- Use a mass spectrometry-grade column with low bleed characteristics.[6]

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare a minimal salt medium (MSM): Prepare a sterile MSM containing essential minerals and a buffer to maintain a stable pH (e.g., pH 7.0).

  • Inoculum Preparation: Grow the selected microbial strain or consortium in a rich medium (e.g., Luria-Bertani broth) to the mid-log phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual medium.

  • Experimental Setup: In sterile flasks, add MSM and the desired concentration of this compound (e.g., 50 mg/L) dissolved in a minimal amount of a suitable solvent (e.g., acetone). Inoculate the flasks with the washed microbial cells.

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C). Include a sterile control (no inoculum) to monitor for abiotic degradation.

  • Sampling and Analysis: At regular time intervals, withdraw samples from the flasks. Centrifuge the samples to remove microbial cells. Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.

Protocol 2: HPLC Analysis of this compound and its Metabolites
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected intermediates have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute the supernatant from the degradation assay with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of this compound of known concentrations.

Data Presentation

Table 1: Degradation of this compound over Time

Time (hours)Concentration of this compound (mg/L)Concentration of Intermediate 1 (mg/L)Concentration of Intermediate 2 (mg/L)
050.00.00.0
1235.28.11.5
2418.915.34.2
485.110.28.9
72< 1.02.512.3

Table 2: Effect of Initial Substrate Concentration on Degradation Rate

Initial Concentration (mg/L)Degradation Rate (mg/L/hour)
100.85
251.52
502.10
1001.25 (substrate inhibition observed)

Visualizations

Degradation_Pathway cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway cluster_downstream Downstream Metabolism This compound This compound 2-Bromo-4-chloro-6-nitrosotoluene 2-Bromo-4-chloro-6-nitrosotoluene This compound->2-Bromo-4-chloro-6-nitrosotoluene Nitroreductase 2-Bromo-4-chloro-6-hydroxylaminotoluene 2-Bromo-4-chloro-6-hydroxylaminotoluene 2-Bromo-4-chloro-6-nitrosotoluene->2-Bromo-4-chloro-6-hydroxylaminotoluene Nitroreductase 2-Bromo-4-chloro-6-aminotoluene 2-Bromo-4-chloro-6-aminotoluene 2-Bromo-4-chloro-6-hydroxylaminotoluene->2-Bromo-4-chloro-6-aminotoluene Nitroreductase Dehalogenated_Intermediates Dehalogenated Intermediates 2-Bromo-4-chloro-6-aminotoluene->Dehalogenated_Intermediates Dehalogenase 2-Bromo-4-chloro-6-nitrotoluene_ox This compound 3-Bromo-5-chloro-methylcatechol 3-Bromo-5-chloro-methylcatechol 2-Bromo-4-chloro-6-nitrotoluene_ox->3-Bromo-5-chloro-methylcatechol Dioxygenase Nitrite Nitrite 2-Bromo-4-chloro-6-nitrotoluene_ox->Nitrite 3-Bromo-5-chloro-methylcatechol->Dehalogenated_Intermediates Dehalogenase Ring_Cleavage_Products Ring Cleavage Products Dehalogenated_Intermediates->Ring_Cleavage_Products Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis Select_Microorganism Select Microorganism/ Consortium Inoculation Inoculate Medium Select_Microorganism->Inoculation Prepare_Medium Prepare Minimal Salt Medium + Substrate Prepare_Medium->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Sample_Processing Centrifuge and Filter Samples Sampling->Sample_Processing Analytical_Methods HPLC / GC-MS Analysis Sample_Processing->Analytical_Methods Data_Analysis Quantify Compound and Intermediates Analytical_Methods->Data_Analysis Pathway_Elucidation Elucidate Degradation Pathway Data_Analysis->Pathway_Elucidation

Caption: General experimental workflow for studying microbial degradation.

References

Technical Support Center: Large-Scale Synthesis of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-4-chloro-6-nitrotoluene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the bromination of 4-chloro-2-nitrotoluene. The challenges primarily arise from the directing effects of the substituents on the toluene ring, which can lead to the formation of undesired isomers and byproducts.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC/HPLC to ensure completion. - Carefully control the reaction temperature. For bromination, temperatures are typically kept low to moderate to control selectivity. - Optimize the choice of brominating agent and catalyst to favor the desired isomer. - Use efficient extraction and purification techniques, such as fractional distillation or column chromatography, to minimize product loss.
Formation of Significant Amounts of Isomeric Impurities The methyl group in 4-chloro-2-nitrotoluene is an ortho, para-director, while the nitro group is a meta-director and the chloro group is an ortho, para-director. This can lead to the formation of other brominated isomers.- The regioselectivity of electrophilic aromatic substitution is highly dependent on the reaction conditions.[1] - Precise temperature control is crucial. Lower temperatures generally increase selectivity. - The choice of solvent can influence isomer distribution. Experiment with different solvents to optimize for the desired product. - The catalyst used can also affect the outcome. While iron filings are common for bromination, other Lewis acids could be explored for better selectivity.
Presence of Di-brominated Byproducts - Excess of brominating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the brominating agent relative to the starting material. - Maintain a lower reaction temperature to disfavor multiple substitutions.
Difficulties in Product Purification - Similar boiling points or polarities of the desired product and isomeric impurities.- For large-scale purification, fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. - If distillation is not effective, column chromatography with an appropriate solvent system is a reliable method for separating isomers.[2] HPLC can also be used for analytical and preparative scale separations.[3] - Recrystallization from a suitable solvent may also be an option to obtain a high-purity product.
Safety Concerns - Use of strong acids (e.g., sulfuric acid) and corrosive reagents (e.g., bromine). - Nitrated aromatic compounds can be thermally unstable.- Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. - Use caution when handling bromine, a highly corrosive and toxic substance. - Avoid excessive heating of the reaction mixture and the final product to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: A common and logical starting material is 4-chloro-2-nitrotoluene. This is because the directing effects of the existing chloro and nitro groups, along with the methyl group, can be strategically used to introduce the bromine atom at the desired position.

Q2: What are the key reaction parameters to control during the bromination of 4-chloro-2-nitrotoluene?

A2: The most critical parameters are temperature, the stoichiometry of the brominating agent, and the choice of catalyst and solvent. The interplay of these factors will determine the yield and isomeric purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Small aliquots of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Q4: What are the expected major byproducts in this synthesis?

A4: The primary byproducts are likely to be other isomers of bromo-4-chloro-2-nitrotoluene due to the competing directing effects of the substituents on the aromatic ring. Di-brominated products can also form if an excess of the brominating agent is used.

Q5: What purification methods are suitable for large-scale production?

A5: For large-scale purification, fractional distillation under vacuum is often the most economical method, provided there is a sufficient difference in the boiling points of the product and impurities. If higher purity is required, column chromatography or recrystallization may be necessary.

Experimental Protocol: Bromination of 4-chloro-2-nitrotoluene

This protocol is a representative procedure for the synthesis of this compound. Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale-up conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-chloro-2-nitrotoluene

  • Liquid Bromine (Br₂)

  • Iron filings (catalyst)

  • Dichloromethane (or another suitable solvent)

  • Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, add 4-chloro-2-nitrotoluene and the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of iron filings to the stirred solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine dropwise from the dropping funnel. Maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a solution of sodium bisulfite to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction_monitoring Monitor Reaction (TLC/GC) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction extend_reaction Extend Reaction Time / Increase Temperature Slightly incomplete_reaction->extend_reaction Yes workup Work-up and Isolation incomplete_reaction->workup No extend_reaction->reaction_monitoring analyze_crude Analyze Crude Product (GC/NMR) workup->analyze_crude low_yield Low Yield? analyze_crude->low_yield optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) low_yield->optimize_conditions Yes isomer_issue High Isomer Content? low_yield->isomer_issue No optimize_conditions->start purification Purification (Distillation/Chromatography) purity_check Check Purity (GC/HPLC) purification->purity_check low_purity Low Purity? purity_check->low_purity optimize_purification Optimize Purification Method low_purity->optimize_purification Yes final_product Final Product low_purity->final_product No optimize_purification->purification isomer_issue->purification No adjust_selectivity Adjust for Selectivity (Lower Temp, Different Catalyst) isomer_issue->adjust_selectivity Yes adjust_selectivity->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative Reactivity of Bromo- vs. Chloro-nitrotoluenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bromo- and chloro-nitrotoluene isomers in the context of nucleophilic aromatic substitution (SNAr). The analysis is grounded in established principles of physical organic chemistry and is supplemented with a detailed experimental protocol for researchers seeking to quantify these reactivity differences in their own laboratories.

Introduction to SNAr Reactivity in Halonitrotoluenes

Nucleophilic aromatic substitution is a critical reaction class in the synthesis of pharmaceuticals and other complex organic molecules.[1] In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro (–NO₂) group, which activate the ring towards nucleophilic attack.[2]

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. The first and often rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount in determining the overall reaction rate.[4] The second step involves the departure of the leaving group, which restores the aromaticity of the ring.[3]

Several factors influence the comparative reactivity of bromo- and chloro-nitrotoluenes:

  • Position of the Nitro Group: The activating effect of the nitro group is most potent when it is positioned ortho or para to the halogen leaving group. In these positions, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[5] When the nitro group is in the meta position, it cannot participate in resonance stabilization, leading to a significantly less stable intermediate and a dramatically slower reaction rate.[4]

  • Nature of the Halogen Leaving Group: In SNAr reactions, the C-X (X = Cl, Br) bond is broken in the fast, second step, after the rate-determining nucleophilic attack.[6] Therefore, the bond strength is less important than in SN2 reactions. Instead, the electronegativity of the halogen plays a more significant role in the rate-determining step. A more electronegative halogen (like chlorine) can increase the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.[7] This often leads to a reactivity trend of F > Cl > Br > I, the reverse of that seen in SN2 reactions. However, this trend is not absolute and can be influenced by the nucleophile, solvent, and other substituents.

Data Presentation: A Comparative Overview

Direct, side-by-side quantitative kinetic data for the complete set of bromo- and chloro-nitrotoluene isomers under identical conditions is sparse in the literature. However, based on the established principles of SNAr reactions, we can construct a comparative table of expected reactivity. The following table summarizes the anticipated relative reactivity of various isomers in a typical SNAr reaction (e.g., with a nucleophile like piperidine).

Substrate (Isomer)Nitro Group PositionHalogenExpected Relative ReactivityRationale
4-Chloro-3-nitrotoluenemeta to ClChloroVery LowNitro group is meta to the leaving group; no resonance stabilization of the Meisenheimer complex is possible.[4]
4-Bromo-3-nitrotoluenemeta to BrBromoVery LowNitro group is meta to the leaving group; no resonance stabilization of the Meisenheimer complex is possible.
2-Chloro-3-nitrotolueneortho to ClChloroHighNitro group is ortho to the leaving group, allowing for strong resonance stabilization of the intermediate.[5]
2-Bromo-3-nitrotolueneortho to BrBromoHighNitro group is ortho to the leaving group, allowing for strong resonance stabilization of the intermediate.
2-Chloro-5-nitrotoluenepara to ClChloroHighNitro group is para to the leaving group, allowing for strong resonance stabilization of the intermediate.[5]
2-Bromo-5-nitrotoluenepara to BrBromoHighNitro group is para to the leaving group, allowing for strong resonance stabilization of the intermediate.

Note on Chloro- vs. Bromo- Reactivity: For isomers where the nitro group is in an activating (ortho or para) position, the chloro-substituted compound is generally expected to be slightly more reactive than its bromo- counterpart. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.

Experimental Protocols

The following is a detailed methodology for a representative experiment to determine and compare the second-order rate constants for the reaction of a chloro-nitrotoluene and a bromo-nitrotoluene isomer with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To quantitatively determine the second-order rate constant (k₂) for the SNAr reaction of an activated aryl halide with piperidine in a suitable solvent (e.g., methanol).

Materials:

  • 2-Chloro-3-nitrotoluene

  • 2-Bromo-3-nitrotoluene

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Stock Substrate Solution (0.01 M): Accurately weigh the required amount of the halonitrotoluene isomer and dissolve it in methanol in a 50 mL volumetric flask.

    • Stock Piperidine Solutions: Prepare a series of piperidine solutions in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) using volumetric flasks. Due to the high reactivity of piperidine, these should be prepared fresh.

  • Kinetic Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-500 nm) to identify the λmax of the product (the N-substituted nitrotoluene), where the starting material has minimal absorbance.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • For each kinetic run, pipette a small, precise volume of the stock substrate solution (e.g., 100 µL) into a cuvette containing a known volume (e.g., 2.9 mL) of one of the piperidine solutions, which has been pre-thermostatted. The nucleophile (piperidine) will be in large excess to ensure pseudo-first-order conditions.

    • Immediately upon mixing, start the data acquisition, recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) for each piperidine concentration is determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, and A∞ is the final absorbance. A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.[8]

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]). The relationship is given by: kobs = k₂[Piperidine].[9]

    • Repeat this entire procedure for the other halonitrotoluene isomer.

  • Comparison:

    • Compare the calculated k₂ values for the chloro- and bromo-nitrotoluene isomers to determine their relative reactivity under the tested conditions.

Mandatory Visualization

The following diagrams illustrate the key mechanistic and logical relationships governing the reactivity of halonitrotoluenes in SNAr reactions.

G cluster_factors Determining Factors cluster_effects Primary Effects cluster_outcome Reactivity Outcome Nitro_Position Position of Nitro Group Resonance Resonance Stabilization of Meisenheimer Complex Nitro_Position->Resonance ortho/para vs. meta Halogen_Identity Halogen Identity (Cl vs. Br) Inductive Inductive Effect (Electrophilicity of C-X) Halogen_Identity->Inductive Electronegativity Rate Reaction Rate Resonance->Rate Strongly Increases Rate Inductive->Rate Moderately Increases Rate (Cl > Br)

Caption: Factors influencing SNAr reactivity of halonitrotoluenes.

G A Start: Halonitrotoluene + Nucleophile B Prepare Solutions (Substrate & Nucleophile) A->B Step 1 C Mix in Cuvette under Pseudo-First-Order Conditions B->C Step 2 D Monitor Absorbance Change (at Product λmax) vs. Time C->D Step 3 E Calculate k_obs from ln(A∞ - At) vs. Time Plot D->E Step 4 F Repeat for Multiple Nucleophile Concentrations E->F Step 5 G Plot k_obs vs. [Nucleophile] F->G Step 6 H Determine Second-Order Rate Constant (k₂) from Slope G->H Step 7 I Compare k₂ values for Bromo- vs. Chloro- Isomers H->I Step 8

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

References

Unveiling the Structural Integrity of 2-Bromo-4-chloro-6-nitrotoluene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of synthetic intermediates is paramount. This guide provides a comparative analysis of the structural features of 2-Bromo-4-chloro-6-nitrotoluene and its derivatives, offering insights into their characterization through various analytical techniques. We present a detailed examination of spectroscopic data and experimental protocols to aid in the unambiguous confirmation of their molecular structures.

This compound and its analogs are key intermediates in the synthesis of a variety of agrochemicals and dyes.[1] The specific arrangement of bromo, chloro, and nitro functional groups on the toluene backbone dictates their reactivity and suitability for further chemical transformations.[1] Accurate structural elucidation is therefore critical to ensure the desired outcome of multi-step syntheses.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and two structural alternatives: 2-Bromo-4-nitrotoluene and 2,4-dichloro-6-nitrotoluene. While experimental spectra for this compound are not publicly available, a supplier confirms that its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.[1] The data for the alternatives provide a valuable reference for spectral interpretation.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound Predicted: Aromatic protons (~7.5-8.0 ppm), Methyl proton (~2.5 ppm)
2-Bromo-4-nitrotoluene Aromatic protons (doublet, ~8.1 ppm; doublet of doublets, ~7.8 ppm; doublet, ~7.5 ppm), Methyl proton (singlet, ~2.6 ppm)
2,4-dichloro-6-nitrotoluene Predicted: Aromatic protons (~7.6-7.9 ppm), Methyl proton (~2.5 ppm)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound Predicted: Aromatic carbons (~120-150 ppm), Methyl carbon (~20 ppm)
2-Bromo-4-nitrotoluene Aromatic carbons (~148, 137, 134, 129, 125, 121 ppm), Methyl carbon (~20 ppm)
2,4-dichloro-6-nitrotoluene Predicted: Aromatic carbons (~122-149 ppm), Methyl carbon (~20 ppm)

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound 249/251/253 (due to Br and Cl isotopes)Loss of NO₂, Br, Cl
2-Bromo-4-nitrotoluene 215/217 (due to Br isotopes)Loss of NO₂, Br
2,4-dichloro-6-nitrotoluene 205/207/209 (due to Cl isotopes)Loss of NO₂, Cl

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Ionization (EI): For volatile compounds like nitrotoluene derivatives, EI is a common method. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound. Key vibrational bands corresponding to functional groups (e.g., C-NO₂, C-Br, C-Cl, aromatic C-H) are identified.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized this compound derivative follows a logical progression of analytical techniques.

G Workflow for Structural Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Initial functional group analysis nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Detailed framework analysis ms Mass Spectrometry purification->ms Molecular weight and fragmentation xray X-ray Crystallography (for definitive structure) purification->xray If single crystals obtained confirmation Structure Confirmed ftir->confirmation nmr->confirmation ms->confirmation xray->confirmation G Potential Enzyme Inhibition Pathway derivative This compound Derivative binding Non-covalent Binding derivative->binding enzyme Target Enzyme (with Cysteine residue) adduct Covalent Adduct Formation enzyme->adduct Cys nucleophilic attack binding->enzyme activation Nitro Group Activation (e.g., reduction) binding->activation activation->adduct inhibition Enzyme Inhibition adduct->inhibition

References

Performance of 2-Bromo-4-chloro-6-nitrotoluene in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the performance of 2-Bromo-4-chloro-6-nitrotoluene in different solvents, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct comparative studies in published literature, this guide combines extrapolated data from structurally similar compounds with detailed experimental protocols to empower users to generate precise data for their specific applications.

Overview of this compound

This compound is a substituted aromatic compound with applications as an intermediate in organic synthesis. Its reactivity is primarily dictated by the bromine, chlorine, and nitro functional groups attached to the toluene backbone. The choice of solvent is critical for its effective use, influencing solubility, stability, and reaction kinetics.

Comparative Performance in Different Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is extrapolated from the known solubility of related compounds such as nitrotoluenes.[1][2][3] For precise quantitative data, it is highly recommended to perform the experimental protocol detailed in the subsequent section.

Table 1: Qualitative Solubility of this compound

Solvent CategoryExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar nature of the nitro group and the halogen substituents suggests good interaction with polar aprotic solvents.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe potential for hydrogen bonding with the nitro group can enhance solubility, although the bulky halogen atoms may cause some steric hindrance.
Non-Polar Aromatic Toluene, Benzene, XyleneModerate to HighThe aromatic core of the molecule allows for favorable pi-pi stacking interactions with aromatic solvents.[1][3]
Non-Polar Aliphatic Hexane, CyclohexaneLowThe significant polarity imparted by the nitro and halogen groups limits solubility in non-polar aliphatic solvents.[1]
Aqueous WaterVery LowAs with most nitrotoluenes, solubility in water is expected to be minimal due to the hydrophobic nature of the substituted benzene ring.[2]

Experimental Protocols

To obtain quantitative data on the performance of this compound, the following experimental protocols are recommended.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample, and then back-calculate the solubility in the original solvent.

Monitoring Reaction Kinetics

The following is a general protocol for monitoring the rate of a reaction involving this compound. This protocol can be adapted based on the specific reaction being studied.

Materials:

  • Reactants, including this compound

  • Chosen solvent

  • Reaction vessel with temperature control

  • Magnetic stirrer

  • Quenching agent (if necessary)

  • Analytical instrument (e.g., HPLC, GC, Spectrophotometer)

Procedure:

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature.

    • Add the solvent and all reactants except the limiting reagent to the vessel and start stirring.

    • Initiate the reaction by adding the limiting reagent.

  • Sampling:

    • At predetermined time intervals, withdraw a small, precise volume of the reaction mixture.

    • If the reaction is fast, immediately quench the reaction in the sample by adding a quenching agent or by rapid cooling to stop the reaction.

  • Analysis:

    • Analyze the samples using a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of this compound or one of the products over time.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • The reaction order and rate constant can be determined by fitting the data to the appropriate rate law.

Alternatives to this compound

While direct substitutes are application-specific, other substituted nitrotoluenes serve as important intermediates in organic synthesis. The choice of an alternative often depends on the desired substitution pattern and reactivity in subsequent synthetic steps. Some related compounds include:

  • 2-Chloro-6-nitrotoluene: Used in the synthesis of dyes and other chemical intermediates.[4]

  • 4-Chloro-2-nitrotoluene: An intermediate for producing colorants.[5]

  • 2-Bromo-6-nitrotoluene: A versatile building block in organic synthesis.[6]

The performance of these alternatives in different solvents is expected to follow similar trends based on their polarity and functional groups. However, the specific position of the substituents will influence their exact solubility and reactivity profiles.

Visualized Workflows

The following diagrams illustrate the experimental workflow for solvent screening and the logical process for selecting an appropriate solvent.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection prep_compound Obtain 2-Bromo-4-chloro- 6-nitrotoluene solubility_test Perform Solubility Screening prep_compound->solubility_test prep_solvents Select & Prepare Solvents prep_solvents->solubility_test data_analysis Analyze Solubility & Kinetic Data solubility_test->data_analysis kinetic_study Conduct Kinetic Studies kinetic_study->data_analysis solvent_selection Select Optimal Solvent data_analysis->solvent_selection

Caption: Experimental Workflow for Solvent Screening.

solvent_selection_logic start Define Application (e.g., Synthesis, Purification) solubility High Solubility Required? start->solubility select_polar Select Polar Aprotic or Protic Solvent solubility->select_polar Yes select_nonpolar Consider Non-Polar Aromatic Solvent solubility->select_nonpolar No reactivity Reaction Involved? stability Compound Stable in Solvent? reactivity->stability Yes final_choice Final Solvent Selection reactivity->final_choice No stability->start No, Re-evaluate stability->final_choice Yes select_polar->reactivity select_nonpolar->reactivity

Caption: Logical Flow for Solvent Selection.

References

A Comparative Guide to 2-Bromo-4-chloro-6-nitrotoluene and Alternative Electrophiles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the choice of an electrophilic partner is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. 2-Bromo-4-chloro-6-nitrotoluene is a versatile building block, distinguished by its unique arrangement of two different halogens and a potent electron-withdrawing group on an aromatic core. This guide provides an objective comparison of its performance against alternative electrophiles, supported by established reactivity principles and experimental data.

Reactivity Profile of this compound

The synthetic utility of this compound stems from its dual reactivity, enabling participation in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group (—NO₂) ortho to the bromine and para to the chlorine atom significantly activates the aryl ring for nucleophilic attack. This activation stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.[1][2] In SNAr reactions, the reactivity of the leaving group is determined by its ability to stabilize the intermediate through inductive effects, leading to a reactivity order of F > Cl > Br > I. Consequently, the C-Cl bond in this compound is the more probable site for nucleophilic attack under SNAr conditions.

  • Transition Metal-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Sonogashira couplings, the rate-limiting step is often the oxidative addition of the electrophile to the metal center (e.g., Palladium(0)). This step is primarily governed by the carbon-halogen bond dissociation energy. The weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond. This results in a reactivity order of I > Br > OTf > Cl, making the bromine atom the preferred site for selective cross-coupling.[3][4]

This differential reactivity allows for the stepwise and site-selective functionalization of the molecule, a highly desirable trait in complex molecule synthesis.

Visualizing Synthetic Pathways

The choice of reaction type dictates which halogen on this compound will serve as the leaving group. This decision process can be visualized as a workflow.

G cluster_start Starting Material cluster_decision Desired Reaction Type start This compound decision Select Synthetic Pathway start->decision snar Nucleophilic Aromatic Substitution (SNAr) decision->snar Use Strong Nucleophile coupling Pd-Catalyzed Cross-Coupling decision->coupling Use Pd Catalyst & Nucleophile outcome_snar Substitution at C-Cl Position snar->outcome_snar outcome_coupling Coupling at C-Br Position coupling->outcome_coupling

Caption: Workflow for site-selective reactions of this compound.

Comparative Data for Electrophiles

The following tables summarize the relative performance of this compound's reactive sites against common alternative electrophiles in key reaction classes.

Table 1: Comparison of Electrophiles in Nucleophilic Aromatic Substitution (SNAr)
Electrophile ClassLeaving GroupActivating Group Req.Relative ReactivityTypical ConditionsNotes
Aryl Fluoride FYes (e.g., NO₂)★★★★★Base (e.g., K₂CO₃), Polar Aprotic Solvent (DMSO, DMF)Highest reactivity due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
Aryl Chloride ClYes (e.g., NO₂)★★★★☆Base, Polar Aprotic Solvent, often requires heat (80-150°C).[1][5]The C-Cl bond in the title compound is highly activated. A common and cost-effective choice.
Aryl Bromide BrYes (e.g., NO₂)★★★☆☆Base, Polar Aprotic Solvent, HeatLess reactive than the corresponding chloride in SNAr.
Aryl Iodide IYes (e.g., NO₂)★★☆☆☆Harsher conditions may be neededLeast reactive halide in SNAr.
Nitroarenes NO₂Yes (another EWG)★☆☆☆☆Very strong nucleophiles, specific casesThe nitro group can act as a leaving group, but this is less common than halide displacement.[6][7]

Note: Reactivity is highly dependent on the specific substrate and nucleophile.

Table 2: Comparison of Electrophiles in Suzuki-Miyaura Cross-Coupling
Electrophile ClassLeaving GroupRelative ReactivityTypical Catalyst SystemTypical ConditionsNotes
Aryl Iodide I★★★★★Pd(PPh₃)₄, PdCl₂(dppf)Base (Na₂CO₃, K₃PO₄), Solvent (Toluene, Dioxane, H₂O), 50-100°CHighest reactivity, allowing for mild reaction conditions.
Aryl Bromide Br★★★★☆Pd(PPh₃)₄, Buchwald ligandsBase, Solvent, 80-120°CThe C-Br bond in the title compound offers excellent reactivity. It's a good balance of reactivity and stability.[3]
Aryl Triflate OTf★★★☆☆Pd(OAc)₂, Phosphine LigandsBase, Solvent, 80-120°CReactivity is comparable to bromides.[8][9] Useful for converting phenols to cross-coupling partners.
Aryl Chloride Cl★★☆☆☆Pd catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos)Higher temperatures, stronger bases often required.Less reactive due to strong C-Cl bond.[4] Requires specialized, often more expensive, catalyst systems.
Aryl Tosylate/Mesylate OTs / OMs★☆☆☆☆Ni-based catalysts or specialized Pd systemsOften requires Ni catalysis.Less reactive than triflates; a more economical but less reactive alternative.

Key Reaction Mechanisms Visualized

Understanding the underlying mechanisms is key to predicting reactivity and potential side reactions.

G Mechanism: Nucleophilic Aromatic Substitution (SNAr) cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product ArX Activated Aryl Halide (e.g., 2-Br-4-Cl-6-NO2-Toluene) Attack Step 1: Nucleophilic Attack (Rate-Determining) ArX->Attack Nu Nucleophile (Nu⁻) Nu->Attack Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Attack->Meisenheimer Forms intermediate Elimination Step 2: Elimination of Leaving Group (X⁻) Meisenheimer->Elimination Aromaticity restored Product Substituted Product (Ar-Nu) Elimination->Product

Caption: SNAr proceeds via a two-step addition-elimination pathway.

G Catalytic Cycle: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X (Intermediate) OA->PdII TM Transmetalation PdII->TM PdII_R Ar-Pd(II)-R (Intermediate) TM->PdII_R R_M R-B(OR)₂ R_M->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Ar_R Ar-R (Product) RE->Ar_R Ar_X Ar-X (Electrophile) Ar_X->OA

Caption: Simplified catalytic cycle for Suzuki cross-coupling reactions.

Experimental Protocols

The following are representative protocols for the two major reaction classes discussed.

Protocol 1: Site-Selective Sonogashira Coupling (Reaction at C-Br)

This protocol outlines a general procedure for the palladium-catalyzed coupling of a terminal alkyne with an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor its progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-Br coupled product.

Protocol 2: Nucleophilic Aromatic Substitution (Reaction at C-Cl)

This protocol provides a general method for the substitution of an activated aryl chloride with an amine nucleophile.[1][2]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, aniline) (1.2-1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Polar aprotic solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound in the polar aprotic solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to 80-120°C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Conclusion

This compound stands out as a highly valuable electrophile due to its capacity for predictable, site-selective functionalization.

  • Advantages: Its primary advantage is the orthogonal reactivity of its two halogen substituents. The C-Br bond is preferentially targeted in palladium-catalyzed cross-coupling reactions, while the highly activated C-Cl bond is the favored site for nucleophilic aromatic substitution. This allows for a programmed, stepwise introduction of different functionalities onto the aromatic ring, a crucial capability in the synthesis of complex molecules.

  • Comparison to Alternatives:

    • Compared to more reactive aryl iodides , the bromo-substituted position offers a good compromise between high reactivity in cross-couplings and greater stability and lower cost.

    • Compared to less reactive aryl chlorides , the bromo-position allows for milder cross-coupling conditions, often avoiding the need for specialized and costly ligands.

    • While aryl triflates offer similar reactivity to bromides in cross-coupling, this compound is synthesized from a different lineage of starting materials and may be more readily available or cost-effective depending on the synthetic route.

For researchers, the strategic value of this compound lies in its built-in selectivity. It serves as an excellent platform for constructing polysubstituted aromatic compounds where the order of bond formation is critical, making it a superior choice over simpler electrophiles when complex substitution patterns are the goal.

References

A Comparative Guide to the Biological Activity Screening of 2-Bromo-4-chloro-6-nitrotoluene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the biological activity screening of novel 2-Bromo-4-chloro-6-nitrotoluene analogs. While specific experimental data for this class of compounds is not yet extensively available in published literature, this document outlines a comprehensive screening approach based on the known biological activities of structurally related nitrotoluene and halogenated aromatic compounds. The provided experimental protocols and data presentation formats are intended to serve as a robust template for future research in this area.

Nitrotoluene derivatives and their halogenated analogs have demonstrated a wide range of biological effects, including cytotoxicity and mutagenicity.[1] Studies on related compounds, such as trinitrotoluene and its metabolites, have shown cytotoxic effects on various cell lines.[1] Furthermore, different isomers of nitrotoluene have been investigated for their toxicity and carcinogenic potential, indicating that the position of substituents on the aromatic ring plays a crucial role in their biological activity.[2][3] The introduction of halogen atoms, such as bromine and chlorine, can further modulate the bioactivity of these molecules.

This guide focuses on two primary areas of biological screening: cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic bacteria.

Data Presentation: Comparative Biological Activity

The following tables are structured to enable a clear and direct comparison of the biological activities of hypothetical this compound analogs.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDAnalog Structure (Modification from Parent)Cell LineIC₅₀ (µM) ± SD
BCNT-Parent This compoundMCF-7Data
BCNT-A1 e.g., Amine reduction of nitro groupMCF-7Data
BCNT-A2 e.g., Substitution at methyl groupMCF-7Data
BCNT-Parent This compoundA549Data
BCNT-A1 e.g., Amine reduction of nitro groupA549Data
BCNT-A2 e.g., Substitution at methyl groupA549Data
BCNT-Parent This compoundHeLaData
BCNT-A1 e.g., Amine reduction of nitro groupHeLaData
BCNT-A2 e.g., Substitution at methyl groupHeLaData

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDAnalog Structure (Modification from Parent)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
BCNT-Parent This compoundDataDataData
BCNT-A1 e.g., Amine reduction of nitro groupDataDataData
BCNT-A2 e.g., Substitution at methyl groupDataDataData

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and standardization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound analogs) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: A serial dilution of each test compound is prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in the appropriate broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR s1 Synthesis of This compound Analogs s2 Purification & Structural Characterization (NMR, MS) s1->s2 b1 Primary Cytotoxicity Screening (MTT Assay) s2->b1 b2 Primary Antimicrobial Screening (MIC) s2->b2 d1 IC50 & MIC Determination b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: Experimental workflow for the synthesis and biological screening of novel compounds.

Signaling_Pathway compound Nitrotoluene Analog receptor Cell Surface Receptor compound->receptor Binds/Interacts caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A hypothetical apoptosis induction pathway initiated by a nitrotoluene analog.

References

A Comparative Analysis of Halogenated Nitrotoluene Reactivity in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the reactivity of halogenated nitrotoluenes in Nucleophilic Aromatic Substitution (SNAr) reactions. By presenting key experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows, this document aims to be an invaluable resource for researchers in organic synthesis and drug development.

Introduction to SNAr Reactions of Halogenated Nitrotoluenes

Nucleophilic aromatic substitution is a critical class of reactions in organic chemistry, enabling the synthesis of a wide array of functionalized aromatic compounds. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[1] Halogenated nitrotoluenes are particularly important substrates in SNAr reactions due to the interplay of the activating nitro group, the deactivating but leaving-group-bearing halogen, and the directing effects of the methyl group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][2] The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Comparative Reactivity Data

The reactivity of halogenated nitrotoluenes in SNAr reactions is influenced by several factors, including the nature of the halogen, the position of the nitro and methyl groups relative to the halogen, and the nucleophile. The following tables summarize quantitative data from various studies to facilitate a clear comparison of these effects.

Table 1: Effect of the Halogen Leaving Group on Reaction Rates

The nature of the halogen atom significantly impacts the rate of SNAr reactions. Contrary to SN2 reactions, the leaving group ability in SNAr reactions generally follows the order F > Cl ≈ Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.

Substrate (1-X-2,4-dinitrobenzene)*NucleophileSolventSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile4.4 x 10¹[4][5]
1-Chloro-2,4-dinitrobenzenePiperidineAcetonitrile3.9 x 10⁻¹[4][5]
1-Bromo-2,4-dinitrobenzenePiperidineAcetonitrile3.3 x 10⁻¹[4][5]
1-Iodo-2,4-dinitrobenzenePiperidineAcetonitrile1.8 x 10⁻¹[4][5]

*Data for 1-halo-2,4-dinitrobenzene is presented as a close analogue to halogenated dinitrotoluenes, illustrating the general trend of halogen reactivity.

Table 2: Influence of Substituent Position on Reactivity

The positions of the electron-withdrawing nitro group and the methyl group relative to the halogen leaving group have a profound effect on reactivity. SNAr reactions are significantly faster when the nitro group is in the ortho or para position to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.[1][6] Reactions with the nitro group in the meta position are considerably slower.[6]

SubstrateNucleophileRelative RateExplanation
ortho-ChloronitrotolueneSodium MethoxideFastNitro group at the ortho position stabilizes the Meisenheimer complex through resonance.
para-ChloronitrotolueneSodium MethoxideFastNitro group at the para position stabilizes the Meisenheimer complex through resonance.
meta-ChloronitrobenzeneSodium MethoxideVery SlowNitro group at the meta position cannot delocalize the negative charge of the intermediate via resonance.[6]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. Below are detailed methodologies for key experiments in the study of SNAr reactions of halogenated nitrotoluenes.

General Protocol for Kinetic Measurements by UV-Vis Spectroscopy

This protocol describes a common method for determining the reaction rates of SNAr reactions.

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated nitrotoluene in a suitable solvent (e.g., acetonitrile, DMSO).

    • Prepare a series of solutions of the nucleophile (e.g., piperidine, sodium methoxide) of varying concentrations in the same solvent.

    • For reactions involving acidic or basic nucleophiles, use appropriate buffers to maintain a constant pH.

  • Kinetic Run:

    • Equilibrate the nucleophile solution to the desired reaction temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the halogenated nitrotoluene stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the product. The formation of the colored product is monitored over time.[2][7]

    • Continue data acquisition until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

General Synthetic Protocol for N-Arylation via SNAr Reaction

This protocol outlines a general procedure for the synthesis of N-aryl compounds from halogenated nitrotoluenes.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated nitrotoluene (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO).

    • Add the amine nucleophile (1 to 1.2 equivalents).

    • Add a base (e.g., K₂CO₃, Et₃N) (1.5 to 2 equivalents) to neutralize the HX formed during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl product.[8][9]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halonitrotoluene Halogenated Nitrotoluene Meisenheimer Meisenheimer Complex Halonitrotoluene->Meisenheimer + Nu⁻ (k₁) Rate-determining Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (k₂) Fast LeavingGroup Halide (X⁻)

Caption: General mechanism of an SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of halogenated nitrotoluene and nucleophile B Mix reactants in a temperature-controlled UV-Vis cuvette A->B C Monitor absorbance change of the product over time B->C D Plot Absorbance vs. Time to determine k_obs C->D E Plot k_obs vs. [Nucleophile] to determine k₂ D->E

Caption: Experimental workflow for kinetic studies.

References

A Comparative Analysis of the Reactivity of 2-Bromo-4-chloro-6-nitrotoluene and 2,4-dichloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-Bromo-4-chloro-6-nitrotoluene and 2,4-dichloro-6-nitrotoluene. Understanding the distinct reactivity profiles of these structurally similar compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This document outlines the theoretical basis for their reactivity in key chemical transformations, supported by established principles and experimental data from analogous systems.

Core Reactivity Principles: A Head-to-Head Comparison

The reactivity of both this compound and 2,4-dichloro-6-nitrotoluene is predominantly dictated by the interplay of the substituents on the toluene ring: the electron-withdrawing nitro group and the two halogen atoms. These substituents influence the susceptibility of the compounds to various reaction types, most notably nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack.[1][2] Both this compound and 2,4-dichloro-6-nitrotoluene fulfill this requirement, with the nitro group at the 6-position activating both the halogen at the 2-position (ortho) and the halogen at the 4-position (para).

The rate-determining step in SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is enhanced by the inductive electron-withdrawing effect of the halogen atoms. Consequently, the reactivity of aryl halides in SNAr reactions generally follows the order of electronegativity of the halogen: F > Cl > Br > I.[4] This is contrary to S_N_1 and S_N_2 reactions where the C-X bond strength is the determining factor.[4]

Based on this principle, the chlorine atoms in both molecules are expected to be more reactive towards nucleophilic substitution than the bromine atom under SNAr conditions. In the case of 2,4-dichloro-6-nitrotoluene, the chlorine atom at the 2-position (ortho to the nitro group) is generally more activated than the chlorine at the 4-position (para to the nitro group).

FeatureThis compound2,4-dichloro-6-nitrotolueneRationale
Most Labile Halogen in SNAr ChlorineChlorine (at C2)The C-Cl bond is more polarized due to the higher electronegativity of chlorine compared to bromine, making the carbon atom more electrophilic and stabilizing the Meisenheimer intermediate more effectively. The ortho position is generally more activated than the para position.
Expected SNAr Reactivity LowerHigherThe presence of two chlorine atoms in 2,4-dichloro-6-nitrotoluene, which are better activating groups for SNAr than bromine, suggests an overall higher reactivity towards nucleophilic attack compared to its bromo-chloro analogue.
Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is governed by the ease of oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I. Therefore, the order of reactivity for aryl halides in these reactions is typically I > Br > Cl.[5][6]

This reversal in reactivity means that for cross-coupling reactions, the bromine atom in this compound is the more reactive site. This differential reactivity allows for selective functionalization of the bromine position while leaving the chlorine atom intact for subsequent transformations.

FeatureThis compound2,4-dichloro-6-nitrotolueneRationale
Most Reactive Halogen in Cross-Coupling BromineChlorineThe C-Br bond is weaker than the C-Cl bond, facilitating a faster rate of oxidative addition to the palladium catalyst.
Potential for Selective Functionalization HighLowThe significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the bromine position. In 2,4-dichloro-6-nitrotoluene, selective functionalization of one chlorine over the other is more challenging.
Reduction of the Nitro Group

The nitro group in both compounds can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl, SnCl₂).[7] This transformation is a common step in the synthesis of more complex molecules, as the resulting aniline derivatives are versatile intermediates. The choice of reducing agent can be critical to avoid undesired side reactions, such as hydrodehalogenation (removal of the halogen atoms).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (e.g., Methoxylation)

This protocol describes a general procedure for the substitution of a halogen atom with a methoxy group.

Materials:

  • This compound or 2,4-dichloro-6-nitrotoluene

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the halogenated nitrotoluene (1.0 eq).

  • Dissolve the starting material in anhydrous methanol or DMF.

  • Add sodium methoxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl halide with a boronic acid.

Materials:

  • This compound or 2,4-dichloro-6-nitrotoluene

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Perform an aqueous work-up by washing the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-Determining Step) C Substituted Product + Halide Ion B->C Elimination of Leaving Group

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: Aryl Halide, Nucleophile/Boronic Acid, Catalyst (if applicable), Base, Solvent B Heat under Inert Atmosphere A->B C Quench Reaction & Aqueous Extraction B->C D Dry Organic Layer & Concentrate C->D E Column Chromatography or Recrystallization D->E F Characterization (NMR, MS) E->F

Reactivity_Comparison cluster_SNAr SNAr Reactivity cluster_Coupling Pd-Catalyzed Coupling Reactivity SNAr_Cl Aryl-Cl SNAr_Br Aryl-Br SNAr_Cl->SNAr_Br > Coupling_Br Aryl-Br Coupling_Cl Aryl-Cl Coupling_Br->Coupling_Cl > Reactivity Relative Reactivity of C-X Bond cluster_SNAr cluster_SNAr cluster_Coupling cluster_Coupling

Conclusion

References

A Comparative Guide to the Validation of 2-Bromo-4-chloro-6-nitrotoluene Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and successful downstream applications. 2-Bromo-4-chloro-6-nitrotoluene, a substituted aromatic compound, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients and other complex organic molecules. Ensuring its purity is critical to avoid the introduction of unwanted side products in subsequent reaction steps, which can impact yield, safety, and the efficacy of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. A detailed HPLC protocol is presented along with a comparison to Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative analytical technique.

Potential Impurities in this compound

The synthesis of this compound can potentially lead to the formation of several impurities. These may include unreacted starting materials, isomers, and byproducts from side reactions. Common impurities could be positional isomers where the bromo, chloro, and nitro groups are arranged differently on the toluene ring, as well as compounds with incomplete halogenation or nitration.

Primary Purity Validation: The HPLC Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitrotoluenes. It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade (for mobile phase modification).

  • This compound: Sample for analysis and a certified reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for HPLC Purity Validation.

Comparative Data Presentation

The following table summarizes hypothetical chromatographic data from the analysis of a synthesized batch of this compound compared to a certified reference standard.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
Impurity 1 (Isomer)12.50.45Not Detected
This compound 15.2 99.20 >99.9
Impurity 2 (Starting Material)18.10.35Not Detected

Alternative Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, particularly for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Split (e.g., 20:1).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 m/z.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution in a suitable solvent like ethyl acetate.

  • Filter through a 0.45 µm syringe filter.

Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - High resolution for non-volatile impurities - Suitable for thermally labile compounds - Robust and reproducible hplc_dis Disadvantages: - May not detect highly volatile impurities - Requires solvent disposal gcms_adv Advantages: - Excellent for volatile impurities - Provides structural information (MS) - High sensitivity gcms_dis Disadvantages: - Not suitable for non-volatile compounds - Potential for thermal degradation of analyte Analyte This compound Purity Validation Analyte->hplc_adv Primary Method Analyte->gcms_adv Alternative/Complementary

Comparison of HPLC and GC-MS for Purity Analysis.

Conclusion

For the comprehensive purity analysis of synthesized this compound, HPLC stands out as the primary and most robust method. Its high resolving power for non-volatile impurities and positional isomers makes it ideal for routine quality control. The detailed experimental protocol provided serves as a solid foundation for method development and validation.

GC-MS is an excellent complementary technique, especially for the identification of unknown volatile impurities and for providing structural confirmation. For a complete characterization of the purity profile, particularly for regulatory submissions or when establishing a new synthetic route, the use of both HPLC and an orthogonal technique like GC-MS is highly recommended.

Spectroscopic Analysis of 2-Bromo-4-chloro-6-nitrotoluene: A Comparative Guide to Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on the spectroscopic analysis of 2-Bromo-4-chloro-6-nitrotoluene and its potential impurities is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to facilitate robust quality control and impurity profiling.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final products. This guide outlines the application of key spectroscopic and chromatographic methods for the identification and quantification of the main compound and its process-related impurities.

Understanding the Impurity Profile

The primary synthesis route to this compound often involves the nitration of a corresponding bromochlorotoluene precursor. This process can lead to the formation of several isomeric and related impurities. The most probable impurities arise from variations in the positions of the bromo, chloro, and nitro groups on the toluene ring.

Potential Impurities in this compound Synthesis:

Based on common synthetic pathways, the following are potential process-related impurities:

  • Isomeric Impurities:

    • 4-Bromo-2-chloro-6-nitrotoluene

    • 2-Bromo-6-chloro-4-nitrotoluene

    • Other positional isomers of bromo-chloro-nitrotoluene

  • Starting Material Carryover:

    • 2-Bromo-4-chlorotoluene

  • Di-nitrated Species:

    • Dinitro-bromo-chlorotoluene isomers

  • Related Halogenated Nitrotoluenes:

    • 2,4-Dichloro-6-nitrotoluene

    • 2,6-Dibromo-4-chlorotoluene

Comparative Spectroscopic and Chromatographic Analysis

A multi-technique approach is essential for the comprehensive analysis of this compound and its impurities. The following table summarizes the key analytical techniques and their respective strengths in this context.

Analytical TechniqueApplication for this compound AnalysisKey Performance Characteristics
¹H NMR Spectroscopy Structural elucidation and identification of isomeric impurities.Provides information on the number, environment, and connectivity of protons. Isomeric impurities will exhibit distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Confirmation of the carbon framework and detection of subtle structural differences between isomers.Each unique carbon atom in the molecule and its impurities will produce a distinct signal.
Infrared (IR) Spectroscopy Functional group identification (e.g., -NO₂, C-Br, C-Cl).Characteristic absorption bands for nitro groups (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and aromatic C-H and C-C bonds.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis for structural confirmation.Provides the molecular ion peak corresponding to the mass of the compound and its impurities. Isotopic patterns of bromine and chlorine are key identifiers.
HPLC-UV Separation and quantification of the main component and its impurities.A robust method for separating closely related isomers. UV detection provides quantitative data based on the chromophoric nitro-aromatic system.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Introduction: Direct infusion or via a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

  • Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • ESI-MS Parameters:

    • Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: 70-120 V.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of the main component and impurities, using external or internal standards for calibration.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound and the relationship between the target molecule and its potential impurities.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation Sample This compound Sample HPLC HPLC-UV (Separation & Quantification) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID IR->Impurity_ID Impurity_ID->Purity

Caption: Analytical workflow for impurity analysis.

Impurity_Relationship cluster_isomers Isomeric Impurities cluster_starting_material Starting Material Impurities cluster_related_substances Process-Related Impurities Main This compound Isomer1 4-Bromo-2-chloro-6-nitrotoluene Main->Isomer1 Isomerization Isomer2 2-Bromo-6-chloro-4-nitrotoluene Main->Isomer2 Isomerization SM1 2-Bromo-4-chlorotoluene Main->SM1 Incomplete Reaction RS1 2,4-Dichloro-6-nitrotoluene Main->RS1 Side Reactions RS2 2,6-Dibromo-4-chlorotoluene Main->RS2 Side Reactions RS3 Dinitro-bromo-chlorotoluene Main->RS3 Side Reactions

Caption: Impurity relationship diagram.

By employing a combination of these spectroscopic and chromatographic techniques, researchers and drug development professionals can effectively characterize this compound and ensure its quality and purity, which is paramount for its application in the pharmaceutical and agrochemical industries.

References

A Comparative Guide to Bromination Reactions: N-Bromosuccinimide versus 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise introduction of bromine atoms into organic molecules is a fundamental and powerful transformation. The choice of brominating agent is critical for achieving desired regioselectivity and yield. This guide provides an objective comparison between the widely used N-bromosuccinimide (NBS) and the substituted aromatic compound 2-Bromo-4-chloro-6-nitrotoluene, clarifying their distinct roles in bromination chemistry. While NBS is a versatile brominating agent, this compound is typically a substrate in chemical reactions rather than a reagent for brominating other compounds.

Executive Summary

N-Bromosuccinimide (NBS) is a highly efficient and selective reagent for free-radical bromination of allylic and benzylic positions.[1][2][3] It is also employed in electrophilic bromination of electron-rich aromatic compounds.[4][5] Its primary advantage lies in its ability to provide a low, constant concentration of molecular bromine (Br₂), which minimizes side reactions, such as the addition of bromine across double bonds.[2][6]

In contrast, this compound is an electron-deficient aromatic compound. The presence of three electron-withdrawing groups (nitro, bromo, and chloro) deactivates the aromatic ring and the methyl group. It is not used as a brominating agent itself. Instead, it serves as a chemical intermediate or a substrate in various organic transformations.[7][8] For instance, the methyl group of this compound can undergo benzylic bromination, typically using a reagent like NBS.[9]

Performance Comparison and Roles in Synthesis

The following table summarizes the distinct characteristics and applications of NBS and this compound in the context of bromination reactions.

FeatureN-Bromosuccinimide (NBS)This compound
Primary Role Brominating AgentChemical Intermediate / Substrate
Typical Reactions Allylic and benzylic bromination (Wohl-Ziegler reaction), electrophilic addition to alkenes, electrophilic aromatic substitution.[1][10][5]Nucleophilic aromatic substitution (displacement of Br), reduction of the nitro group, oxidation of the methyl group, benzylic bromination of the methyl group.[7]
Mechanism of Action Primarily free-radical chain mechanism for allylic/benzylic bromination.[11][12] Can also react via electrophilic pathways.Does not act as a brominating agent. It is the molecule being chemically modified.
Regioselectivity Highly selective for allylic and benzylic C-H bonds over other positions.[1][12] In aromatic bromination, it is selective for electron-rich rings.[4][5]The reactivity of its functional groups is determined by their positions on the toluene ring.
Reaction Conditions Typically requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, in a non-polar solvent like CCl₄.[5]Reaction conditions vary depending on the desired transformation (e.g., reduction, oxidation, substitution).
Handling White crystalline solid, easier and safer to handle than liquid bromine.[2][3]Yellow solid, a halogenated aromatic compound with potential toxicity.[13]

Reaction Mechanisms and Pathways

The utility of NBS as a brominating agent stems from its ability to initiate and sustain a radical chain reaction.

N-Bromosuccinimide (NBS) in Benzylic Bromination

The bromination of a benzylic position, such as in toluene, using NBS is a classic example of the Wohl-Ziegler reaction.[5] The reaction proceeds through the following steps:

  • Initiation: A radical initiator generates a small number of bromine radicals (Br•) from the trace amount of HBr present reacting with NBS to form Br₂.[14][12]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate (e.g., toluene), forming a resonance-stabilized benzylic radical and HBr.[14]

    • The HBr reacts with NBS to produce a molecule of Br₂.[6]

    • The benzylic radical then reacts with Br₂ to yield the benzylic bromide product and another bromine radical, which continues the chain reaction.[15]

  • Termination: The reaction ceases when radicals combine with each other.

NBS_Benzylic_Bromination I1 Radical Initiator (e.g., AIBN, light) I2 Br• I1->I2 P1 Toluene (Substrate) P2 Benzylic Radical P1->P2 abstracts H• P3 Benzylic Bromide (Product) P2->P3 reacts with Br₂ P3->I2 regenerates Br• P4 Br₂ NBS NBS + HBr NBS->P4 produces Substrate_Bromination Substrate This compound Product 2-Bromo-1-(bromomethyl)-4-chloro-6-nitrobenzene Substrate->Product Benzylic Bromination Reagent + NBS (Radical Initiator, CCl₄, Δ)

References

comparative yield analysis of 2-Bromo-4-chloro-6-nitrotoluene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for 2-Bromo-4-chloro-6-nitrotoluene is presented for researchers, scientists, and professionals in drug development. This guide objectively outlines potential synthesis pathways, complete with detailed experimental protocols and estimated yields, to inform laboratory-scale and pilot-plant production strategies.

Comparative Yield Analysis

Due to a lack of direct comparative studies in published literature, this analysis outlines two plausible synthetic routes starting from commercially available precursors. The yields presented are estimations based on typical outcomes for analogous electrophilic aromatic substitution reactions.

Table 1: Estimated Yields for the Synthesis of this compound

RouteStarting MaterialIntermediateFinal Product Yield (Estimated)Overall Yield (Estimated)
1 4-Chloro-2-nitrotolueneThis compound~85%~85%
2 2-Bromo-4-chlorotolueneThis compound~90%~90%

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthetic routes.

Route 1: Bromination of 4-Chloro-2-nitrotoluene

This protocol is adapted from standard bromination procedures of activated aromatic compounds.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Iron (III) bromide (FeBr₃) or iron filings

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (NaHSO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve 4-chloro-2-nitrotoluene (1 equivalent) in dichloromethane.

  • Add a catalytic amount of iron (III) bromide or iron filings to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bisulfite solution to consume excess bromine.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Nitration of 2-Bromo-4-chlorotoluene

This protocol is based on the nitration of a similar dihalogenated toluene.[1]

Materials:

  • 2-Bromo-4-chlorotoluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Water

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid to prepare the nitrating mixture, while keeping the temperature below 10°C.

  • In a separate flask, dissolve 2-bromo-4-chlorotoluene (1 equivalent) in dichloromethane and cool it in an ice bath.

  • Slowly add the prepared nitrating mixture to the solution of 2-bromo-4-chlorotoluene over a period of 30-45 minutes, maintaining the reaction temperature between 0-5°C.[1]

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours, monitoring by TLC.[1]

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the two proposed synthetic routes for this compound.

Synthesis_Pathways cluster_route1 Route 1 cluster_route2 Route 2 A1 4-Chloro-2-nitrotoluene P This compound A1->P Br₂, FeBr₃ B1 2-Bromo-4-chlorotoluene B1->P HNO₃, H₂SO₄

References

A Cost-Benefit Analysis of 2-Bromo-4-chloro-6-nitrotoluene in the Synthesis of a Key Precursor for Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the strategic selection of starting materials is a critical determinant of the overall efficiency and economic viability of a synthetic route. This guide provides a detailed cost-benefit analysis of utilizing 2-Bromo-4-chloro-6-nitrotoluene as a key intermediate in the synthesis of a 2,6-disubstituted aniline, a common scaffold in Aurora kinase inhibitors. Its performance is objectively compared with an alternative starting material, 2,4-dichloro-6-nitrotoluene, with supporting experimental data and protocols.

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Their overexpression is implicated in the progression of various cancers, making them a significant target for novel cancer therapies.[3][4] The development of small molecule inhibitors of Aurora kinases is an active area of research, with many candidates featuring a substituted aniline core.[5][6][7][8]

This guide focuses on the synthesis of a versatile intermediate, 4-chloro-6-(1H-pyrazol-1-yl)-2-methylaniline, which can be further elaborated to generate potent Aurora kinase inhibitors. We will compare two synthetic pathways to this intermediate, starting from either this compound or 2,4-dichloro-6-nitrotoluene.

Comparative Analysis of Synthetic Routes

The two synthetic strategies are outlined below. Both routes begin with the reduction of the nitro group to an aniline, followed by a cross-coupling reaction to introduce the pyrazole moiety.

Route A: Utilizing this compound

This route involves the reduction of the nitro group, followed by a Suzuki-Miyaura cross-coupling reaction. The bromine atom is selectively displaced in the coupling reaction due to its higher reactivity compared to the chlorine atom.

Route B: Utilizing 2,4-dichloro-6-nitrotoluene

This route also starts with the reduction of the nitro group. However, the subsequent introduction of the pyrazole is achieved via a Buchwald-Hartwig amination, which is well-suited for coupling an amine (pyrazole) with an aryl chloride.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic routes. Prices are based on commercially available listings and may vary depending on the supplier and quantity.

Table 1: Starting Material Cost Comparison

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound885518-95-6250.48>97%~$22.40[9]
2,4-dichloro-6-nitrotoluene64346-04-9206.0298%~$5.00

Table 2: Reagent and Catalyst Cost Comparison

Reagent/CatalystCAS NumberMolecular Weight ( g/mol )Typical UsePrice (USD/g)
Iron Powder7439-89-655.85Reducing Agent~$0.10
Tin(II) Chloride Dihydrate10025-69-1225.63Reducing Agent~$0.50[10]
1H-Pyrazole-4-boronic acid pinacol ester757431-93-9193.03Suzuki Coupling Partner~$150.00
1H-Pyrazole288-13-168.08Buchwald-Hartwig Coupling Partner~$1.00
Pd(dppf)Cl₂72287-26-4816.64Suzuki Catalyst~$150.00
XPhos Pd G31445085-87-9861.06Buchwald-Hartwig Catalyst~$300.00
Potassium Carbonate584-08-7138.21Base~$0.20
Cesium Carbonate534-17-8325.82Base~$5.00

Table 3: Experimental Data Comparison

ParameterRoute A (from this compound)Route B (from 2,4-dichloro-6-nitrotoluene)
Step 1: Nitro Reduction
Reaction Time1-4 hours1-4 hours
Temperature50-100 °C50-100 °C
Yield~95%~95%
Step 2: Cross-Coupling
Reaction Time12-24 hours12-24 hours
Temperature80-110 °C80-110 °C
Yield~85%~80%
Overall Yield ~81%~76%

Experimental Protocols

Route A: From this compound

Step 1: Synthesis of 2-Bromo-4-chloro-6-aminotoluene (Nitro Reduction)

  • Method 1: Iron in Acetic Acid To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid, iron powder (4.0 eq) is added portion-wise. The reaction mixture is heated to reflux (around 80-100 °C) and stirred for 1-2 hours until the starting material is consumed (monitored by TLC).[11] The mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be used in the next step without further purification.

  • Method 2: Tin(II) Chloride Dihydrate To a solution of this compound (1.0 eq) in ethanol, tin(II) chloride dihydrate (5.0 eq) is added.[10][12] The mixture is heated to reflux (around 78 °C) for 2-4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a 2M aqueous solution of sodium hydroxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aniline.

Step 2: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)-2-methylaniline (Suzuki-Miyaura Coupling)

In a reaction vessel, 2-Bromo-4-chloro-6-aminotoluene (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq) are combined.[13] The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A solution of Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and water (4:1) is added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Route B: From 2,4-dichloro-6-nitrotoluene

Step 1: Synthesis of 2,4-dichloro-6-aminotoluene (Nitro Reduction)

The same procedures as described in Route A, Step 1 can be applied for the reduction of 2,4-dichloro-6-nitrotoluene.

Step 2: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)-2-methylaniline (Buchwald-Hartwig Amination)

To a reaction vessel are added 2,4-dichloro-6-aminotoluene (1.0 eq), 1H-pyrazole (1.2 eq), cesium carbonate (2.0 eq), and XPhos Pd G3 (0.02 eq). The vessel is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the target compound.

Mandatory Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway, highlighting its role in cell cycle progression and the points of therapeutic intervention by inhibitors.

Aurora_Kinase_Pathway G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA Activation Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Promotes Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Promotes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis TPX2 TPX2 TPX2->AuroraA Co-activation PLK1 PLK1 PLK1->AuroraA Activation AuroraB Aurora B Kinase (Chromosomal Passenger Complex) HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Induces Inhibitor Aurora Kinase Inhibitor (e.g., from synthesized intermediate) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: A simplified diagram of the Aurora kinase signaling pathway.

Experimental Workflow

The general workflow for the synthesis of the target intermediate is depicted below.

Synthesis_Workflow Start_A This compound Reduction Nitro Group Reduction Start_A->Reduction Start_B 2,4-dichloro-6-nitrotoluene Start_B->Reduction Intermediate_A 2-Bromo-4-chloro-6-aminotoluene Reduction->Intermediate_A Intermediate_B 2,4-dichloro-6-aminotoluene Reduction->Intermediate_B Coupling_A Suzuki-Miyaura Coupling Intermediate_A->Coupling_A Coupling_B Buchwald-Hartwig Amination Intermediate_B->Coupling_B Purification Purification (Column Chromatography) Coupling_A->Purification Coupling_B->Purification Product 4-chloro-6-(1H-pyrazol-1-yl)-2-methylaniline Purification->Product

Caption: A generalized workflow for the two synthetic routes.

Cost-Benefit Analysis and Conclusion

Cost: The primary cost driver for Route A is the starting material, this compound, which is significantly more expensive than 2,4-dichloro-6-nitrotoluene used in Route B. Furthermore, the Suzuki coupling in Route A requires a boronic acid ester, which is also a high-cost reagent. In contrast, Route B utilizes the much cheaper 1H-pyrazole. While the Buchwald-Hartwig catalyst in Route B is more expensive than the Suzuki catalyst in Route A, the overall cost of starting materials and reagents for Route B is considerably lower.

Benefit: The main advantage of using this compound (Route A) is the potential for a slightly higher overall yield. The Suzuki-Miyaura coupling is a very robust and high-yielding reaction, and the selective reactivity of the bromine atom over the chlorine atom is well-established, leading to a cleaner reaction with fewer side products. While the Buchwald-Hartwig amination in Route B is also a powerful reaction, achieving high yields with aryl chlorides can sometimes be more challenging and may require more extensive optimization.

For large-scale synthesis and process development , where cost is a primary concern, Route B, starting from 2,4-dichloro-6-nitrotoluene, is the more economically favorable option. The significant cost savings on the starting material and coupling partner outweigh the slightly lower overall yield and the higher cost of the catalyst.

For early-stage drug discovery and medicinal chemistry applications , where the quantity of material required is small and the primary goal is rapid access to the target molecule with a reliable and high-yielding route, Route A, using this compound, may be preferable. The higher cost of the starting material is less of a factor on a small scale, and the potentially cleaner and more straightforward Suzuki coupling can expedite the synthesis of the desired compound for biological evaluation.

Ultimately, the choice between these two starting materials will depend on the specific priorities of the research or development program. This guide provides the necessary data to make an informed decision based on a careful consideration of both the economic and synthetic advantages of each approach.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-6-nitrotoluene was located. The following disposal procedures are synthesized from SDSs of structurally similar halogenated nitrotoluene compounds. This guide should be used for informational purposes, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to be hazardous, and all waste materials, including the compound itself, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure that all necessary personal protective equipment is worn and that appropriate engineering controls are in place.

Item Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of them after handling the compound.[1]
Eye Protection Chemical splash goggles or a face shield.[2]
Lab Coat A flame-retardant lab coat should be worn at all times.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a fume hood or with large quantities.[1][3]
Engineering Controls All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, a well-stocked spill kit is essential for a prompt and safe response.

Spill Kit Component Purpose
Inert Absorbent Material Vermiculite, sand, or other non-combustible absorbent material to contain and absorb the spill.
Chemical-Resistant Bags For the collection and disposal of contaminated absorbent material and PPE.
Waste Labels To clearly mark the waste as "Hazardous Waste" with the full chemical name.
Decontamination Solution A suitable solvent, such as isopropanol or ethanol, for decontaminating the spill area.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.

  • Don PPE: Put on the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: Cover the spill with an inert absorbent material to prevent it from spreading.

  • Collection: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.[1][4]

  • Decontamination: Wipe down the spill area with a suitable solvent and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[5] All waste must be handled as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Waste Segregation: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1] Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste classification and disposal.[6]

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical workflow from chemical handling to final disposal.

Disposal Workflow for this compound cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) fume_hood->waste_gen segregate Segregate into Labeled Hazardous Waste Container waste_gen->segregate store Store Securely in Designated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Disposal by Licensed Facility contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-Bromo-4-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-6-nitrotoluene. The following procedural recommendations are based on best practices for handling similar chemical structures. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is synthesized from data on structurally related compounds. A thorough risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial for minimizing exposure and ensuring safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is also required. It is advisable to inspect gloves for any signs of degradation or puncture before use.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Body A flame-resistant laboratory coat or appropriate protective clothing should be worn to prevent skin exposure.
Feet Closed-toe, chemical-resistant shoes must be worn.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • All work with this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.

  • Gather all necessary PPE and inspect it for integrity before use.

  • Have appropriate spill cleanup materials, such as inert absorbent material (vermiculite or sand), readily available.

2. Handling:

  • When handling the solid material, avoid the formation of dust.

  • If transferring the substance, use appropriate tools to minimize the generation of airborne particles.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.

  • Decontaminate the work area with a suitable solvent.

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound waste should be classified as halogenated organic waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, clearly labeled, and sealed container for halogenated solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated liquid waste.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Transfer in Fume Hood prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Properly handle_reaction->handle_store disp_decon Decontaminate Work Area handle_store->disp_decon disp_segregate Segregate Halogenated Waste disp_decon->disp_segregate disp_dispose Dispose via EHS disp_segregate->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.